molecular formula C9H10BrNO2 B3077670 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine CAS No. 1049023-88-2

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No.: B3077670
CAS No.: 1049023-88-2
M. Wt: 244.08 g/mol
InChI Key: NEGUYDTYMGKHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-(oxolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-9-8(2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGUYDTYMGKHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in contemporary medicinal chemistry and drug discovery. The guide is structured to deliver not just raw data, but also contextual insights into its chemical properties, handling, and application, reflecting field-proven expertise.

Core Molecular Identity and Physicochemical Properties

This compound is a disubstituted pyridine derivative. The core structure features a pyridine ring functionalized with a bromine atom at the 2-position and a tetrahydrofuran-3-yloxy group at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate for introducing complex moieties in the synthesis of larger, biologically active molecules.[1][2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the ether-linked tetrahydrofuran group can influence solubility and receptor binding interactions.[3]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key identification and physical properties for this compound. It is important to note that experimental data such as melting and boiling points are not widely published in peer-reviewed literature and are primarily available from commercial suppliers.

PropertyValueSource(s)
IUPAC Name 2-bromo-3-(oxolan-3-yloxy)pyridine[4]
CAS Number 1049023-88-2[5]
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol [6]
Appearance Data not consistently available; typically an off-white solid or oil.N/A
Melting Point Not available in searched documents.N/A
Boiling Point Not available in searched documents.N/A
Solubility Not available in searched documents; expected to be soluble in common organic solvents like DCM, THF, and DMF.N/A

Structural Characterization and Spectroscopic Profile

Confirmation of the structure and purity of this compound relies on standard analytical techniques. While specific spectra for this exact molecule are not publicly available, a predictive analysis based on its constituent functional groups provides a reliable characterization framework.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The proton at C6, adjacent to the ring nitrogen, would be the most downfield. The protons of the tetrahydrofuran ring would appear more upfield, with the C3 proton adjacent to the ether oxygen being shifted downfield relative to the other THF protons.

  • ¹³C NMR Spectroscopy : The carbon NMR would display nine unique signals. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), with C2, bonded to the electronegative bromine atom, being significantly affected.[7] The carbons of the tetrahydrofuran moiety would appear in the aliphatic region (typically δ 25-80 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching bands for the pyridine ring (around 1400-1600 cm⁻¹), and a prominent C-O-C stretching band for the ether linkage.[8]

  • Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Role in Medicinal Chemistry and Drug Discovery

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their ability to engage in hydrogen bonding, improve water solubility, and serve as versatile synthetic platforms.[2][9] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors.[9]

This compound is a prime example of a "building block" used in the early stages of drug discovery. Its utility stems from two key features:

  • The 2-Bromo Group : This serves as a key reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of aryl, alkyl, or alkynyl groups. This is a cornerstone of modern synthetic chemistry for building molecular complexity.[10]

  • The Tetrahydrofuran-3-yloxy Moiety : This group enhances the compound's three-dimensional profile and can improve pharmacokinetic properties. The ether linkage and the THF ring can increase polarity and potential for hydrogen bonding, balancing the lipophilicity required for membrane permeability in drug candidates.[1]

This compound is therefore used in the synthesis of novel molecules targeting a range of diseases, including neurological and inflammatory conditions.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The available Safety Data Sheets (SDS) provide the basis for risk assessment.[4]

GHS Hazard Classification
  • Skin Irritation (Category 2) [4]

  • Serious Eye Irritation (Category 2A) [4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [4]

Recommended Handling Procedures
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station.[4]

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[4][11]

  • Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[11] Avoid breathing dust, fumes, or vapors.[4]

Storage
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[12]

  • Keep away from sources of ignition.[4]

Exemplar Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical application of this compound, the following section details a representative protocol for a Suzuki cross-coupling reaction. This reaction is fundamental for creating C-C bonds and is a common subsequent step for a bromo-pyridine intermediate.

Objective : To synthesize 2-(4-methoxyphenyl)-3-((tetrahydrofuran-3-yl)oxy)pyridine.

Causality : The choice of a palladium catalyst, a phosphine ligand, and a base is critical for an efficient catalytic cycle. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps. An aqueous base like K₂CO₃ is effective and easy to remove during workup. The solvent system (e.g., Dioxane/Water) is chosen to solubilize both the organic and inorganic reagents.

Experimental Workflow Diagram

G start Reagent Setup react Inert Atmosphere Reaction (N2 or Ar) Heat to 80-100 °C start->react Combine reagents in solvent monitor Reaction Monitoring (TLC or LC-MS) react->monitor Take aliquots over time monitor->react Continue heating if incomplete quench Aqueous Workup (Quench with water, Extract with EtOAc) monitor->quench Proceed upon completion purify Purification (Silica Gel Column Chromatography) quench->purify Dry organic layer, concentrate analyze Product Characterization (NMR, MS) purify->analyze Combine pure fractions, remove solvent end Pure Product analyze->end

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Methodology
  • Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition : Add the palladium catalyst, such as Pd(OAc)₂ (0.05 eq), and a suitable phosphine ligand, like SPhos (0.10 eq).

  • Solvent Addition and Degassing : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup : Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Analysis : Characterize the purified product by NMR and MS to confirm its structure and purity.

References

  • AK Scientific, Inc. This compound Safety Data Sheet.

  • Guidechem. This compound CAS 1049023-88-2.

  • Benchchem. 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.

  • ChemicalBook. This compound | 1049023-88-2.

  • Thermo Fisher Scientific. 2-Bromo-5-(trifluoromethyl)pyridine Safety Data Sheet.

  • Thermo Fisher Scientific. 3-Bromopyridine Safety Data Sheet.

  • Sigma-Aldrich. 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet.

  • Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet.

  • Sigma-Aldrich. 2-Bromo-3-methylpyridine.

  • PubChem. 2-Bromo-3,5-difluoropyridine.

  • PubChem. 2-Bromo-3-pyridinol.

  • HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes.

  • Appchem. 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.

  • ChemicalBook. CAS 123333-53-9 DataBase.

  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

  • Organic Chemistry Portal. Pyridine synthesis.

  • ChemicalBook. CAS 31333-13-8 DataBase.

  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

  • ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.

  • NCBI. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

  • NCBI. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

  • NCBI. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

  • SpectraBase. 2-Bromo-3-pyridinol - Optional[1H NMR] - Spectrum.

Sources

"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Characterized by a pyridine core functionalized with a reactive bromine atom and a tetrahydrofuran ether moiety, this compound serves as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for its participation in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug development. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of the strategic applications of this compound in the field of medicinal chemistry. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their research and development pipelines.

Physicochemical Characteristics

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring, which is a foundational scaffold in many biologically active compounds[1]. It is substituted at the 2-position with a bromine atom, a key functional handle for synthetic diversification, and at the 3-position with an ether-linked 3-tetrahydrofuranyl group. This latter group can influence the compound's stereoelectronic properties, solubility, and potential for hydrogen bonding interactions in a biological context[2].

Table 1: Key Physicochemical Properties

Property Value Source(s)
Molecular Weight 244.088 g/mol [3]
Molecular Formula C₉H₁₀BrNO₂ [3][4]
CAS Number 1049023-88-2 [3][5]
Canonical SMILES BrC1=NC=CC=C1OC1COCC1
Typical Purity ≥95%

| Recommended Storage | 2-8 °C, dry conditions | |

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This classical and reliable method involves the reaction of an alkoxide with an organohalide. In this context, the precursor 2-bromo-3-hydroxypyridine (also known as 2-bromo-3-pyridinol) is deprotonated to form a nucleophilic pyridinolate, which then reacts with a suitable 3-substituted tetrahydrofuran electrophile.

Experimental Protocol: Williamson Ether Synthesis

This protocol details a representative laboratory-scale synthesis.

Materials:

  • 2-Bromo-3-hydroxypyridine (1.0 equiv.)[6]

  • 3-Tosyloxy-tetrahydrofuran (or 3-Bromo-tetrahydrofuran) (1.1 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-bromo-3-hydroxypyridine (1.0 equiv.).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. The volume should be sufficient to create a stirrable solution (approx. 0.2-0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv.) portion-wise. Causality Note: This step must be performed slowly and under an inert atmosphere as the reaction of NaH with the hydroxyl group is highly exothermic and generates flammable hydrogen gas. The base deprotonates the phenolic hydroxyl group, which is the most acidic proton, to form the highly nucleophilic sodium 2-bromo-pyridin-3-olate intermediate.

  • Nucleophilic Attack: While maintaining the temperature at 0 °C, add 3-Tosyloxy-tetrahydrofuran (1.1 equiv.) dropwise as a solution in a small amount of anhydrous DMF. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Causality Note: The pyridinolate anion attacks the electrophilic carbon of the tetrahydrofuran ring bearing the tosylate leaving group in a classic Sₙ2 displacement. Tosylate is an excellent leaving group, facilitating this reaction. Using a slight excess of the electrophile ensures complete consumption of the more valuable pyridinol starting material.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C to neutralize any unreacted NaH. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction & Purification: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Strategic Applications in Drug Discovery

The utility of this compound in medicinal chemistry stems from its dual functionality, which allows for sequential and site-selective modifications.

The Bromopyridine Moiety: A Handle for Cross-Coupling

The bromine atom at the 2-position of the pyridine ring is the primary site for synthetic elaboration. Halogenated pyridines are exceptionally valuable intermediates in pharmaceutical synthesis because they readily participate in palladium-catalyzed cross-coupling reactions[7][8]. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.

Common transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine functionalities.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

The ability to use these robust and high-yielding reactions allows chemists to rapidly generate libraries of diverse analogs for structure-activity relationship (SAR) studies.

suzuki_workflow start 2-Bromo-3-((THF-3-yl)oxy)pyridine reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->reagents boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->reagents product 2-(R)-3-((THF-3-yl)oxy)pyridine (Coupled Product) reagents->product Heat purification Workup & Purification product->purification

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Tetrahydrofuran (THF) Moiety: Modulating Physicochemical Properties

The 3-oxy-tetrahydrofuran group is not merely a spectator. It is incorporated to intentionally modulate the properties of the final molecule.

  • Solubility and Lipophilicity: The ether oxygen and the overall THF ring introduce polarity and can act as hydrogen bond acceptors, which can improve aqueous solubility—a critical parameter for drug candidates. The tetrahydrofuran ring itself provides a non-aromatic, moderately lipophilic scaffold that can favorably occupy hydrophobic pockets in biological targets[2].

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to more labile functional groups like esters.

  • Binding Interactions: The oxygen atom can form crucial hydrogen bonds with amino acid residues in an enzyme's active site or a receptor's binding pocket, thereby enhancing binding affinity and selectivity[2].

Handling, Storage, and Safety

Storage: As a chemical intermediate, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage temperatures are typically between 2-8 °C to ensure long-term stability.

Conclusion

This compound represents a highly valuable and strategically designed building block for drug discovery and development. Its structure provides a robust platform for synthetic diversification through well-established cross-coupling chemistries at the bromine-substituted position, while the tetrahydrofuran moiety offers a means to fine-tune critical physicochemical and pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and strategic application empowers medicinal chemists to accelerate the discovery of novel therapeutic agents.

References

  • 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1289111-03-0. Appchem.[Link]

  • Synthesis of Some 2-Bromopyridine Aldehydes. HETEROCYCLES, Vol. 83, No. 9, 2011.[Link]

  • 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070. PubChem.[Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI.[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.[Link]

Sources

A Comprehensive Technical Guide to the Structural Elucidation of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Pyridine derivatives, in particular, are a class of heterocyclic compounds that feature prominently in a vast array of pharmaceuticals and agrochemicals due to their versatile chemical reactivity and biological activity. This guide provides an in-depth technical overview of the structural elucidation of a specific pyridine derivative: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine .

This document is intended for researchers, scientists, and professionals in the field of drug development. It will detail the logical workflow and analytical techniques required to unambiguously confirm the chemical structure of this molecule. We will explore the synthetic rationale, delve into the interpretation of spectroscopic data, and provide field-proven insights into the experimental choices, ensuring a robust and self-validating analytical process.

I. Synthetic Strategy: The Williamson Ether Synthesis

The most logical and widely employed method for the synthesis of aryl ethers, such as the target molecule, is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 2-bromo-3-hydroxypyridine with a suitable 3-halo-tetrahydrofuran or, more commonly, by deprotonating 2-bromo-3-hydroxypyridine to form the corresponding pyridinoxide, which then acts as a nucleophile towards a tetrahydrofuran electrophile.

Proposed Synthetic Route:

The synthesis of this compound can be efficiently achieved by reacting 2-bromo-3-hydroxypyridine with 3-bromotetrahydrofuran in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Synthesis cluster_reactants Reactants cluster_conditions Conditions R1 2-Bromo-3-hydroxypyridine P This compound R1->P + R2 3-Bromotetrahydrofuran R2->P C1 Base (e.g., NaH, K2CO3) C1->P C2 Solvent (e.g., DMF) C2->P

Caption: Proposed Williamson ether synthesis route.

The choice of a strong base like NaH ensures complete deprotonation of the hydroxyl group on the pyridine ring, thereby increasing the nucleophilicity of the oxygen atom.[5] The use of a polar aprotic solvent like DMF facilitates the SN2 reaction mechanism by solvating the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon of the 3-bromotetrahydrofuran.[1]

II. Spectroscopic Analysis for Structural Verification

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of this compound. This typically involves Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR).

A. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the target molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion.

Expected Results and Interpretation:

The molecular formula of this compound is C₉H₁₀BrNO₂. The expected monoisotopic mass for the [M+H]⁺ ion can be calculated and compared with the experimental value. The presence of a bromine atom will be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

IonCalculated m/zObserved m/z
[C₉H₁₀⁷⁹BrNO₂ + H]⁺243.9971Hypothetical
[C₉H₁₀⁸¹BrNO₂ + H]⁺245.9951Hypothetical
B. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Results and Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C-O ether, and C-Br bonds. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the successful etherification of the hydroxyl group of the starting material.

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-3000
C=C and C=N stretch (pyridine ring)1400-1600
C-O-C stretch (ether)1050-1250
C-Br stretch500-600
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of each atom.[6]

Experimental Protocol: ¹H, ¹³C, and 2D-NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D-NMR: Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-47.1-7.3dd1HPyridine ring
H-57.6-7.8dd1HPyridine ring
H-68.0-8.2dd1HPyridine ring
H-3'4.8-5.0m1HTetrahydrofuran ring
H-2', H-5'3.8-4.2m4HTetrahydrofuran ring
H-4'2.0-2.4m2HTetrahydrofuran ring
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.

Carbon(s)Predicted Chemical Shift (δ, ppm)Assignment
C-2140-145Pyridine ring (C-Br)
C-3150-155Pyridine ring (C-O)
C-4120-125Pyridine ring
C-5135-140Pyridine ring
C-6145-150Pyridine ring
C-3'75-80Tetrahydrofuran ring (C-O)
C-2', C-5'65-70Tetrahydrofuran ring
C-4'30-35Tetrahydrofuran ring
2D-NMR for Connectivity Confirmation:

Two-dimensional NMR experiments are crucial for assembling the molecular fragments and confirming the overall structure.

  • COSY (H-H Correlation): This experiment will show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For example, correlations are expected between the protons on the pyridine ring (H-4, H-5, H-6) and within the tetrahydrofuran ring.

  • HSQC (C-H Correlation): This experiment correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment of the carbon signals based on the proton assignments.

  • HMBC (C-H Long-Range Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for connecting the pyridine and tetrahydrofuran moieties. A key correlation would be between the H-3' proton of the tetrahydrofuran ring and the C-3 carbon of the pyridine ring.

HMBC_Correlation cluster_pyridine Pyridine Ring cluster_thf Tetrahydrofuran Ring C3 C-3 C4 C-4 C2 C-2 H3_prime H-3' H3_prime->C3 Key HMBC Correlation C2_prime C-2' H3_prime->C2_prime C4_prime C-4' H3_prime->C4_prime

Caption: Key HMBC correlation for structural confirmation.

III. Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of logical synthetic planning and comprehensive spectroscopic analysis. The Williamson ether synthesis provides a reliable route to the target molecule. Subsequent verification of the structure is achieved through a battery of analytical techniques, with mass spectrometry confirming the molecular weight and elemental composition, IR spectroscopy identifying key functional groups, and NMR spectroscopy (¹H, ¹³C, and 2D) providing the definitive connectivity map of the molecule. The congruence of data from all these techniques provides a high degree of confidence in the assigned structure, a critical step in the advancement of any research or development program involving this novel chemical entity.

IV. References

  • Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14(3), 409–415.

  • National Center for Biotechnology Information. (n.d.). (-)-3-Hydroxytetrahydrofuran. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Appchem. (n.d.). 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Exploring 2-Bromo-3-Nitropyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000126). Retrieved from [Link]

  • International Journal of Engineering Inventions. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Trends in Sciences. (2022, November 11). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of. Retrieved from [Link]

  • The Journal of Physical Chemistry. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • ACS Publications. (n.d.). Spectra-Structure Correlations of Alkylpyridines. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3,5-difluoropyridine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2023, June 30). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

Sources

A Spectroscopic Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: Structure Elucidation for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectral data for the novel heterocyclic compound, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and interpretation of key analytical techniques essential for structural elucidation and quality control. We will explore predicted Nuclear Magnetic Resonance (NMR) data, expected Mass Spectrometry (MS) fragmentation, and characteristic Infrared (IR) absorption bands to build a complete spectroscopic profile of this molecule.

Introduction to this compound

This compound is a substituted pyridine derivative incorporating a tetrahydrofuran moiety. Such heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and stability in pharmaceutical formulations. This guide serves as a practical reference for the spectroscopic analysis of this compound, providing both theoretical grounding and practical insights into data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule of unknown structure, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are typically employed.

Experimental Protocol: Acquiring NMR Spectra

The choice of experimental parameters in NMR is crucial for obtaining high-quality data. The following outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

A generalized workflow for the acquisition of NMR spectra.

The causality behind these choices is rooted in achieving a balance between signal-to-noise ratio, resolution, and experimental time. The use of a deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.[1][2] Shimming the magnetic field is critical for obtaining sharp resonance lines, which is essential for resolving fine coupling patterns.[2] For the ¹³C NMR spectrum, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope (1.1%).[3][4]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.05dd1HH-6 (Pyridine)
~7.20dd1HH-4 (Pyridine)
~7.00dd1HH-5 (Pyridine)
~5.10m1HO-CH (THF)
~4.00m2HO-CH₂ (THF)
~3.90m2HO-CH₂ (THF)
~2.30m1HCH₂ (THF)
~2.15m1HCH₂ (THF)

Interpretation:

  • The three aromatic protons of the pyridine ring are expected to appear in the downfield region (7.0-8.1 ppm). The proton at the 6-position is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom.

  • The proton on the carbon bearing the ether linkage in the tetrahydrofuran ring (O-CH) is expected to be the most deshielded proton of the THF moiety.

  • The methylene protons of the tetrahydrofuran ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the O-CH proton.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is presented below.

Chemical Shift (ppm)Assignment
~150.0C-3 (Pyridine, C-O)
~145.0C-6 (Pyridine)
~140.0C-2 (Pyridine, C-Br)
~125.0C-4 (Pyridine)
~120.0C-5 (Pyridine)
~80.0O-CH (THF)
~70.0O-CH₂ (THF)
~65.0O-CH₂ (THF)
~30.0CH₂ (THF)

Interpretation:

  • The carbon atoms of the pyridine ring are expected in the aromatic region (120-150 ppm). The carbon attached to the bromine (C-2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the ether oxygen (C-3) will be the most deshielded of the pyridine carbons.

  • The carbons of the tetrahydrofuran ring will appear in the aliphatic region, with the carbons attached to the oxygen atom being the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

For a small molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.

A simplified workflow for acquiring a mass spectrum using ESI.

The choice of a soft ionization technique like ESI is deliberate to preserve the molecular ion, which is crucial for determining the molecular weight.[5][6] More energetic ionization methods like Electron Ionization (EI) would likely lead to extensive fragmentation, potentially making the molecular ion peak difficult to identify.[6]

Expected Mass Spectrum Data

The molecular formula of this compound is C₉H₁₀BrNO₂. The expected monoisotopic mass and major fragmentation patterns are detailed below.

m/z (Expected)IonNotes
243.99, 245.99[M+H]⁺The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).
173.95, 175.95[M - C₄H₇O]⁺Loss of the tetrahydrofuranyl group.
71.05[C₄H₇O]⁺The tetrahydrofuranyl cation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring IR Spectra

A common and convenient method for acquiring the IR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy. This technique requires minimal sample preparation.

A straightforward workflow for ATR-FTIR spectroscopy.

The rationale for using ATR-FTIR is its simplicity and the ability to analyze samples in their native state without the need for preparing KBr pellets or solvent dissolution.[7][8][9]

Expected IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic (Pyridine)
~2980-2850C-H stretchAliphatic (THF)
~1600-1450C=C and C=N stretchAromatic ring (Pyridine)
~1250-1050C-O stretchAryl ether and Aliphatic ether
~690-515C-Br stretchAlkyl halide

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the pyridine and tetrahydrofuran rings.

  • The characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring.[10][11][12]

  • A strong and broad absorption band in the 1250-1050 cm⁻¹ region is expected for the C-O stretching of the ether linkages.[13][14][15]

  • The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.[16][17]

Conclusion

This technical guide has provided a detailed spectroscopic blueprint for the characterization of this compound. By combining predicted NMR data with the expected MS fragmentation patterns and characteristic IR absorption frequencies, a comprehensive and self-validating analytical profile can be established. This information is critical for researchers and scientists engaged in the synthesis, purification, and application of this and structurally related compounds. The methodologies and interpretative frameworks presented herein are foundational to ensuring the scientific integrity and quality of novel chemical entities in the drug discovery and development pipeline.

References

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved January 3, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 3, 2026, from [Link]

  • NotEvans. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved January 3, 2026, from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved January 3, 2026, from [Link]

  • Various Authors. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate. Retrieved January 3, 2026, from [Link]

  • Goel, R. K., & Gupta, S. K. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 288-292.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 3, 2026, from [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 40(1), 1-23.
  • LibreTexts. (2022, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved January 3, 2026, from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved January 3, 2026, from [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved January 3, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved January 3, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 3, 2026, from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved January 3, 2026, from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved January 3, 2026, from [Link]

  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved January 3, 2026, from [Link]

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved January 3, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved January 3, 2026, from [Link]

  • Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved January 3, 2026, from [Link]

  • Michigan State University Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved January 3, 2026, from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved January 3, 2026, from [Link]

  • Claridge, T. D. W. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved January 3, 2026, from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 3, 2026, from [Link]

  • Anderson, F. E., & Klemperer, W. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d, and Pyridine-3,5-d. Canadian Journal of Chemistry, 35(1), 183-191.
  • LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 3, 2026, from [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 11(10), 579-584.
  • Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025, August 7). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved January 3, 2026, from [Link]

  • MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

Sources

Navigating the Synthesis and Supply of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of halogenated pyridines and ethereal moieties offers a powerful approach to modulating the physicochemical and pharmacological properties of lead compounds. 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a molecule featuring this combination, presents itself as a valuable building block for the synthesis of novel chemical entities. This technical guide provides an in-depth overview of this compound, including its chemical properties, a survey of commercial suppliers, a plausible synthetic route, and its potential applications, with a focus on empowering researchers in their drug development endeavors. Pyridine and its derivatives are well-established pharmacophores, known for their presence in a wide array of biologically active compounds and their ability to engage in various biological interactions.[1]

Compound Profile: this compound

This compound is a substituted pyridine derivative characterized by a bromine atom at the 2-position and a tetrahydrofuran-3-yloxy group at the 3-position. This unique arrangement of functional groups offers multiple avenues for chemical modification, making it an attractive intermediate for library synthesis and lead optimization.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1049023-88-2[2]
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.088 g/mol
SMILES BrC1=NC=CC=C1OC1COCC1
Typical Purity ≥95%[3]
Storage Conditions 2-8 °C

Commercial Availability: A Survey of Suppliers

For researchers, securing a reliable source of starting materials is a critical first step. This compound is available from a number of chemical suppliers who specialize in providing intermediates for research and development. The following table summarizes some of the known suppliers. It is important to note that stock levels and pricing are subject to change, and direct inquiry with the suppliers is always recommended.

Table 2: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesContact Information
ChemShuttle 95%1g, 5g, 10g, 25g (Inquire for pricing), +1 510.999.8905
ChemicalBook 95%~99.99%1KG (and other quantities by inquiry)Lists multiple suppliers including Career Henan Chemica Co. and Wuhan FengyaoTonghui Chemical Products Co., Ltd.[2][3]
Chemenu Research GradeInquireA research-based manufacturer of pharmaceutical intermediates.[4]
Acmec Biochemical Research GradeInquireLists the compound by CAS number.[5]
Appchem Research GradeInquireLists the related isomer 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.[6]
BLDpharm Research GradeInquireLists the related isomer 3-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine.[7]

Synthetic Strategy: A Proposed Protocol

A well-documented procedure for the analogous O-methylation of 2-bromo-3-pyridinol provides a strong foundation for this proposed synthesis.[8][9] This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then undergoes substitution with a methylating agent.

Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Bromo-3-pyridinol 2-Bromo-3-pyridinol Reaction_Mixture Combine reactants in solvent 2-Bromo-3-pyridinol->Reaction_Mixture 3-Bromotetrahydrofuran 3-Bromotetrahydrofuran 3-Bromotetrahydrofuran->Reaction_Mixture Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Reaction_Mixture Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction_Mixture Heating Heat to appropriate temperature (e.g., 60-80 °C) Reaction_Mixture->Heating Quench Quench reaction with water Heating->Quench Extraction Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extraction Purification Purify by column chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Preparation: To a stirred solution of 2-bromo-3-pyridinol (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add a base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the pyridinolate salt. To this mixture, add 3-bromotetrahydrofuran (1.2 eq) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Potential Applications in Drug Discovery

While specific applications of this compound are not extensively documented in the available literature, the structural motifs present in the molecule suggest several promising avenues for its use in medicinal chemistry.

The bromo-pyridine scaffold is a versatile synthon for a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[10] This allows for the facile introduction of a wide range of substituents at the 2-position, enabling the exploration of structure-activity relationships.

The tetrahydrofuran moiety can serve as a hydrogen bond acceptor and can improve the pharmacokinetic profile of a drug candidate by increasing its solubility and metabolic stability. The applications of a related isomer, 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine, as a building block for pharmaceuticals targeting neurological and inflammatory diseases, highlight the potential of this chemical class.[11]

Logical Flow of Application

G Start This compound Cross_Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Start->Cross_Coupling Library_Synthesis Diverse Chemical Library Cross_Coupling->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Drug_Candidate Preclinical Drug Candidate Lead_Optimization->Drug_Candidate

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound represents a promising and commercially available building block for medicinal chemists and drug discovery scientists. Its combination of a reactive bromo-pyridine core and a beneficial tetrahydrofuran moiety makes it a valuable tool for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data and specific applications are still emerging, the foundational chemical principles and the availability of this compound from multiple suppliers provide a strong starting point for its incorporation into innovative research programs.

References

  • This compound 1049023-88-2 wiki. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • 10294-33-4[Boron tribromide] - Acmec Biochemical. Available at: [Link]

  • CAS 1049023-88-2|2-Bromo-4-(oxolan-3-yloxy ... - chemexpress.cn. Available at: [Link]

  • 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1289111-03-0 | C9H10BrNO2 - Appchem. Available at: [Link]

  • Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • 2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. Available at: [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives - ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique structural architecture, featuring a functionalized pyridine core coupled with a tetrahydrofuran moiety, presents a versatile scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the underlying principles governing the chosen methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important intermediate.

The strategic importance of 2-bromo-3-hydroxypyridine as a starting material cannot be overstated. Its molecular framework, which includes a bromine atom and a hydroxyl group on a pyridine ring, offers multiple avenues for chemical modification, making it a fundamental component in the creation of novel therapeutic agents.[1] The ability to precisely alter these structures is essential in medicinal chemistry, as minor changes can significantly influence a compound's effectiveness, safety, and pharmacokinetic properties.[1]

Retrosynthetic Analysis: Identifying the Core Starting Materials

A logical retrosynthetic disconnection of the target molecule, this compound, points to two principal starting materials: 2-bromo-3-hydroxypyridine and 3-hydroxytetrahydrofuran . The ether linkage between these two fragments is the key bond for disconnection.

G Target This compound SM1 2-Bromo-3-hydroxypyridine Target->SM1 C-O bond disconnection SM2 3-Hydroxytetrahydrofuran Target->SM2 C-O bond disconnection

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the core challenge in the synthesis lies in the efficient formation of the ether bond between the phenolic hydroxyl group of the pyridine and the secondary alcohol of the tetrahydrofuran. Two classical and robust methodologies are primarily considered for this transformation: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Starting Material Profiles

A thorough understanding of the properties and synthesis of the key starting materials is paramount for a successful synthetic campaign.

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Precursors
2-Bromo-3-hydroxypyridine6602-32-0[1]C₅H₄BrNO174.00[2]3-Hydroxypyridine[3][4]
3-Hydroxytetrahydrofuran453-20-3[5]C₄H₈O₂88.11[5]Dihydrofurans, L-Malic acid[5][6][7]
Synthesis of 2-Bromo-3-hydroxypyridine

2-Bromo-3-hydroxypyridine is a versatile pharmaceutical intermediate.[1] It is typically synthesized from the readily available starting material, 3-hydroxypyridine. The bromination of 3-hydroxypyridine can be achieved using a solution of bromine in sodium hydroxide, which forms sodium hypobromite in situ.

A general procedure involves the slow addition of bromine to a cooled solution of sodium hydroxide to generate the hypobromite solution.[3] This is then added dropwise to a solution of 3-hydroxypyridine in aqueous sodium hydroxide.[3] After stirring, the pH is adjusted to 6-7 with acetic acid to precipitate the product, which is then collected by filtration.[3] A patent describes a similar procedure where an aqueous solution of sodium hydroxide is cooled, and liquid bromine is added dropwise, followed by the addition of a solution of 3-hydroxypyridine in aqueous sodium hydroxide.[4]

Synthesis of 3-Hydroxytetrahydrofuran

3-Hydroxytetrahydrofuran is a valuable intermediate, particularly its chiral forms, in the synthesis of pharmaceuticals such as antiviral drugs.[5][6] Several synthetic routes have been reported. One common method involves the hydroboration of 2,3- or 2,5-dihydrofuran followed by oxidation.[5]

For the synthesis of the chiral enantiomer, (S)-(+)-3-hydroxytetrahydrofuran, a frequently employed starting material is L-malic acid.[6][7] This approach avoids the use of expensive and hazardous reagents like lithium aluminum hydride.[7] A typical sequence involves the esterification of L-malic acid, followed by reduction with a milder reducing agent such as sodium borohydride, and subsequent acid-catalyzed cyclization to yield the desired product.[6][7][8]

Synthetic Methodologies for Ether Formation

The formation of the ether linkage between 2-bromo-3-hydroxypyridine and 3-hydroxytetrahydrofuran is the pivotal step in the synthesis of the target molecule. The following sections detail the two most pertinent synthetic strategies.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[4][9][10][11]

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Pyridinol 2-Bromo-3-hydroxypyridine Base Strong Base (e.g., NaH, KOH) Pyridinol->Base Deprotonation Alkoxide Pyridinolate Anion Base->Alkoxide ActivatedTHF 3-Halo/Tosyloxy-tetrahydrofuran Alkoxide->ActivatedTHF Nucleophilic Attack Product This compound ActivatedTHF->Product G Start 2-Bromo-3-hydroxypyridine + 3-Hydroxytetrahydrofuran Reagents PPh3 + DEAD/DIAD Start->Reagents Reaction Initiation Intermediate Phosphonium Intermediate Reagents->Intermediate Activation Product This compound Intermediate->Product Nucleophilic Displacement

Sources

The Strategic Value of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This guide provides an in-depth technical analysis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a heterocyclic compound poised for significant applications in drug discovery. While direct extensive research on this specific molecule is emerging, its structural components—a reactive 2-bromopyridine core and a beneficial tetrahydrofuran-3-yloxy moiety—suggest a strong potential for the development of innovative therapeutics, particularly in the realms of neurological and inflammatory disorders. This document will elucidate the synthesis, chemical reactivity, and hypothesized pharmacological relevance of this compound, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: Unpacking the Potential of a Multifunctional Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in various biological interactions, coupled with its synthetic versatility, makes it a cornerstone of drug design. The subject of this guide, this compound (CAS No. 1049023-88-2)[2], presents a particularly compelling case for exploration. It combines three key features that are highly advantageous for the construction of diverse and potent molecular entities:

  • A 2-Bromopyridine Moiety: The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions. This allows for the systematic and efficient introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR).[3]

  • A 3-Oxy Linkage: The oxygen bridge at the 3-position provides a crucial point of connection and influences the overall electronic properties and conformational flexibility of the molecule.

  • A Tetrahydrofuran (THF) Moiety: The inclusion of a tetrahydrofuran ring is a strategic choice in modern drug design. The THF moiety is known to enhance solubility, metabolic stability, and can act as a hydrogen bond acceptor, thereby improving the pharmacokinetic and pharmacodynamic profiles of a compound.[4][5]

This guide will delve into the practical aspects of utilizing this promising building block, from its synthesis to its potential applications, grounded in the established principles of medicinal chemistry and the known biological activities of structurally related compounds.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1049023-88-2[2]
Molecular Formula C₉H₁₀BrNO₂[6]
Molecular Weight 244.09 g/mol [6]
Appearance Likely an off-white to yellow solidInferred from similar compounds
Solubility Expected to have moderate lipophilicity and some aqueous solubility due to the THF and pyridine moieties[7]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that leverages established organic chemistry reactions. The general synthetic strategy involves the preparation of a key intermediate, 2-bromo-3-hydroxypyridine, followed by an etherification reaction.

Synthesis of the Precursor: 2-Bromo-3-hydroxypyridine

The precursor, 2-bromo-3-hydroxypyridine, can be synthesized from 3-hydroxypyridine through bromination. A common method involves the use of a hypobromite solution generated in situ from bromine and a base like sodium hydroxide.[8]

Experimental Protocol: Bromination of 3-Hydroxypyridine [8]

  • Preparation of Hypobromite Solution: In a fume hood, slowly add bromine to a cooled (0-10 °C) aqueous solution of sodium hydroxide.

  • Reaction: Add the freshly prepared hypobromite solution dropwise to a solution of 3-hydroxypyridine in aqueous sodium hydroxide, maintaining the temperature below 15 °C.

  • Work-up: After the reaction is complete, adjust the pH to neutral (pH 7) with an acid (e.g., acetic acid) to precipitate the product.

  • Purification: The crude 2-bromo-3-hydroxypyridine can be collected by filtration and purified by recrystallization.

Williamson Ether Synthesis: Attaching the Tetrahydrofuran Moiety

The final step in the synthesis is the etherification of 2-bromo-3-hydroxypyridine with a suitable 3-substituted tetrahydrofuran derivative, typically via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the tetrahydrofuran ring.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: In an inert atmosphere, treat a solution of 2-bromo-3-hydroxypyridine in a suitable aprotic polar solvent (e.g., DMF, DMSO) with a strong base (e.g., sodium hydride, potassium carbonate) to generate the corresponding alkoxide.

  • Nucleophilic Substitution: Add a solution of 3-halotetrahydrofuran or tetrahydrofuran-3-yl tosylate to the reaction mixture.

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate.

  • Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The product is then purified using standard techniques such as column chromatography.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis 3-Hydroxypyridine 3-Hydroxypyridine Bromine_NaOH Br₂ / NaOH 3-Hydroxypyridine->Bromine_NaOH 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine Bromine_NaOH->2-Bromo-3-hydroxypyridine Base Base (e.g., NaH) 2-Bromo-3-hydroxypyridine->Base 3-Halotetrahydrofuran 3-Halotetrahydrofuran (or Tosylate) Target_Molecule This compound 3-Halotetrahydrofuran->Target_Molecule Base->Target_Molecule

Caption: Synthetic workflow for this compound.

Versatility in Cross-Coupling Reactions

The true synthetic power of this compound lies in the reactivity of its 2-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for the rapid generation of compound libraries.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This is a robust method for introducing aryl, heteroaryl, or alkyl groups at the 2-position.[3]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. This is particularly valuable for synthesizing compounds that can interact with biological targets through hydrogen bonding.[3]

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities.

  • Heck Coupling: This reaction enables the formation of carbon-carbon bonds with alkenes.

Cross_Coupling_Reactions cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination Start This compound Boronic_Acid R-B(OH)₂ Start->Boronic_Acid Pd Catalyst Amine R₂NH Start->Amine Pd Catalyst Suzuki_Product 2-Aryl/Alkyl-3-((tetrahydrofuran-3-yl)oxy)pyridine Boronic_Acid->Suzuki_Product Buchwald_Product 2-Amino-3-((tetrahydrofuran-3-yl)oxy)pyridine Amine->Buchwald_Product

Caption: Key cross-coupling reactions of the title compound.

Potential Research Applications: A Hypothesis-Driven Approach

While specific biological data for this compound is not yet widely published, we can formulate strong hypotheses about its potential research applications based on the known activities of structurally analogous compounds.

Central Nervous System (CNS) Disorders

Pyridine derivatives are well-represented among drugs targeting the CNS.[9] The structural isomer, 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine , is explicitly mentioned as a building block for pharmaceutical compounds targeting neurological diseases.[7] This suggests that the core scaffold of a bromopyridine linked to a tetrahydrofuran-3-yloxy group is of significant interest for CNS applications. The tetrahydrofuran moiety can improve blood-brain barrier penetration, a critical factor for CNS-acting drugs.

Potential research avenues in this area include the development of:

  • Anticonvulsants: Many pyridine derivatives have demonstrated anticonvulsant properties.

  • Anxiolytics and Antidepressants: The modulation of neurotransmitter systems by pyridine-based compounds is a well-established area of research.[9]

  • Nicotinic Receptor Ligands: The pyridine ring is a key pharmacophore for interacting with nicotinic acetylcholine receptors, which are implicated in a range of neurological disorders.[10]

Inflammatory Diseases

The aforementioned isomer, 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine , is also used in the synthesis of compounds for inflammatory diseases.[7] This suggests that the target molecule could be a valuable starting point for developing novel anti-inflammatory agents. The 2-bromopyridine handle allows for the introduction of functionalities known to interact with key inflammatory targets, such as kinases and other enzymes.

Oncology

The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[3] The ability to readily diversify the 2-position of this compound through cross-coupling reactions makes it an ideal candidate for the synthesis of libraries of potential kinase inhibitors. The tetrahydrofuran moiety can contribute to favorable pharmacokinetic properties, which are crucial for the development of effective anticancer drugs.[4]

Infectious Diseases

Pyridine derivatives have a long history in the treatment of infectious diseases, including as antibacterial and antifungal agents.[11][12] The exploration of novel pyridine-based compounds remains an active area of research in the face of growing antimicrobial resistance.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a strategically designed molecular building block with significant potential for accelerating drug discovery efforts. Its combination of a synthetically versatile 2-bromopyridine core and a pharmacokinetically favorable tetrahydrofuran-3-yloxy moiety makes it an attractive starting point for the development of novel therapeutics. While direct biological data on this specific compound is still emerging, the compelling evidence from structurally related molecules strongly suggests its utility in the fields of CNS disorders, inflammation, oncology, and infectious diseases. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with the aim of inspiring and enabling researchers to unlock the full potential of this promising compound.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. BenchChem.
  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. (n.d.). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571.
  • Che, D., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & medicinal chemistry letters, 12(22), 3321–3324.
  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic chemistry, 149, 107435.
  • Appchem. (n.d.). 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1289111-03-0. Retrieved from [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259.
  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Retrieved from [Link]

  • Lee, K., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of medicinal chemistry, 63(13), 7079–7094.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-3-methoxypyridine: Your Key Intermediate for Advanced Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in chemistry, 10, 923945.
  • ResearchGate. (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

  • Bouasla, R., et al. (2025). Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. Chemistry & biodiversity, e202402915.
  • Nafeesa, K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland), 22(2), 195.
  • Molecules. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

Sources

The Strategic Role of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold Fragment

In the landscape of contemporary drug discovery, the strategic assembly of molecular fragments with favorable pharmacological properties is paramount. Pyridine derivatives, in particular, are ubiquitous scaffolds in medicinal chemistry, prized for their ability to engage in key biological interactions.[1] This guide focuses on a specific and increasingly important building block: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS No. 1049023-88-2).

This molecule is not merely another halogenated heterocycle; it is a carefully designed intermediate that marries the reactivity of a 2-bromopyridine with the beneficial physicochemical attributes of a 3-alkoxy substituent, specifically the tetrahydrofuran (THF) moiety. The bromine atom at the 2-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the (tetrahydrofuran-3-yl)oxy group at the 3-position is strategically positioned to influence solubility, metabolic stability, and target engagement through hydrogen bonding.

This guide provides an in-depth analysis of the synthesis, properties, and application of this key intermediate, with a particular focus on its role in the development of potent and selective kinase inhibitors, such as those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Physicochemical Properties and Drug-Likeness

The "drug-likeness" of a building block is critical for its successful incorporation into a drug development program. While specific experimental data for this compound is not extensively published, its constituent parts suggest a favorable profile. The pyridine ring itself is a common feature in FDA-approved drugs. The introduction of the THF ether group is a modern drug design strategy to enhance properties. Saturated oxygen heterocycles, like THF, can improve a compound's hydrophilicity, enhance metabolic stability, and provide a three-dimensional structure that can lead to improved target binding.[2]

PropertyPredicted Value/ObservationRationale and Impact
Molecular Weight 244.08 g/mol [3][4]Well within the range for lead-like and drug-like compounds, allowing for further elaboration without exceeding typical molecular weight cutoffs.
Polar Surface Area (PSA) ModerateThe ether oxygen of the THF and the pyridine nitrogen contribute to PSA, which is crucial for solubility and membrane permeability.
Lipophilicity (cLogP) ModerateThe THF moiety helps to balance the lipophilicity of the bromopyridine core, preventing excessive lipophilicity which can lead to poor solubility and off-target effects.
Hydrogen Bond Acceptors 3 (Pyridine N, two ether O's)The oxygen atoms in the THF ring can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in a protein's binding site.
Reactivity High (C-Br bond)The 2-bromo substituent is primed for a variety of cross-coupling reactions, making it a versatile synthetic intermediate.

Strategic Synthesis of the Core Intermediate

A robust and scalable synthesis is essential for any building block intended for medicinal chemistry campaigns. While specific literature detailing the synthesis of this compound is sparse, a logical and efficient route can be constructed from readily available starting materials, leveraging well-established chemical transformations. The proposed synthesis follows a three-stage logic: formation of the brominated pyridine core, introduction of the hydroxyl group, and finally, etherification.

Diagram: Proposed Synthetic Pathway

Caption: A plausible multi-stage synthesis of the target intermediate.

Detailed Protocol: Synthesis of 2-Bromo-3-hydroxypyridine

This precursor is a key component for the final etherification step. A common route involves the diazotization of 2-bromo-3-aminopyridine.

  • Reaction Setup: To a solution of 2-bromo-3-aminopyridine (1.0 eq) in aqueous sulfuric acid (e.g., 10% v/v), cool the mixture to 0-5 °C in an ice-water bath.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Hydrolysis: Gently heat the reaction mixture to 80-90 °C. The diazonium salt will decompose with the evolution of nitrogen gas to form the corresponding hydroxyl compound. Maintain this temperature until gas evolution ceases.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of approximately 7-8. The product, 2-bromo-3-hydroxypyridine, can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-bromo-3-hydroxypyridine.

Detailed Protocol: Williamson Ether Synthesis

The final step involves the coupling of the hydroxypyridine with an activated form of 3-hydroxytetrahydrofuran. This is a classic Williamson ether synthesis.[5]

  • Alkoxide Formation: In an inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF). To this suspension, add a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution stops, indicating the formation of the sodium alkoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of a suitable electrophile, such as (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.1 eq), in anhydrous DMF.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Application in Medicinal Chemistry: A Key Building Block for IRAK4 Inhibitors

A significant application of this compound is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a high-value target for the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer like diffuse large B-cell lymphoma.[6][7][8][9]

Patent literature, such as WO2014078532A1 , explicitly discloses the use of this intermediate in the preparation of potent IRAK4 inhibitors. The 2-bromo position serves as the key attachment point for the rest of the pharmacophore, typically via a Suzuki-Miyaura cross-coupling reaction.

Diagram: Role in IRAK4 Inhibitor Synthesis

G cluster_0 Catalytic System Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Coupling Final_Product IRAK4 Kinase Inhibitor Core Coupling->Final_Product Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Coupling Base Base (e.g., K2CO3, Cs2CO3) Base->Coupling

Caption: Suzuki coupling workflow for IRAK4 inhibitor synthesis.

General Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry for C-C bond formation.

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq), and the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 2-5 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature, typically between 80-110 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product, which forms the core of the IRAK4 inhibitor.

Structure-Activity Relationship (SAR) Insights

The inclusion of the ((tetrahydrofuran-3-yl)oxy) moiety at the 3-position of the pyridine ring is a deliberate design choice aimed at optimizing the pharmacological profile of the final inhibitor.

  • Vectorial Control: The 3-alkoxy group directs subsequent elaborations. In the context of kinase inhibitors, this substituent often points towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve selectivity and pharmacokinetic properties without disrupting core binding interactions.

  • Improved Physicochemical Properties: As previously noted, the THF group enhances solubility and can reduce the metabolic liability often associated with simple alkoxy groups (e.g., methoxy or ethoxy), which are prone to O-dealkylation.

  • Conformational Rigidity: The cyclic nature of the THF group imparts a degree of conformational constraint compared to a more flexible alkyl ether. This pre-organization can reduce the entropic penalty upon binding to the target protein, potentially leading to higher affinity.

  • Hydrogen Bonding Potential: The ether oxygen of the THF ring can act as a hydrogen bond acceptor, forming favorable interactions with the protein target or with water molecules to improve solubility.

Conclusion and Future Outlook

This compound represents a sophisticated and highly valuable building block for modern medicinal chemistry. Its design elegantly combines a versatile synthetic handle with a functional group that confers desirable drug-like properties. Its demonstrated utility in the synthesis of IRAK4 inhibitors highlights its potential in the development of therapies for inflammatory diseases and cancer. As drug discovery programs continue to tackle increasingly complex biological targets, the demand for such well-designed, multi-functional intermediates is expected to grow, solidifying the role of this compound as a key component in the medicinal chemist's toolbox.

References

  • PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved from [Link]

  • Wang, L., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry.
  • Howei Pharm. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. Retrieved from [Link]

  • ResearchGate. (2023). Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. Retrieved from [Link]

  • PubMed. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • PubMed. (2020). Synthesis and biological activity of thieno[3,2-d]pyrimidines as potent JAK3 inhibitors for the treatment of idiopathic pulmonary fibrosis. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis, and Evaluation of ( R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. Retrieved from [Link]

  • PubMed. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Applichem. (n.d.). 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023152349A1 - Irak4 inhibitors.

Sources

Methodological & Application

Synthesis of "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: Application Notes and Protocols

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. Pyridine scaffolds are central to numerous FDA-approved pharmaceuticals, and their functionalization with moieties like tetrahydrofuran can enhance pharmacokinetic properties.[1][2] This guide details two primary synthetic strategies: the classic Williamson ether synthesis and the modern Mitsunobu reaction. We will delve into the mechanistic rationale behind each method, provide detailed, field-tested protocols, and outline robust procedures for purification and characterization. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scientifically grounded approach to the synthesis of this valuable compound.

Significance and Retrosynthetic Analysis

The pyridine ring is a privileged scaffold in drug design, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The incorporation of an ether linkage, particularly with a cyclic ether like tetrahydrofuran, can modulate properties such as solubility, metabolic stability, and binding affinity.[3] The target molecule, this compound, serves as a versatile intermediate where the bromine atom allows for further elaboration through cross-coupling reactions, while the ether moiety provides a key structural element.[4]

A logical retrosynthetic analysis reveals two common pathways for the formation of the aryl ether bond, starting from two key precursors: 2-Bromo-3-hydroxypyridine and 3-Hydroxytetrahydrofuran .

G cluster_0 Synthetic Pathways cluster_1 Key Precursors Target This compound Williamson Williamson Ether Synthesis (SN2 Pathway) Target->Williamson C-O disconnection Mitsunobu Mitsunobu Reaction (Redox Condensation) Target->Mitsunobu C-O disconnection Precursor1 2-Bromo-3-hydroxypyridine Williamson->Precursor1 Precursor3 3-Halotetrahydrofuran or Tetrahydrofuran-3-yl sulfonate Williamson->Precursor3 Mitsunobu->Precursor1 Precursor2 3-Hydroxytetrahydrofuran Mitsunobu->Precursor2 Precursor3->Precursor2 Activation

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Methodologies: Principles and Protocols

Two robust methods are presented for the synthesis. The choice between them depends on factors such as starting material availability, desired stereochemical outcome (if using chiral 3-hydroxytetrahydrofuran), and tolerance for specific reagents and byproducts.

Method A: Williamson Ether Synthesis

Principle & Rationale: The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 mechanism.[5] The reaction involves the deprotonation of an alcohol (or phenol) to form a more nucleophilic alkoxide (or phenoxide), which then displaces a halide or other suitable leaving group from an alkyl electrophile.[6][7]

In this context, the phenolic proton of 2-bromo-3-hydroxypyridine is acidic and can be readily removed by a moderately strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding pyridoxide. This potent nucleophile then attacks an activated form of 3-hydroxytetrahydrofuran, such as 3-bromotetrahydrofuran or tetrahydrofuran-3-yl tosylate. The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation without deactivating the nucleophile, thereby accelerating the SN2 reaction.[8]

G General Mechanism: Williamson Ether Synthesis Start Py-OH + Base Intermediate Py-O⁻ Na⁺ (Pyridoxide) Start->Intermediate Deprotonation TS Intermediate->TS SN2 Attack Reagent R-X (e.g., 3-Bromo-THF) Reagent->TS Product Py-O-R + NaX TS->Product

Caption: General mechanism of the Williamson ether synthesis.

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-3-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Expert Insight: The portion-wise addition of NaH is critical to control the evolution of hydrogen gas. The reaction mixture should be stirred until gas evolution ceases, indicating complete formation of the pyridoxide.

  • Alkylating Agent Addition: Slowly add 3-bromotetrahydrofuran (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Reagent Table:

Reagent MW ( g/mol ) Equivalents Amount (for 10 mmol scale)
2-Bromo-3-hydroxypyridine 173.99 1.0 1.74 g
Sodium Hydride (60%) 40.00 1.2 0.48 g
3-Bromotetrahydrofuran 150.99 1.1 1.66 g

| Anhydrous DMF | 73.09 | - | 20 mL |

Method B: Mitsunobu Reaction

Principle & Rationale: The Mitsunobu reaction is a powerful redox-condensation method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with a high degree of stereochemical control (inversion of configuration).[9][10][11] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

The mechanism is complex but begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate.[9][12] This intermediate deprotonates the acidic component (2-bromo-3-hydroxypyridine in this case). The resulting pyridoxide then combines with the phosphorus center. The alcohol (3-hydroxytetrahydrofuran) is activated by this phosphonium species, turning the hydroxyl group into an excellent leaving group. Finally, the pyridoxide anion acts as the nucleophile in an SN2 displacement, yielding the desired ether with inversion of stereochemistry at the tetrahydrofuran C3 position.[12] A major challenge of this reaction is the removal of byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, which often requires careful chromatography.[13]

G General Mechanism: Mitsunobu Reaction PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=CO₂Et] PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium Oxyphosphonium Salt [Ph₃P⁺-OR] Nu⁻ Betaine->Oxyphosphonium + ROH, + NuH ROH R-OH (3-Hydroxy-THF) ROH->Oxyphosphonium NuH Nu-H (2-Bromo-3-hydroxypyridine) NuH->Oxyphosphonium Product Nu-R (Final Ether Product) Oxyphosphonium->Product SN2 Attack TPPO TPPO Oxyphosphonium->TPPO Hydrazine DEAD-H₂

Caption: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-3-hydroxypyridine (1.0 eq), 3-hydroxytetrahydrofuran (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent Addition: Dissolve the reagents in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes.

    • Expert Insight: The dropwise addition of DIAD is crucial to maintain temperature and prevent the formation of side products. Pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohols can sometimes improve yields.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the product and byproducts.

  • Purification: Purifying a Mitsunobu reaction can be challenging. A primary purification can be achieved by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes). The less polar TPPO and hydrazine byproducts should elute separately from the more polar product.

Reagent Table:

Reagent MW ( g/mol ) Equivalents Amount (for 10 mmol scale)
2-Bromo-3-hydroxypyridine 173.99 1.0 1.74 g
3-Hydroxytetrahydrofuran 88.11 1.2 1.06 g
Triphenylphosphine (PPh₃) 262.29 1.5 3.93 g
DIAD 202.22 1.5 3.03 g (2.96 mL)

| Anhydrous THF | 72.11 | - | 50 mL |

Comparison of Synthetic Methods
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Conditions Requires strong base; can be run from 0 °C to elevated temperatures.Mild, often run from 0 °C to room temperature.[13]
Stereochemistry Retention (if starting from activated alcohol) or Inversion (if starting from activated halide).Clean inversion at the alcohol's stereocenter.[12]
Substrate Scope Sensitive to sterically hindered halides (E2 elimination risk).[7][14]Broad scope for primary and secondary alcohols.[10]
Byproducts Simple inorganic salts (e.g., NaBr), easily removed by aqueous wash.High MW byproducts (TPPO, hydrazine), often requiring careful chromatography for removal.[13]
Atom Economy Generally better than Mitsunobu.Poor, due to high MW reagents being converted to waste.
Key Advantage Simpler work-up and purification.Mild conditions and predictable stereochemical outcome.

General Experimental Workflow

The overall process from reaction to characterization follows a standard laboratory sequence.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis Reagents Combine Reagents (Method A or B) Reaction Stir under N₂ (0°C to RT) Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography NMR ¹H & ¹³C NMR Chromatography->NMR Pure Fractions MS Mass Spectrometry FTIR FT-IR

Caption: Standard laboratory workflow for synthesis and analysis.

Characterization of this compound

Accurate structural confirmation is paramount. The following data are predicted based on the analysis of similar structures.[15][16]

Product Information:

  • Molecular Formula: C₉H₁₀BrNO₂

  • Molecular Weight: 244.09 g/mol

  • CAS Number: 1049023-88-2[17]

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for both the pyridine and tetrahydrofuran moieties.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyridine H-6~ 8.10ddJ ≈ 4.8, 1.51H
Pyridine H-4~ 7.25ddJ ≈ 8.0, 4.81H
Pyridine H-5~ 7.15ddJ ≈ 8.0, 1.51H
THF O-CH (C3)~ 5.00m-1H
THF O-CH₂ (C2/C5)3.90 - 4.10m-4H
THF CH₂ (C4)2.15 - 2.30m-2H

¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum will confirm the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-3~ 155.0
Pyridine C-5~ 145.0
Pyridine C-6~ 140.0
Pyridine C-4~ 123.0
Pyridine C-2~ 115.0
THF C-3 (O-CH)~ 78.0
THF C-2/C-5 (O-CH₂)~ 68.0
THF C-4 (CH₂)~ 33.0

Mass Spectrometry (Electron Ionization, EI): Mass spectrometry is crucial for confirming the molecular weight and the presence of bromine.

  • Molecular Ion (M⁺): Expect a characteristic pair of peaks of nearly equal intensity at m/z 243 and 245, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[15]

  • Key Fragments:

    • m/z 173/175: Loss of the tetrahydrofuranoxy radical ([M - C₄H₇O]⁺).

    • m/z 164: Loss of Br atom ([M - Br]⁺).

    • m/z 71: Tetrahydrofuran-3-yl cation ([C₄H₇O]⁺).

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic-Chemistry.org. Mitsunobu Reaction. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • NIST WebBook. Pyridine, 2-bromo-. [Link]

  • Appchem. 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1289111-03-0. [Link]

  • ResearchGate. Synthesis and NMR characterization of seven new substituted pyridine N-oxides. [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • Organic Syntheses. 2-bromopyridine. [Link]

  • Arkat USA. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Google Patents.
  • ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

  • NIST WebBook. Tetrahydrofuran. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • SpectraBase. 2-Bromo-3-pyridinol - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents. KR100877849B1 - Efficient preparation method of 3-hydroxytetrahydrofuran.
  • NIST WebBook. Furan, 3-bromo-. [Link]

Sources

Application Notes and Protocols for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: A Key Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design due to its presence in numerous biologically active compounds and its ability to engage in crucial hydrogen bonding interactions with protein targets. The strategic functionalization of the pyridine ring is therefore of paramount importance. 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine emerges as a highly valuable and versatile building block, particularly in the synthesis of complex kinase inhibitors. Its structure, featuring a reactive bromine atom at the 2-position, is primed for palladium-catalyzed cross-coupling reactions, while the 3-((tetrahydrofuran-3-yl)oxy) substituent can significantly influence the solubility, metabolic stability, and target engagement of the final molecule. This intermediate is a key component in the synthesis of advanced pharmaceutical candidates, including the BRAF(V600E) inhibitor CEP-32496, highlighting its relevance to researchers, scientists, and drug development professionals.[1][2]

This document serves as a comprehensive technical guide, providing detailed insights into the synthesis and principal reaction mechanisms of this compound. We will explore the causal logic behind preferred synthetic routes and offer robust, field-proven protocols for its application in cornerstone C-C and C-N bond-forming reactions.

Synthesis of this compound: A Comparative Overview and Protocol

The synthesis of the title compound originates from the commercially available 2-bromo-3-hydroxypyridine. The core transformation is the formation of an ether linkage with tetrahydrofuran-3-ol. Two primary, highly effective methods are considered for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

Causality Behind Method Selection:

  • Williamson Ether Synthesis: This classical SN2 reaction is a robust and cost-effective method for forming ethers.[1][3][4] It involves the deprotonation of the hydroxyl group of 2-bromo-3-hydroxypyridine with a strong base to form a pyridinoxide, which then acts as a nucleophile, attacking an electrophilic form of tetrahydrofuran-3-ol (e.g., a tosylate or mesylate). The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without competing side reactions. The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is advantageous as it effectively solvates the cation of the base, enhancing the nucleophilicity of the pyridinoxide.

  • Mitsunobu Reaction: This redox-condensation reaction offers a powerful alternative, particularly when dealing with secondary alcohols like tetrahydrofuran-3-ol, as it proceeds with a clean inversion of stereochemistry.[5] The reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6] The Mitsunobu reaction is often favored for its mild conditions and high functional group tolerance, though it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which necessitates careful purification.

Given the secondary nature of tetrahydrofuran-3-ol, the Mitsunobu reaction provides excellent control and is a highly reliable method. However, for scale-up and cost-effectiveness, a well-optimized Williamson ether synthesis is often preferred. Below, a representative protocol based on the Williamson ether synthesis is provided, adapted from high-yield procedures for analogous 3-alkoxypyridines.

Representative Synthetic Workflow

Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents 2-Bromo-3-hydroxypyridine Tetrahydrofuran-3-ol Tosylate mix Reaction Mixture reagents->mix 1. Add to flask base Base (e.g., NaH) base->mix 2. Add portionwise solvent Solvent (e.g., DMF) solvent->mix 3. Dissolve heat Stirring & Heating mix->heat Stir at RT to 60°C quench Quenching heat->quench 1. Quench (H₂O) extract Extraction quench->extract 2. Extract (e.g., EtOAc) purify Purification extract->purify 3. Column Chromatography product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Protocol: Williamson Ether Synthesis

Materials:

  • 2-Bromo-3-hydroxypyridine (1.0 equiv)

  • (R)- or (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-hydroxypyridine (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Nucleophilic Substitution: Add a solution of the appropriate enantiomer of tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.1 equiv) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired this compound.

Key Reaction Mechanisms: Application in Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry is as a substrate in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, coupled with the C-Br bond at the 2-position, makes it an excellent electrophilic partner in reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[7][8] For this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 2-position, a common strategy in the synthesis of kinase inhibitors.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-Br bond of the pyridine substrate to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pd_complex R¹-Pd(II)L₂(Br) (Pyridine Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂(R²) (Di-organic Complex) transmetalation->pd_intermediate - Br⁻, B(OH)₃ boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Typical YieldsNotes
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-90Good to ExcellentA common and reliable catalyst system.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-110Good to ExcellentBuchwald ligands often improve yields for challenging substrates.
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF100Good to ExcellentEffective for a broad range of substrates.

This data is compiled from typical conditions for 2-bromopyridine derivatives and serves as a starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromopyridine.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals. Using this compound as a substrate, a wide variety of primary and secondary amines can be coupled to the pyridine ring.

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pd_complex R¹-Pd(II)L₂(Br) (Pyridine Complex) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + Amine, Base pd_amido R¹-Pd(II)L₂(NR²R³) (Amido Complex) amine_coordination->pd_amido - H-Base⁺, Br⁻ amine HNR²R³ (Amine) amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-NR²R³ (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Typical YieldsNotes
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOt-Bu (1.4)Toluene80-100Good to ExcellentA classic system for a broad range of amines.
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH100ExcellentHighly active catalyst system, often with lower catalyst loadings.
Pd(OAc)₂ (5)dppp (10)NaOt-Bu (2.0)Toluene80GoodParticularly effective for volatile amines in a sealed tube.[11][12]

This data is compiled from typical conditions for 2-bromopyridine derivatives and serves as a starting point for optimization.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, 1.5-3 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound stands out as a strategically designed intermediate for the synthesis of complex, biologically active molecules. Its preparation via established etherification methodologies like the Williamson or Mitsunobu reactions is reliable and scalable. More importantly, its utility as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provides a robust platform for the rapid diversification of molecular scaffolds. The protocols and mechanistic insights provided herein are intended to empower researchers in medicinal chemistry and drug development to effectively utilize this key building block in their synthetic campaigns.

References

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Al-Masum, M., & Kumar, P. (2003). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Journal of Organometallic Chemistry, 677(1-2), 158-161. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

  • Rowbottom, M. W., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Journal of Medicinal Chemistry, 55(3), 1082–1105. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Sprankle, K. G., et al. (2012). CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity. Molecular Cancer Therapeutics, 11(6), 1344–1355. [Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities. 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine emerges as a highly valuable synthon, offering a potent combination of a versatile reactive handle and a desirable pharmacophoric element. Its structure features a 2-bromopyridine core, which is primed for a variety of palladium-catalyzed cross-coupling reactions, and a 3-((tetrahydrofuran-3-yl)oxy) substituent.[1][2][3]

The tetrahydrofuran (THF) moiety is a prevalent motif in numerous natural products and biologically active molecules.[4][5] Its inclusion in drug candidates is a well-established strategy to enhance physicochemical properties such as aqueous solubility and metabolic stability, while also providing a key hydrogen bond acceptor to modulate target engagement.[4][6] The pyridine ring itself is a cornerstone of countless pharmaceutical agents, prized for its electronic properties and ability to participate in crucial binding interactions.[1][7] This application note provides a comprehensive guide to the synthesis and utility of this building block, complete with detailed protocols for its application in cornerstone synthetic transformations.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.

Table 1: Compound Specifications

Property Value Reference
Chemical Name This compound [8]
CAS Number 1049023-88-2 [8]
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol [8]
Typical Purity ≥95%

| Storage | Store at 2-8 °C in a cool, dry place | |

Safety & Handling:

Researchers must consult the full Safety Data Sheet (SDS) before use.[9] The compound is classified with the following hazards:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Precautionary Measures:

  • P261 & P264: Avoid breathing dust/fumes and wash skin thoroughly after handling.[9]

  • P280: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9]

  • P271: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9]

  • P302+P352 & P305+P351+P338: In case of contact with skin or eyes, follow standard first aid procedures for washing and rinsing.[9]

Proposed Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis provides context for its purity and potential side products. The most logical and industrially scalable approach is a Williamson ether synthesis, starting from the commercially available 2-Bromo-3-hydroxypyridine.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Bromo-3-hydroxypyridine (CAS: 6602-32-0) C Williamson Ether Synthesis A->C B Tetrahydrofuran-3-yl tosylate (or 3-bromo-THF) B->C D This compound C->D Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF) Heat cluster_reactants cluster_products cluster_cycle Catalytic Cycle center A Oxidative Addition center->A  Pd(0)Ln I1 Ar-Pd(II)-X (Ln) A->I1 B Transmetalation I2 Ar-Pd(II)-R (Ln) B->I2 C Reductive Elimination C->center  Pd(0)Ln P1 Ar-R C->P1 R1 Ar-X R1->A R2 R-B(OR)₂ R2->B R3 Base R3->B I1->B I2->C cluster_reactions Key Transformations cluster_products Product Classes A This compound B Suzuki Coupling [Pd], R-B(OH)₂ A->B C Buchwald-Hartwig [Pd], R₂NH A->C D Sonogashira Coupling [Pd, Cu], R-C≡CH A->D E Other Couplings (Stille, Heck, etc.) A->E F Biaryl & Heteroaryl Derivatives B->F G Aryl & Heteroaryl Amines C->G H Alkynyl Pyridines D->H I Diverse Functionalized Pyridines E->I

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron species is particularly vital in the pharmaceutical industry for the construction of complex biaryl and heteroaryl scaffolds, which are prevalent in biologically active molecules.[5][6]

This guide provides a detailed examination of the Suzuki coupling reaction specifically involving 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine . This substrate presents unique considerations due to the electronic and steric nature of the substituted pyridine ring. The presence of the pyridine nitrogen can lead to catalyst inhibition, while the ortho tetrahydrofuran-3-yloxy substituent may influence the reactivity of the C-Br bond.[7][8] These application notes are designed to provide not only a robust experimental protocol but also the underlying scientific rationale for procedural choices, empowering researchers to optimize this critical transformation for their drug discovery programs.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki coupling mechanism is crucial for troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9][10]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine substrate, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[1][11]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][10]

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)(L)n-Br oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl_complex Ar-Pd(II)(L)n-Ar' transmetalation->pdi_biaryl_complex reductive_elimination Reductive Elimination pdi_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product start 2-Bromo-3-((THF-3-yl)oxy)pyridine (Ar-Br) start->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Considerations with 2-Bromopyridine Substrates

The application of Suzuki coupling to 2-bromopyridines requires careful consideration of several factors that can impact reaction efficiency:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium.[7]

  • Protodeboronation: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water). This removes the nucleophile from the reaction. Using anhydrous conditions, appropriate bases, or more stable boronate esters can minimize this issue.[12][13][14]

  • Homocoupling: The self-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to prevent this.[12][14]

  • Substituent Effects: The electron-donating nature of the 3-alkoxy group in the substrate can modulate the reactivity of the C-Br bond towards oxidative addition.[15]

Recommended Reaction Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)Purity/Grade
This compoundElectrophile1.0 equiv (1.0 mmol)>95%
Arylboronic AcidNucleophile1.2 - 1.5 equiv>95%
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst2-5 mol%Anhydrous
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activates Boronic Acid2.0 - 3.0 equivAnhydrous, powdered
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)Reaction Medium4:1 to 5:1 ratio, 0.1-0.5 MAnhydrous, degassed
Inert Gas (Argon or Nitrogen)Prevents catalyst deactivationN/AHigh purity
Standard GlasswareReaction vessel, condenser, etc.N/AFlame or oven-dried
Solvents for Workup and PurificationEthyl acetate, hexanes, water, brineN/AReagent grade
Experimental Procedure

Suzuki_Workflow setup 1. Reaction Setup - Add solids (halide, boronic acid, base, catalyst) to a flame-dried Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition - Add degassed solvent via syringe. inert->solvent reaction 4. Reaction - Heat to desired temperature (e.g., 80-110 °C) with stirring. solvent->reaction monitoring 5. Monitoring - Track progress by TLC or LC-MS. reaction->monitoring workup 6. Workup - Cool, dilute with water, and extract with organic solvent. monitoring->workup purification 7. Purification - Dry, concentrate, and purify by column chromatography. workup->purification product Pure Product purification->product

Figure 2. A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Method:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the anhydrous base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[8][16][17]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12][13]

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M with respect to the starting bromide.[8][16]

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the reaction).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.[9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficient temperature- Use fresh catalyst and anhydrous, pure reagents.- Screen different, more active ligands (e.g., SPhos, XPhos).[12]- Increase reaction temperature.[12]- Ensure thorough degassing.[12][13]
Protodeboronation - Presence of water- Unsuitable base- Use rigorously dried solvents and reagents.- Switch to a more stable boronate ester (e.g., pinacol or MIDA esters).[13][18]- Screen different bases (e.g., KF, Cs₂CO₃).[11][19]
Homocoupling of Boronic Acid - Presence of oxygen- Improve degassing technique (e.g., use freeze-pump-thaw cycles).[12]- Ensure a constant positive pressure of inert gas throughout the reaction.
Dehalogenation of Starting Material - Presence of hydride sources- Prolonged reaction time- Use high-purity, non-protic solvents.- Optimize reaction time to avoid prolonged heating after completion.[20]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing novel chemical matter in drug discovery. Success in this reaction hinges on a careful selection of catalyst, ligand, base, and solvent, along with meticulous execution under inert conditions. By understanding the mechanistic nuances and potential pitfalls associated with pyridine-containing substrates, researchers can effectively troubleshoot and optimize this powerful C-C bond-forming reaction. The protocol and guidelines presented here offer a comprehensive framework for the successful application of this chemistry in the synthesis of complex molecular architectures.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available from: [Link]

  • Meringdal, J. W. & Menche, D. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. (2025-05-20). Available from: [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. (2025-08-10). Available from: [Link]

  • Navarro, O. et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available from: [Link]

  • Green Chemistry (RSC Publishing). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Available from: [Link]

  • Farhang, M. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. SciSpace. (2022). Available from: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016-08-09). Available from: [Link]

  • Thieme E-Books & E-Journals. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available from: [Link]

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018-05-01). Available from: [Link]

  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025-08-06). Available from: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. (2023-12-20). Available from: [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023-01-29). Available from: [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2025-08-10). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014-03-17). Available from: [Link]

  • NIH. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11). Available from: [Link]

  • PubMed. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. (2017-06-15). Available from: [Link]

  • Reddit. Suzuki coupling with Bromoalkyne and boronic acid. (2024-02-23). Available from: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11). Available from: [Link]

  • PubMed. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024-09-06). Available from: [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

  • University of Alicante. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

Sources

Application Notes and Protocols for the Nucleophilic Substitution of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials.[1] The ability to precisely functionalize the pyridine ring is paramount for the development of novel molecular entities with tailored properties. Among the various synthetic strategies, nucleophilic substitution on halopyridines stands out as a powerful and versatile method for introducing a wide range of functionalities.

This guide focuses on the nucleophilic substitution of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine , a versatile building block with significant potential in drug discovery. The strategic placement of the bromine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, makes it a prime site for nucleophilic attack. The adjacent tetrahydrofuran-3-yloxy group at the 3-position introduces a key structural motif and can modulate the electronic properties and steric environment of the reaction center.

These application notes provide a comprehensive overview of the theoretical principles and practical protocols for the nucleophilic substitution of this substrate with various nucleophiles, including amines, alcohols, and thiols. The methodologies detailed herein are designed to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient synthesis of a diverse array of 2-substituted-3-((tetrahydrofuran-3-yl)oxy)pyridine derivatives.

Mechanistic Considerations: Pathways to Pyridine Functionalization

The nucleophilic substitution on 2-bromopyridines can proceed through several mechanisms, primarily Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.[2] The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates this pathway.

Caption: General SNAr mechanism on a 2-bromopyridine.

SNAr_Mechanism cluster_0 Addition Step cluster_1 Elimination Step Reactants Nu:⁻ + 2-Bromopyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Attack at C2 Product 2-Substituted Pyridine + Br⁻ Meisenheimer->Product Loss of Leaving Group Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br AmineCoord Amine Coordination [Ar-Pd(II)-Br(HNR'R'')]L_n OxAdd->AmineCoord HNR'R'' Deprotonation Deprotonation [Ar-Pd(II)-NR'R'']L_n AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Experimental Protocols

The following protocols are designed as a starting point for the nucleophilic substitution of this compound. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination with Primary and Secondary Amines

This protocol is suitable for the coupling of a wide range of primary and secondary amines.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 1 mmol scale)
This compound1049023-88-2258.101.0 equiv (258 mg)
Amine (Primary or Secondary)VariesVaries1.2 equiv
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.502 mol% (4.5 mg)
Xantphos161265-03-8578.684 mol% (23.1 mg)
Sodium tert-butoxide (NaOtBu)865-48-596.101.4 equiv (134.5 mg)
Anhydrous Toluene108-88-392.145 mL

Procedure:

  • To a dry, argon-flushed Schlenk tube, add Palladium(II) Acetate, Xantphos, and Sodium tert-butoxide.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • Add this compound and the amine to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Workflow for Buchwald-Hartwig Amination.

Buchwald_Workflow A 1. Add Catalyst, Ligand, Base to Schlenk Tube B 2. Purge with Argon A->B C 3. Add Toluene and Stir B->C D 4. Add Substrate and Amine C->D E 5. Heat to 100°C D->E F 6. Monitor Reaction E->F G 7. Work-up (Extraction) F->G H 8. Purification (Chromatography) G->H

Protocol 2: Ullmann-type C-O Coupling with Phenols

This protocol describes the copper-catalyzed coupling with various phenols.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 1 mmol scale)
This compound1049023-88-2258.101.0 equiv (258 mg)
PhenolVariesVaries1.5 equiv
Copper(I) Iodide (CuI)7681-65-4190.4510 mol% (19.0 mg)
L-Proline147-85-3115.1320 mol% (23.0 mg)
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equiv (276.4 mg)
Anhydrous Dimethyl Sulfoxide (DMSO)67-68-578.135 mL

Procedure:

  • To a dry Schlenk tube, add this compound, the phenol, Copper(I) Iodide, L-Proline, and Potassium Carbonate.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: SNAr Reaction with Thiols

This protocol is suitable for the reaction with a variety of thiols.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 1 mmol scale)
This compound1049023-88-2258.101.0 equiv (258 mg)
ThiolVariesVaries1.2 equiv
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equiv (276.4 mg)
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.095 mL

Procedure:

  • To a round-bottom flask, add this compound, the thiol, and Potassium Carbonate.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Expected Outcomes and Optimization

The following table provides a general guideline for expected yields and reaction times. These are illustrative and will vary depending on the specific nucleophile used.

Nucleophile ClassReaction TypeTypical Yield RangeTypical Reaction TimeKey Optimization Parameters
Primary AminesBuchwald-Hartwig70-95%4-12 hLigand choice, base strength, temperature
Secondary AminesBuchwald-Hartwig60-90%6-18 hSteric hindrance of amine and ligand, temperature
PhenolsUllmann Condensation50-85%12-24 hLigand, copper source, base, temperature
ThiolsSNAr75-98%2-8 hBase strength, solvent polarity, temperature

Conclusion and Future Directions

The protocols detailed in these application notes provide robust and versatile methods for the nucleophilic substitution of this compound. The choice between SNAr, Buchwald-Hartwig amination, and Ullmann condensation will depend on the nature of the nucleophile and the desired reaction conditions. These methodologies open the door to the synthesis of a vast library of novel pyridine derivatives, which can be further evaluated for their biological activity and material properties. Future work will focus on expanding the scope of nucleophiles and exploring the application of these synthesized compounds in various fields of chemical research.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ghaffari, B., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(2), 996-1000. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Bojja, S., et al. (2009). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. ResearchGate. [Link]

  • Arkat USA, Inc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Taillefer, M., et al. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. Chemical Reviews, 113(1), 422-504. [Link]

  • ResearchGate. (2015). ChemInform Abstract: The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. [Link]

  • ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Sprouse, J. S., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(7), 2247-2256. [Link]

  • Google Patents. Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
  • New Journal of Chemistry. (2021). Mechanism for the SNAr reaction of atrazine with endogenous thiols: experimental and theoretical study. [Link]

  • SciSpace. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]

  • ACS Omega. (2023). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]

  • Anticancer Agents in Medicinal Chemistry. (2016). Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylating 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules. [Link]

  • Green Chemistry. (2018). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. [Link]

  • Bioorganic & Medicinal Chemistry. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. [Link]

  • PLOS ONE. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Google Patents. Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Collection of Czechoslovak Chemical Communications. (2001). Preparation of trifluoromethylpyridine libraries. [Link]

  • Journal of Heterocyclic Chemistry. (1987). Pyridine-substituted hydroxythiophenes. I. Preparation of o-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in Kinase Inhibitor Scaffolding

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a well-established driver of numerous pathologies, most notably cancer and autoimmune diseases. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the rich tapestry of medicinal chemistry, the pyridine scaffold has emerged as a "privileged" structure, prized for its ability to form crucial hydrogen bond interactions within the ATP-binding site of many kinases.

This document provides detailed application notes and protocols for the use of This compound , a key heterocyclic building block, in the synthesis of advanced kinase inhibitor intermediates. The strategic placement of the bromine atom at the 2-position renders it an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. Furthermore, the tetrahydrofuran moiety at the 3-position can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to the final drug candidate.

These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors, with a particular focus on targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.

PropertyValueReference
CAS Number 1049023-88-2
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Not specified (typically a solid)
Purity Typically >95%
Storage 2-8 °C

Safety Information:

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, consult the Safety Data Sheet (SDS) from the supplier.

Core Synthetic Application: Synthesis of a Key JAK Inhibitor Intermediate

This section details the synthesis of 3-((tetrahydrofuran-3-yl)oxy)-2-(1H-pyrazol-1-yl)pyridine , a crucial intermediate in the development of Janus kinase (JAK) inhibitors, as described in patent literature. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, making it a prime target for therapeutic intervention in autoimmune diseases and certain cancers.

Synthetic Workflow Overview

The synthesis involves a copper-catalyzed N-arylation reaction, a common and effective method for forming carbon-nitrogen bonds.

G A This compound F Reaction Mixture A->F B Pyrazole B->F C Copper(I) Iodide (CuI) C->F D Potassium Carbonate (K2CO3) D->F E N,N-Dimethylformamide (DMF) E->F G Heating (e.g., 110-140 °C) F->G H Work-up & Purification G->H I 3-((Tetrahydrofuran-3-yl)oxy)-2-(1H-pyrazol-1-yl)pyridine (Final Product) H->I

Caption: Synthetic workflow for the N-arylation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Pyrazole (1.2 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound, pyrazole, copper(I) iodide, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-Dimethylformamide (DMF) to the reaction vessel.

  • Heat the reaction mixture to 110-140 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-((tetrahydrofuran-3-yl)oxy)-2-(1H-pyrazol-1-yl)pyridine.

Broader Synthetic Potential: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of a wide range of kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK). The BTK signaling pathway is essential for B-cell development and activation, and its inhibition is a validated therapeutic strategy for B-cell malignancies and certain autoimmune diseases.

Representative Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is frequently used to introduce aryl or heteroaryl moieties.

G A This compound F Reaction Mixture A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G Inert Atmosphere & Heat F->G H Work-up & Purification G->H I 2-(Aryl/Heteroaryl)-3-((tetrahydrofuran-3-yl)oxy)pyridine H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, enabling the introduction of various amine-containing fragments.

G A This compound F Reaction Mixture A->F B Primary or Secondary Amine B->F C Palladium Catalyst & Ligand (e.g., Pd2(dba)3, XPhos) C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G Inert Atmosphere & Heat F->G H Work-up & Purification G->H I 2-(Amino)-3-((tetrahydrofuran-3-yl)oxy)pyridine H->I

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its utility has been demonstrated in the preparation of key intermediates for JAK inhibitors, and its potential for elaboration via modern cross-coupling methodologies opens avenues for the discovery of novel inhibitors targeting a range of kinases. The protocols and data presented herein provide a solid foundation for researchers to incorporate this strategic starting material into their drug discovery programs, facilitating the development of the next generation of targeted therapies.

References

  • WO 2011/163505 A1, "INHIBITORS OF JANUS KINASES," published December 22, 2011.

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. 2023.

  • Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors Utilizing 2,4-Dichloro-5-nitropyridine. Benchchem.

  • The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. 2012.

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. 2016.

  • Synthesis of a Janus Kinase Inhibitor. Synfacts. 2020.

  • Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridine Derivatives. Benchchem.

  • The Development of BTK Inhibitors: A Five-Year Update. Molecules. 2021.

  • This compound. Guidechem.

  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Cancers. 2023.

  • This compound. ChemShuttle.

  • This compound. ChemicalBook.

  • 2-Bromo-3-pyridinol. Sigma-Aldrich.

  • This compound. AK Scientific, Inc..

  • 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. Appchem.

  • 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. Benchchem.

  • Design, Synthesis, and Evaluation of ( R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. Journal of Medicinal Chemistry. 2023.

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. 2019.

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021.

  • Buchwald–Hartwig amination. Wikipedia.

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. 2019.

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synlett. 2007.

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. 2018.

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. 1999.

  • Suzuki cross-coupling reaction. YouTube.

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. 2007.

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. 2000.

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. 2022.

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Molecular Diversity. 2024.

The Strategic Application of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Versatile Chemical Building Block

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a heterocyclic compound poised for significant utility in medicinal chemistry.[1][2][3] While not a drug itself, its true value lies in its carefully arranged functional groups, each offering distinct advantages to the drug design and development process.

This guide provides an in-depth analysis of this compound's strategic value and detailed protocols for its application in lead generation and optimization workflows. The core utility of this molecule can be understood by dissecting its three key components:

  • The Pyridine Ring: A foundational scaffold in medicinal chemistry, the pyridine ring is a bioisostere of a phenyl group but with a critical distinction: the nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and enabling specific interactions with biological targets.[4] This feature is prevalent in a vast number of FDA-approved drugs.[4]

  • The 2-Bromo Substituent: The bromine atom at the 2-position is the molecule's primary reactive handle.[5][6] It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8] This allows for the systematic and efficient introduction of diverse chemical groups, facilitating the exploration of a compound's structure-activity relationship (SAR).

  • The 3-((Tetrahydrofuran-3-yl)oxy) Group: The tetrahydrofuran (THF) moiety is a valuable pharmacophore that imparts several beneficial properties.[9][10] As a saturated oxygen heterocycle, it can improve hydrophilicity and metabolic stability.[11] Its three-dimensional structure can help orient the molecule within a target's binding site, and the ether oxygen can serve as an additional hydrogen bond acceptor, enhancing binding affinity.[12][13]

This combination of a versatile scaffold, a reactive handle, and a beneficial pharmacophoric group makes this compound a powerful tool for medicinal chemists aiming to synthesize libraries of novel compounds for biological screening and lead optimization.

Application Note 1: Library Synthesis via Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as a central scaffold for generating libraries of related analogs. The bromine atom is the key to this utility, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through well-established and reliable palladium-catalyzed reactions.[14][15]

Caption: Workflow for library generation using the title compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the coupling of aryl halides with boronic acids.[14][15] This protocol provides a general method for coupling this compound with a variety of commercially available aryl- or heteroarylboronic acids.

Materials & Reagents

ReagentM.W. ( g/mol )Stoichiometry
2-Bromo-3-((THF)oxy)pyridine244.091.0 eq
Aryl/Heteroarylboronic AcidVariable1.2 eq
Pd(PPh₃)₄ (Tetrakis)1155.560.05 eq
K₃PO₄ (Potassium Phosphate)212.272.0 eq
1,4-Dioxane88.11Solvent (4 mL/mmol)
Degassed Water18.02Solvent (1 mL/mmol)

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane and water in a 4:1 ratio) via syringe.[14]

  • Reaction: Stir the reaction mixture vigorously at 90 °C.[15] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.[15]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[14]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[8][16] This protocol describes the coupling of the title compound with various primary or secondary amines.

Materials & Reagents

ReagentM.W. ( g/mol )Stoichiometry
2-Bromo-3-((THF)oxy)pyridine244.091.0 eq
Amine (Primary or Secondary)Variable1.2 eq
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.02 eq
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.08 eq
t-BuONa (Sodium tert-butoxide)96.101.4 eq
Toluene92.14Solvent

Step-by-Step Procedure

  • Reaction Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 eq) to a dry reaction flask.

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

  • Reactants: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent & Reaction: Add anhydrous, degassed toluene. Seal the flask and heat the mixture to 100-110 °C with stirring.[17]

  • Monitoring: Monitor the reaction's progress by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Characterization: Verify the final compound's identity and purity via NMR and HRMS.

Application Note 2: Use in Fragment-Based Lead Discovery (FBLD)

Fragment-Based Lead Discovery (FBLD) is a powerful strategy for identifying starting points for drug development. Small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Positive hits are then optimized and grown into more potent lead compounds.

Due to its molecular weight (244.09 g/mol ) and structural features, this compound itself is on the larger side for a typical fragment, but it represents an excellent starting point for creating a fragment library. By performing the Suzuki or Buchwald-Hartwig reactions with small aryl groups or amines, a library of fragments can be generated that systematically probe the chemical space around the central pyridine-THF core.

Caption: Fragment-Based Lead Discovery (FBLD) workflow.

Protocol 3: General Workflow for Fragment Library Screening

This protocol outlines a conceptual workflow for using derivatives of this compound in an FBLD campaign.

  • Library Synthesis: Synthesize a library of 10-20 analogs using the protocols described above. Coupling partners should be small (e.g., phenyl, methylamine, cyclopropylamine) to keep the final fragment molecular weight below ~300 Da.

  • Quality Control: Ensure all fragments are >95% pure by LC-MS and have their structures confirmed by NMR. High purity is critical to avoid false positives in screening.

  • Primary Screen (e.g., Surface Plasmon Resonance - SPR): Screen the fragment library against the immobilized target protein to identify binders. Fragments are typically screened at high concentrations (e.g., 100-500 µM) to detect weak interactions.

  • Hit Validation (e.g., NMR Spectroscopy): Validate the hits from the primary screen using an orthogonal method. Saturation Transfer Difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) NMR experiments can confirm direct binding to the target protein.

  • Structural Biology (X-ray Crystallography): Obtain a high-resolution crystal structure of the target protein in complex with a validated fragment hit. This provides crucial information about the binding mode and identifies vectors for fragment elaboration.

  • Fragment Growth: Using the structural information, design and synthesize new analogs by modifying the original scaffold at the 2-position (where the fragment was attached). This iterative process aims to "grow" the fragment into unoccupied pockets of the binding site to increase potency and selectivity.

Conclusion

This compound is a strategically designed chemical intermediate that offers medicinal chemists a reliable and versatile platform for drug discovery. Its pyridine core provides a proven pharmacophoric scaffold, while the tetrahydrofuran moiety can enhance pharmacokinetic properties. Critically, the 2-bromo position serves as a robust handle for well-established cross-coupling reactions, enabling the efficient synthesis of diverse compound libraries for both high-throughput screening and fragment-based lead discovery campaigns. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging this powerful building block in the pursuit of novel therapeutics.

References

  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • BenchChem. Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development.
  • PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • BenchChem. Application Notes: 3-Bromopyridine-D4 as a Versatile Building Block in Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.
  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • Guidechem. This compound.
  • BenchChem. 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 494771-98-1.
  • ChemicalBook. This compound | 1049023-88-2.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • PubMed Central. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities.
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ChemShuttle. This compound.
  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

Sources

"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" for creating chemical probes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: Synthesis and Utility in Chemical Probe Development

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and chemical biology, the pyridine scaffold stands out as a "privileged structure," a framework that is recurrent in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in the design of molecules that interact with biological targets.[2] Within this important class of heterocycles, functionalized pyridines serve as powerful building blocks for creating complex molecular architectures.[3]

This guide focuses on This compound , a versatile building block designed for the efficient synthesis of chemical probes and drug candidates. The molecule is strategically functionalized:

  • The 2-Bromo Group: This serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[4]

  • The 3-((tetrahydrofuran-3-yl)oxy) Moiety: This ether-linked, non-aromatic heterocycle imparts unique physicochemical properties. It can enhance aqueous solubility, modulate lipophilicity, and provide a hydrogen bond acceptor, which can be critical for optimizing a compound's pharmacokinetic profile and target engagement.[5]

This document serves as a detailed guide for researchers, providing not only the physicochemical properties and safety protocols for this reagent but also robust, field-tested protocols for its application in two of the most powerful transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in any experimental workflow. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1049023-88-2[6]
Molecular Formula C₉H₁₀BrNO₂[5]
Molecular Weight 244.09 g/mol [5]
IUPAC Name 2-bromo-3-(oxolan-3-yloxy)pyridine[7]
Appearance Off-white to light yellow solid[7]
Storage Store long-term in a cool, dry place[7]
Hazard Identification and Safe Handling

As a halogenated organic compound, this compound requires careful handling in a controlled laboratory environment.

GHS Classification:

  • Skin irritation (Category 2)[7]

  • Serious eye irritation (Category 2A)[7]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[7]

Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses with side shields or goggles).[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes. Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[7][8]

  • First Aid:

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

Application Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[9][10] For a building block like this compound, this reaction provides a direct route to biaryl and heteroaryl-aryl motifs, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors.

The protocol below describes a general procedure for coupling the title compound with a generic arylboronic acid.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + R¹-X (Aryl Halide) transmetal Transmetalation Intermediate ox_add->transmetal + R²-B(OR)₂ + Base reduct_elim Reductive Elimination Precursor transmetal->reduct_elim Isomerization reduct_elim->pd0 Reductive Elimination Product Formed product R¹-R² (Product) catalyst_regen Pd(0)L₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or Toluene)

  • Inert gas supply (Nitrogen or Argon)

  • Standard reaction glassware, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, to make a ~0.1 M solution). Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Rationale: Heating is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The choice of solvent and base can significantly impact reaction efficiency and should be optimized for specific substrates.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

  • Characterization: Confirm the identity and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.[11][12]

Application Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[13][14] This transformation is invaluable for accessing aryl amines from aryl halides. Applying this reaction to this compound allows for the direct installation of primary or secondary amines at the 2-position of the pyridine ring, a common feature in many pharmacologically active molecules.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow start 1. Reagent Assembly setup 2. Inert Atmosphere Setup start->setup reagents 3. Solvent & Catalyst Addition setup->reagents reaction 4. Heating & Stirring reagents->reaction monitoring 5. TLC / LC-MS Monitoring reaction->monitoring workup 6. Quench & Aqueous Workup monitoring->workup purify 7. Column Chromatography workup->purify characterize 8. Characterization (NMR, MS) purify->characterize product Final Product characterize->product

Caption: Step-by-step experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 equiv)

  • Anhydrous aprotic solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel suitable for air-sensitive chemistry

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube equipped with a stir bar.

    • Rationale: The use of a strong, bulky base is essential for deprotonating the amine in the catalytic cycle, facilitating the reductive elimination step.[15] Air-sensitive phosphine ligands are required to stabilize the palladium catalyst and promote the reaction.[16]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the tube.

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, to make a ~0.1 M solution).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the required time.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Due to the air-sensitive nature of the catalyst, it is often preferable to run the reaction for a set time (e.g., 12-24 hours) or take aliquots carefully under an inert atmosphere.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a plug of silica gel or Celite, washing with additional ethyl acetate to remove palladium residues.

    • Carefully wash the filtrate with water to remove the base. Caution: The aqueous layer will be basic.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the resulting aminopyridine derivative by NMR and Mass Spectrometry.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of chemical probes and potential drug candidates. Its strategically placed reactive handle and property-modulating side chain allow for the efficient construction of diverse molecular libraries. The robust palladium-catalyzed coupling protocols detailed in this guide provide researchers with reliable methods to access complex C-C and C-N linked pyridine derivatives, paving the way for new discoveries in chemical biology and medicinal chemistry.

References

  • Gevorgyan, A., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025). Molbank. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. Retrieved from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC. Retrieved from [Link]

  • Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. Retrieved from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. Retrieved from [Link]

  • Innovating with Pyridines: Synthesis Applications of 5-Bromo-3-nitropyridine-2-carbonitrile. (2025). LinkedIn. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Value of a Multifunctional Building Block

In the landscape of materials science, the rational design of molecular precursors is paramount to achieving desired macroscopic properties.[1][2] The compound 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS 1049023-88-2) emerges as a strategic building block, engineered with distinct functionalities that commend its use in the synthesis of advanced materials. While direct, extensive literature on this specific isomer is nascent, its structural components—a reactive 2-bromopyridine core and a solubility-enhancing (tetrahydrofuran-3-yl)oxy side chain—provide a robust framework for predicting its utility. A structural isomer, 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine, is noted for its application in the development of polymers and organic electronic devices, strongly suggesting a similar potential for the 2-bromo variant.[3]

This guide delineates the core attributes of this molecule and provides detailed protocols for its application, primarily focusing on its role as a precursor to π-conjugated systems for organic electronics and functional polymers. The methodologies are grounded in established palladium- and copper-catalyzed cross-coupling reactions, which are foundational to modern materials synthesis.[4][5][6]

Molecular Attributes and Strategic Design

The efficacy of this compound as a material precursor stems from the synergistic interplay of its three key components:

  • The 2-Bromopyridine Moiety: The bromine atom at the 2-position of the pyridine ring serves as a versatile reactive handle. It is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as copper-catalyzed Ullmann-type reactions.[5][6][7][8] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

  • The Pyridine Core: The pyridine ring is an electron-deficient (π-deficient) aromatic system. Its incorporation into a larger conjugated framework can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material. This is a crucial design element for creating n-type organic semiconductors or electron-transporting materials (ETMs), which are essential components in organic light-emitting diodes (OLEDs) and other electronic devices.[9][10]

  • The (Tetrahydrofuran-3-yl)oxy Side Group: This ether-based, non-planar side chain imparts critical physical properties. It can significantly enhance the solubility of the monomer and the resulting polymers in common organic solvents, which is a vital prerequisite for solution-based processing techniques like spin-coating or inkjet printing.[11] Furthermore, the bulky and flexible nature of the THF group can disrupt excessive intermolecular π-π stacking in the solid state, influencing the material's morphology and film-forming characteristics.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 1049023-88-2[12]
Molecular Formula C₉H₁₀BrNO₂[12]
Molecular Weight 244.09 g/mol [12]
Purity Typically ≥95%
Storage 2-8 °C, cool, dry place[13]

Application Note I: Synthesis of Electron-Transporting Materials for OLEDs via Suzuki-Miyaura Coupling

Rationale and Mechanistic Insight

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, widely employed in the synthesis of materials for organic electronics.[4][6] By coupling this compound with a suitable aryl- or heteroarylboronic acid, one can synthesize novel compounds for use as electron-transporting materials (ETMs) or hosts in the emissive layer of an OLED.

The rationale is twofold:

  • Electronic Tuning: The introduction of the electron-deficient pyridine core helps to lower the LUMO energy, facilitating efficient electron injection from the cathode.[9]

  • Morphological Control: The THF-oxy side chain promotes solubility for device fabrication and can be tailored to achieve the desired solid-state packing for optimal charge transport.[11]

The catalytic cycle involves the oxidative addition of the 2-bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[6] The pyridine nitrogen can sometimes coordinate to the palladium center, potentially impeding the reaction; therefore, careful selection of ligands and conditions is important for high yields.[6][8]

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromo-3-((THF-3-yl)oxy)pyridine - Arylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) setup Setup in Schlenk Flask under Inert Atmosphere (Ar/N₂) reagents->setup solvent Add Degassed Solvent (e.g., Dioxane/Water) setup->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp. Dilute with EtOAc monitor->cool wash Wash with Water & Brine cool->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)[6][14]

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 244 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).[4][14]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[6]

  • Reaction: Immerse the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure coupled product.

Application Note II: Synthesis of Donor-Acceptor Conjugated Polymers via Stille Coupling

Rationale and Mechanistic Insight

Donor-Acceptor (D-A) conjugated polymers are a cornerstone of modern organic electronics, with applications in photovoltaics, transistors, and electrochromic devices. In this architecture, this compound can serve as the precursor to the 'acceptor' unit due to its electron-deficient pyridine ring.

Stille cross-coupling polymerization is a reliable method for synthesizing such polymers, involving the reaction of a dihaloaromatic monomer with a di(organostannane) aromatic monomer.[15][16] By polymerizing a dibrominated derivative of our title compound (or using it to end-cap a polymer chain) with an electron-rich 'donor' comonomer (e.g., a distannylated thiophene or fluorene derivative), a D-A polymer can be constructed. The resulting material's properties are a direct consequence of the interplay between the donor and acceptor units along the polymer backbone.

Polymerization Workflow

G MonomerA Monomer A (e.g., Dibromo-functionalized Acceptor) Mix Combine in Anhydrous Toluene MonomerA->Mix MonomerB Monomer B (e.g., Distannyl-functionalized Donor) MonomerB->Mix Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->Mix React Heat under Inert Atmosphere (Reflux) Mix->React Precipitate Precipitate Polymer in Methanol React->Precipitate Purify Purify via Soxhlet Extraction Precipitate->Purify Polymer Final D-A Polymer Purify->Polymer

Caption: Workflow for Stille coupling polymerization.

Detailed Experimental Protocol: Stille Polymerization

This protocol outlines the synthesis of a D-A polymer using a brominated monomer and a stannylated comonomer. Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Dibrominated Monomer (Acceptor) (1.0 equiv)

  • Distannylated Comonomer (Donor) (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 equiv)

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂], 2-4 mol%)[15]

  • Anhydrous, degassed toluene or chlorobenzene[15][16]

  • Inert gas (Argon)

  • Methanol for precipitation

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser and an inert gas inlet, add the dibrominated monomer (1.0 mmol), the distannylated comonomer (1.0 mmol), and the palladium catalyst (e.g., 14 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (e.g., 20 mL) via cannula or syringe.[15]

  • Polymerization: Heat the mixture to reflux (approx. 110 °C) under a constant positive pressure of argon. The reaction mixture may become viscous as the polymer forms. Allow the reaction to proceed for 24-72 hours.

  • End-Capping: To ensure termination with a known end-group, a small amount of a monofunctional reagent (e.g., 2-bromopyridine or 2-(tributylstannyl)pyridine) can be added and the reaction stirred for another 2-4 hours.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirring methanol (e.g., 200 mL). The polymer will precipitate as a solid.

  • Purification: Collect the solid polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexanes) to remove oligomers and catalyst residues. Finally, extract the polymer with a solvent in which it is soluble (e.g., chloroform or chlorobenzene) and re-precipitate into methanol.

  • Drying: Collect the final polymer product and dry it under vacuum at 40-60 °C until a constant weight is achieved.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,3'-Bipyridine Derivatives in Organic Light-Emitting Diodes (OLEDs).
  • Zhang, N., et al. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(2), 1024-1033. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.
  • Zhang, N., et al. (2018). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Malig, T. C., et al. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development. [Link]

  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • ResearchGate. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate | Request PDF. [Link]

  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148-7155. [Link]

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • Sasabe, H., et al. (2016). Fundamental functions of peripheral and core pyridine rings in a series of bis-terpyridine derivatives for high-performance organic light-emitting devices. Journal of Materials Chemistry C, 4(35), 8349-8357. [Link]

  • McCulloch, I., et al. (2020). The role of chemical design in the performance of organic semiconductors. Nature Reviews Chemistry, 4(2), 66-77. [Link]

  • BenchChem. (n.d.). 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.
  • Appchem. (n.d.). 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. Retrieved from [Link]

  • Tarsitano, C. G., & Chen, L. X. (2012). Organic Semiconducting Oligomers for Use in Thin Film Transistors. ACS Publications. [Link]

  • Al-Thani, N. J., et al. (2018). Synthesis and Characterization of Conductive Polypyrrole: The Influence of the Oxidants and Monomer on the Electrical, Thermal, and Morphological Properties. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit. Molecules, 25(21), 5099. [Link]

  • Kost, T., et al. (2022). Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. Polymers, 14(19), 4192. [Link]

  • Liu, Y., et al. (2023). Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. Polymers, 15(22), 4446. [Link]

  • McCulloch, I., et al. (2020). The role of chemical design in the performance of organic semiconductors. Nature Reviews Chemistry, 4(2), 66-77. [Link]

  • Zecchin, S., & Schiavon, G. (2005). Method for synthesizing conducting polymers from neat monomer solutions.
  • Wang, S., et al. (2018). Heteroatom Substituted Organic/Polymeric Semiconductors and their Applications in Field-Effect Transistors. ResearchGate. [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Matyjaszewski, K., & Penczek, S. (1983). Kinetic aspects of the copolymerization of tetrahydrofuran with propylene oxide. Part II. Journal of Polymer Science: Polymer Chemistry Edition, 21(8), 2245-2256. [Link]

Sources

Application Notes & Protocols for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure combines two key chemical motifs: a 2-bromopyridine core and a tetrahydrofuran-3-yloxy substituent. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3][4] The bromine atom at the 2-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[5][6]

The appended tetrahydrofuran (THF) moiety is not merely a passive solubilizing group. It introduces specific stereoelectronic properties and moderate lipophilicity, which can enhance binding affinity, modulate metabolic stability, and improve the overall pharmacokinetic profile of a drug candidate.[1] This unique combination of features makes this compound a valuable intermediate for creating complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[7]

Compound Profile & Physicochemical Properties
PropertyValueSource
CAS Number 1049023-88-2[8]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
Appearance Off-white to light yellow solid (typical)General Knowledge
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, DMF)General Knowledge

Core Reactivity and Mechanistic Considerations

The primary utility of this reagent lies in the reactivity of the C-Br bond at the 2-position of the pyridine ring. This position is highly activated towards oxidative addition to a low-valent palladium(0) complex, which is the crucial first step in the catalytic cycles of the most important cross-coupling reactions.

Logical Workflow for Utilizing the Reagent

G cluster_start Reagent & Goal Definition cluster_reaction Reaction Selection cluster_protocol Execution & Analysis Start This compound Goal Target Molecule (e.g., Biaryl or Arylamine) Start->Goal Desired Bond Formation Suzuki C-C Bond Formation (Suzuki Coupling) Goal->Suzuki Biaryl Target Buchwald C-N Bond Formation (Buchwald-Hartwig) Goal->Buchwald Arylamine Target Protocol Execute Optimized Protocol Suzuki->Protocol Buchwald->Protocol Analysis Reaction Monitoring (TLC/LC-MS) Purification (Chromatography) Structure Confirmation (NMR, MS) Protocol->Analysis End Final Characterized Product Analysis->End

Caption: High-level workflow for selecting and executing a protocol.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[9][10] It provides a powerful method for coupling this compound with a wide array of aryl and heteroaryl boronic acids or their esters.

Causality of Reagent Selection
  • Catalyst System: A palladium(0) source is required. While Pd(PPh₃)₄ can be used directly, an in situ system of Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand offers greater flexibility and often higher activity. For electron-deficient pyridines, electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos can accelerate the rate-limiting reductive elimination step. We will detail a broadly applicable Pd(dppf)Cl₂ system, which is robust and effective for many heteroaryl couplings.[9]

  • Base: The base is critical for activating the boronic acid via formation of a more nucleophilic boronate species, which facilitates transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. K₂CO₃ is a cost-effective and generally effective choice for a wide range of substrates.[10]

  • Solvent: A polar aprotic solvent is typically required to dissolve the reagents and facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane or DME with water is common, as water can aid in dissolving the base and boronic acid.[10]

Detailed Step-by-Step Protocol
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and potassium carbonate (K₂CO₃, 2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02–0.05 eq.).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1–0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C. Stir vigorously for the duration of the reaction (typically 4–16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.

Troubleshooting Suzuki Coupling
IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent.Use a fresh bottle of catalyst or a different catalyst/ligand system. Ensure proper degassing of solvents and purging of the reaction vessel. Use freshly dried base and anhydrous solvents.
Formation of Homocoupled Boronic Acid Presence of oxygen; Reaction temperature too high.Improve degassing technique. Lower the reaction temperature.
Protodebromination (loss of Br) Presence of water and base leading to side reaction; Ligand choice.Use strictly anhydrous conditions if possible. A different ligand may suppress this pathway.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, reacting aryl halides with amines.[11] This reaction is indispensable for synthesizing the N-aryl pyridine motif found in countless bioactive molecules.

Causality of Reagent Selection
  • Catalyst System: This reaction is highly dependent on the choice of a palladium precursor and a sterically hindered, electron-rich phosphine ligand. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination. Second and third-generation Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for a wide range of primary and secondary amines.[12][13] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, often requiring higher temperatures.

  • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and to maintain catalyst activity.

Experimental Workflow: Buchwald-Hartwig Amination

G Reagents 1. Add Reagents to Flask: - Bromopyridine (1.0 eq) - Amine (1.1 eq) - NaOtBu (1.4 eq) - Pd₂(dba)₃ (0.01 eq) - XPhos (0.02 eq) Purge 2. Seal, Evacuate & Backfill with Argon (3x) Reagents->Purge Solvent 3. Add Degassed Toluene Purge->Solvent Heat 4. Heat to 90-110 °C (4-24 h) Solvent->Heat Monitor 5. Monitor by LC-MS Heat->Monitor Workup 6. Quench (H₂O), Extract (EtOAc), Dry, and Concentrate Monitor->Workup Purify 7. Purify via Column Chromatography Workup->Purify

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Glovebox Preparation: Inside an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01–0.02 eq.), the phosphine ligand (e.g., XPhos, 0.02–0.05 eq.), and the base (e.g., NaOt-Bu, 1.4–2.0 eq.) to an oven-dried reaction vessel with a stir bar.

  • Reagent Addition (in glovebox): Add this compound (1.0 eq.) and the desired amine (1.1–1.3 eq.).

  • Solvent & Sealing: Add anhydrous, degassed solvent (e.g., Toluene) to a concentration of 0.1–0.2 M. Seal the vessel tightly with a Teflon-lined cap.

  • Benchtop Alternative (if no glovebox): If a glovebox is unavailable, add all solids to the flask on the bench, then perform the evacuate/backfill cycle (3x) as described in the Suzuki protocol before adding the degassed solvent via syringe.

  • Reaction: Remove the vessel from the glovebox (if used) and place it in a preheated oil bath or heating block at 90–110 °C. Stir for 4–24 hours.

  • Monitoring: Periodically cool the reaction and take an aliquot for LC-MS analysis to monitor the consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding water (caution: exothermic with residual base).

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol gradients are common) to afford the pure aminopyridine derivative.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this reagent and associated chemicals.

  • Handling: this compound is an organic halide. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds can be toxic and are potential sensitizers. Handle with care, avoiding dust creation.

  • Bases: Sodium tert-butoxide is corrosive and reacts violently with water. Handle only in an inert, dry atmosphere.

  • Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated health risks. Handle only in a fume hood.

References

  • This compound | 1049023-88-2 - ChemicalBook. ()
  • This compound - Guidechem. ()
  • 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 494771-98-1 | Benchchem. ()
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Buchwald–Hartwig amin
  • 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1289111-03-0 | C9H10BrNO2 - Appchem. ()
  • Buchwald-Hartwig Amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem. ()
  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google P
  • US4291165A - Process for making 2-bromopyridine - Google P
  • Pyridine synthesis - Organic Chemistry Portal. ()
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google P
  • Pyridine, 2-bromo- - the NIST WebBook. ()
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. ()
  • 2-bromo-3-(difluoromethoxy)pyridine (C6H4BrF2NO) - PubChemLite. ()
  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. ()
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. ()
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. ()
  • A Review on the Medicinal Importance of Pyridine Derivatives - ResearchG
  • Solid forms of isoquinolinones, and process of making, composition comprising, and methods of using the same - Justia P
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. ()
  • 2-Bromo-5-fluoro-4-hydroxypyridine | - Frontier Specialty Chemicals. ()
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. ()
  • 1289111-37-0|3-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine - BLDpharm. ()
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. ()
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Williamson ether synthesis. Our goal is to provide you with in-depth, field-proven insights to enhance your reaction yield and purity.

Introduction

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of 2-bromo-3-hydroxypyridine acts as a nucleophile, attacking an electrophilic tetrahydrofuran precursor with a suitable leaving group.[1][3] While the reaction is straightforward in principle, achieving high yields with this specific substrate can be challenging due to the electronic properties of the pyridine ring and the nature of the cyclic ether.

This guide will walk you through potential pitfalls and provide actionable solutions to improve your experimental outcomes.

Troubleshooting Guide: Enhancing Your Synthesis Yield

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I resolve this?

Answer: The absence of product typically points to one of three critical issues: inefficient deprotonation of the starting hydroxypyridine, a poor leaving group on the tetrahydrofuran electrophile, or suboptimal reaction conditions.

Root Cause Analysis and Solutions:

  • Incomplete Deprotonation of 2-Bromo-3-hydroxypyridine: The nucleophilicity of the hydroxyl group is only "unlocked" upon deprotonation to form the pyridinolate anion. 3-Hydroxypyridine is an aromatic heterocycle with a reactive hydroxyl group.[4]

    • Solution: Employ a sufficiently strong base. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) ensure complete and irreversible deprotonation.[5][6] When using NaH, ensure it is fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.

  • Poor Leaving Group on the Tetrahydrofuran Moiety: The SN2 reaction rate is highly dependent on the ability of the leaving group to depart.[1]

    • Solution: If you are using 3-bromotetrahydrofuran or 3-chlorotetrahydrofuran, consider converting the hydroxyl group of 3-hydroxytetrahydrofuran into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs).[3][7] These sulfonate esters are excellent leaving groups and can significantly accelerate the reaction.

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in the kinetics of the SN2 reaction.

    • Solution:

      • Solvent: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][5] These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile more reactive.

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Start with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. A procedure for a similar reaction involving a hydroxypyridine suggests heating at 100°C for several hours.[8]

Experimental Protocol: Optimized Synthesis of this compound
Reagent Molar Equivalents Notes
2-Bromo-3-hydroxypyridine1.0Starting material.
Sodium Hydride (60% in mineral oil)1.2Handle under inert atmosphere.
3-(Tosyloxy)tetrahydrofuran1.1Or other suitable electrophile.
Anhydrous DMF-As solvent.

Step-by-Step Procedure:

  • To a solution of 2-bromo-3-hydroxypyridine (1.0 eq.) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add a solution of 3-(tosyloxy)tetrahydrofuran (1.1 eq.) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Significant Formation of Side Products

Question: My reaction is producing the desired product, but I'm also seeing significant impurities. What are these side products and how can I minimize their formation?

Answer: The primary competing reaction in a Williamson ether synthesis is elimination, particularly when using a sterically hindered base or a secondary alkyl halide.[1][3] In this specific synthesis, potential side reactions also include C-alkylation of the pyridinolate.

Potential Side Reactions and Mitigation Strategies:

  • Elimination: The tetrahydrofuran ring can undergo elimination to form dihydrofuran, especially at higher temperatures or with a bulky base.[6]

    • Mitigation: Use a less sterically hindered base (NaH is preferable to potassium tert-butoxide in this regard).[3] Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • C-Alkylation: The pyridinolate anion is an ambident nucleophile, meaning that alkylation can occur at the oxygen (O-alkylation, desired) or at a carbon atom of the pyridine ring (C-alkylation, undesired).[1][5]

    • Mitigation: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

Frequently Asked Questions (FAQs)

Q1: Can I use a phase-transfer catalyst for this reaction?

A1: Yes, a phase-transfer catalyst (PTC) can be highly effective, especially if you are using a weaker base like potassium carbonate.[9][10] A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the pyridinolate anion from the solid phase (or an aqueous phase if using NaOH/KOH) to the organic phase where the electrophile is located, thereby accelerating the reaction.[11][12] This can allow for milder reaction conditions and may improve the overall yield.[9]

Q2: What is the best leaving group to have on the tetrahydrofuran ring?

A2: A sulfonate ester, such as a tosylate or mesylate, is generally superior to a halide for an SN2 reaction.[7] This is because they are better leaving groups, which can lead to faster reaction rates and potentially lower reaction temperatures, thus minimizing side reactions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material and product. The product, being an ether, will be less polar than the starting alcohol. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

Q4: My product is difficult to purify. Any suggestions?

A4: Purification can sometimes be challenging due to the similar polarities of the product and any unreacted electrophile.

  • Column Chromatography: Careful selection of the eluent system is key. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can provide good separation.

  • Aqueous Work-up: Ensure your aqueous work-up is thorough to remove any remaining DMF or DMSO, as these high-boiling solvents can interfere with purification and yield determination. Multiple washes with water and brine are recommended.

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine Base Base (e.g., NaH) Pyridinolate Pyridinolate Anion (Nucleophile) Base->Pyridinolate Electrophile 3-(Tosyloxy)tetrahydrofuran Product This compound Electrophile->Product Pyridinolate->Product SN2 Attack Byproduct NaOTs

Caption: The SN2 mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Deprotonation Is deprotonation complete? Start->Check_Deprotonation Check_LG Is the leaving group adequate? Check_Deprotonation->Check_LG Yes Solution_Base Use a stronger base (NaH, KH). Check_Deprotonation->Solution_Base No Check_Conditions Are reaction conditions optimal? Check_LG->Check_Conditions Yes Solution_LG Use a better leaving group (OMs, OTs). Check_LG->Solution_LG No Solution_Conditions Use polar aprotic solvent (DMF, DMSO) and optimize temperature. Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes Solution_Base->Check_Deprotonation Solution_LG->Check_LG Solution_Conditions->Check_Conditions

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether - PMC. PubMed Central. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC. NIH. [Link]

  • Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Quora. Why is a (thf) solvent used in ring-closure reactions? Why don't we use benzene or NaoH instead? [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Appchem. 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1289111-03-0 | C9H10BrNO2. [Link]

  • ChemSpider Synthetic Pages. Williamson etherification using a hydroxypyridine. [Link]

  • ACS Publications. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. [Link]

  • Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. [Link]

  • Request PDF. Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane †. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • Organic Syntheses Procedure. 2-bromopyridine. [Link]

  • arkat usa. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • PMC - NIH. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • Google Patents.
  • PubMed Central. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

  • ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and purification protocols for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS No. 1049023-88-2)[1]. Designed for researchers in synthetic chemistry and drug development, this document synthesizes established purification principles for substituted bromopyridines to address challenges specific to this molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most likely impurities in my crude sample?

A1: The impurity profile depends heavily on the synthetic route. Assuming a Williamson ether synthesis from 2-bromo-3-hydroxypyridine and a 3-substituted tetrahydrofuran, common impurities include:

  • Unreacted Starting Materials: Residual 2-bromo-3-hydroxypyridine and the tetrahydrofuran derivative.

  • N-Alkylation Byproduct: The pyridine nitrogen is nucleophilic and can compete with the hydroxyl group, leading to the formation of a quaternary pyridinium salt.

  • Di-substituted Byproducts: If the reaction conditions are not carefully controlled, reaction at other positions on the pyridine ring could occur, though this is less common.

  • Solvent and Reagent Residues: Residual base (e.g., potassium carbonate) and high-boiling point solvents (e.g., DMF).[2]

Q2: What is the recommended primary purification technique for this compound?

A2: Flash column chromatography on silica gel is the most effective and widely applicable method for purifying compounds of this type.[3][4] The moderate polarity imparted by the ether and pyridine functional groups allows for good separation from both less polar and more polar impurities.

Q3: Is this compound sensitive to specific conditions?

A3: Yes. The pyridine nitrogen can interact with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and potential decomposition.[4] This interaction can be mitigated by deactivating the silica gel with a small amount of a basic modifier, such as triethylamine, in the eluent.[4]

Q4: What are the recommended storage conditions for the purified compound?

A4: For long-term stability, the compound should be stored in a cool (2-8°C), dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[5]

Part 2: Purification Workflow & Troubleshooting Guide

This section provides a logical workflow for purification and a problem-solution guide for common issues encountered during the process.

Overall Purification Workflow

The following diagram illustrates the standard sequence of operations for isolating pure this compound from a crude reaction mixture.

G cluster_0 Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup (Quench & Extraction) crude->workup Remove inorganic salts & water-soluble impurities concentrate1 Concentration (Rotary Evaporation) workup->concentrate1 chromatography Flash Column Chromatography concentrate1->chromatography Separate organic components analysis Purity Assessment (TLC, NMR, LC-MS) chromatography->analysis Analyze fractions concentrate2 Concentration of Pure Fractions final_product Pure Product (Verify Purity) concentrate2->final_product analysis->concentrate2 Combine pure fractions

Caption: General workflow for purification.

Troubleshooting Common Issues
Problem EncounteredPotential CauseRecommended Solution
Product lost during aqueous extraction. The aqueous layer was too acidic, causing protonation of the pyridine nitrogen and increasing its water solubility.Ensure the pH of the aqueous phase is neutral or slightly basic (pH 7-8) before extraction.[4] Use a saturated brine solution for the final wash to decrease the solubility of the organic product in the aqueous layer.[4]
Broad, tailing peaks during column chromatography. The basic pyridine nitrogen is interacting strongly with acidic silica gel.Prepare the silica slurry and eluent with a small amount of triethylamine (~0.1-1%).[4] This deactivates the acidic sites. Alternatively, consider using a different stationary phase like neutral alumina.[4]
Multiple, closely-eluting spots on TLC. Presence of isomeric byproducts or impurities with very similar polarity to the desired product.Optimize the mobile phase for column chromatography by testing different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes) to maximize the separation (ΔRf).[3][4] Use a longer column and a slower, shallower gradient during elution to improve resolution.[4][6]
No product eluting from the column. The mobile phase is not polar enough to move the compound off the column, or the compound has decomposed on the silica.Gradually increase the polarity of the mobile phase. If the product still doesn't elute, it may have degraded. In the next attempt, use deactivated silica gel as described above.[4]
Low recovery after purification. This could be due to a combination of factors: incomplete extraction, decomposition on the column, or co-elution with impurities leading to the discarding of mixed fractions.Systematically review each step. Check the pH during extraction. Use deactivated silica.[4] Collect smaller fractions during chromatography to better isolate the pure product, even if it means recovering less material at higher purity.

Part 3: Detailed Experimental Protocols

Protocol 1: Aqueous Workup

Objective: To remove inorganic salts, water-soluble reagents, and polar impurities from the crude reaction mixture.

  • Cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding deionized water. If the reaction was run in a water-miscible solvent like DMF, add a larger volume of water and an immiscible organic solvent like ethyl acetate for extraction.

  • Adjust the pH of the aqueous layer to ~7-8 using a saturated solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.[3]

  • Combine the organic layers.

  • Wash the combined organic phase with a saturated brine solution to remove residual water.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product for chromatographic purification.

Protocol 2: Flash Column Chromatography

Objective: To separate this compound from organic impurities.

Materials:

  • Crude product from Protocol 1.

  • Silica gel (230-400 mesh).

  • Mobile Phase Solvents: Hexanes (or heptane) and Ethyl Acetate (EtOAc).

  • Triethylamine (TEA, optional).

  • Chromatography column, collection tubes, TLC plates.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase Silica GelStandard choice for compounds of moderate polarity.
Mobile Phase Gradient of Ethyl Acetate in HexanesA gradient from low to high polarity (e.g., 0% to 30% EtOAc in Hexanes) is effective for separating bromopyridine derivatives.[4][6] This system provides a wide polarity window to elute various impurities before the product.
Basic Modifier Add 0.1-1% Triethylamine to the mobile phaseNeutralizes acidic sites on the silica gel, preventing peak tailing and potential degradation of the pyridine-containing product.[4]

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or 5% EtOAc in hexanes). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[6] Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually and slowly increase the percentage of the more polar solvent (ethyl acetate). A shallow gradient is often key to separating closely related isomers.[4]

  • Fraction Collection & Analysis: Collect the eluent in a series of fractions. Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified this compound.

G cluster_1 Troubleshooting Logic for Chromatography start Analyze TLC of Crude tailing Tailing Spot? start->tailing poor_sep Poor Separation? tailing->poor_sep No add_tea Action: Add 0.1% TEA to Mobile Phase tailing->add_tea Yes optimize Action: Optimize Solvent System (e.g., try DCM/MeOH) poor_sep->optimize Yes proceed Proceed to Column poor_sep->proceed No add_tea->poor_sep shallow Action: Use a Slower, Shallower Gradient optimize->shallow shallow->proceed

Caption: Decision-making process for optimizing chromatography.

References

  • Nagy, V., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Retrieved January 3, 2026, from [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). Synthesis of substituted 2-bromopyridine aldehydes. Retrieved January 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 3, 2026, from [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkat USA. Retrieved January 3, 2026, from [Link]

  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Side Products in Reactions with 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This guide provides in-depth troubleshooting for common side products encountered during its use in various chemical transformations. The question-and-answer format is designed to directly address specific issues you may encounter in your experiments, offering explanations grounded in mechanistic principles and providing actionable protocols to optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing significant amounts of a debrominated product, 3-((tetrahydrofuran-3-yl)oxy)pyridine, in my cross-coupling reaction. What is causing this, and how can I prevent it?

Answer:

The formation of 3-((tetrahydrofuran-3-yl)oxy)pyridine is a result of a common side reaction known as hydrodehalogenation or simply dehalogenation.[1][2] This occurs when the bromine atom on the pyridine ring is replaced by a hydrogen atom. Several factors can contribute to this undesired outcome, primarily related to the reaction conditions and the stability of the catalytic species.

Mechanistic Insights:

Hydrodehalogenation can proceed through various pathways, often involving radical intermediates or catalyzed by transition metals.[1] In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the Pd(0) catalyst can sometimes react with sources of hydrogen in the reaction mixture, leading to the formation of a palladium-hydride species (Pd-H). This species can then undergo reductive elimination with the aryl bromide to yield the dehalogenated product. Sources of hydrogen can include solvent (like THF), water, or certain additives.

Troubleshooting Guide:

Parameter Problem Solution
Solvent Choice Solvents like THF can act as a hydrogen source, especially at elevated temperatures.[2]Consider using alternative, less protic solvents such as dioxane, toluene, or DMF. Ensure solvents are anhydrous.
Catalyst System Inappropriate ligand choice or catalyst degradation can favor the formation of Pd-H species.Screen different phosphine ligands. Bulky, electron-rich ligands often stabilize the catalyst and promote the desired cross-coupling over dehalogenation.
Base The choice and strength of the base can influence the reaction pathway.Use a weaker base if possible, or carefully control the stoichiometry. For example, in some cases, K2CO3 may be preferable to stronger bases like NaOtBu.
Reaction Temperature Higher temperatures can promote catalyst decomposition and side reactions.Run the reaction at the lowest effective temperature. A temperature screen is often beneficial.
Additives Certain additives or impurities can act as hydrogen donors.Ensure all reagents are of high purity. Avoid additives known to be hydrogen sources unless essential for the primary reaction.

Experimental Protocol: Minimizing Dehalogenation in a Suzuki Coupling

  • Reagent Preparation: Rigorously dry all solvents (e.g., by passing through activated alumina or distilling from a suitable drying agent). Degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2) and the chosen phosphine ligand.

  • Reactant Addition: Add this compound, the boronic acid or ester, and the base (e.g., K2CO3).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane).

  • Reaction Conditions: Stir the mixture at the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and proceed with standard aqueous work-up and purification.

Below is a diagram illustrating the competing pathways of desired cross-coupling and undesired dehalogenation.

G cluster_0 Catalytic Cycle cluster_1 Desired Pathway cluster_2 Side Reaction Aryl-Br 2-Bromo-3-((THF-3-yl)oxy)pyridine OxAdd Oxidative Addition Aryl-Br->OxAdd Pd(0) Pd(0)L_n Pd(0)->OxAdd Aryl-Pd-Br Aryl-Pd(II)-Br OxAdd->Aryl-Pd-Br Transmetalation Transmetalation (with Boronic Acid) Aryl-Pd-Br->Transmetalation Pd-H Aryl-Pd(II)-H Aryl-Pd-Br->Pd-H Reaction with H-source Aryl-Pd-Aryl Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd-Aryl ReductiveElimination Reductive Elimination Aryl-Pd-Aryl->ReductiveElimination ReductiveElimination->Pd(0) Regenerates Catalyst Product Desired Cross-Coupled Product ReductiveElimination->Product H_source Hydrogen Source (e.g., Solvent, H2O) ReductiveElimination_Side Reductive Elimination Pd-H->ReductiveElimination_Side ReductiveElimination_Side->Pd(0) Regenerates Catalyst SideProduct Debrominated Side Product ReductiveElimination_Side->SideProduct

Caption: Competing pathways in a cross-coupling reaction.

Question 2: My reaction is producing 2-bromo-3-hydroxypyridine. What is causing the cleavage of the tetrahydrofuran ether, and how can I avoid it?

Answer:

The formation of 2-bromo-3-hydroxypyridine indicates the cleavage of the tetrahydrofuran (THF) ether linkage. This is typically caused by acidic conditions, either intentionally introduced or generated in situ. The THF ether acts as a protecting group for the hydroxyl functionality, and its stability is pH-dependent.[3][4]

Mechanistic Insights:

The cleavage of the THF ether is an acid-catalyzed hydrolysis reaction.[5] Protonation of the ether oxygen makes the C-O bond more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. Even seemingly neutral reactions can become acidic if certain reagents decompose or if acidic byproducts are formed.

Troubleshooting Guide:

Parameter Problem Solution
Reagents Use of acidic reagents (e.g., certain Lewis acids, protic acids) will cleave the THF ether.Avoid acidic reagents. If an acid is required, consider using a milder, buffered system or a non-protic Lewis acid.
Byproducts Some reactions can generate acidic byproducts (e.g., HBr from a side reaction).Add a non-nucleophilic base or an acid scavenger (like proton sponge) to the reaction mixture to neutralize any in situ generated acid.
Work-up Aqueous acidic work-up conditions will lead to deprotection.Use neutral or basic aqueous work-up conditions. A wash with a mild base solution (e.g., saturated NaHCO3) can be beneficial.
Purification Silica gel chromatography can be slightly acidic and may cause cleavage of sensitive compounds.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent, or use an alternative stationary phase like alumina.

Experimental Protocol: Preventing THF Ether Cleavage

  • Reaction Setup: Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent the formation of acidic species from reaction with air or moisture.

  • Reagent Choice: Select reagents that are neutral or basic. If a Lewis acid is necessary, choose one that is known to be compatible with acid-sensitive protecting groups.

  • Inclusion of a Base: If there is a possibility of acid generation, include a stoichiometric amount of a non-interfering base (e.g., DIPEA, 2,6-lutidine) in the reaction mixture.

  • Monitoring: Closely monitor the reaction for the appearance of the deprotected product. If it begins to form, it may be necessary to quench the reaction or adjust the conditions.

  • Work-up and Purification: Upon completion, quench the reaction with a basic solution (e.g., saturated aqueous NaHCO3). During extraction, ensure the aqueous layer remains basic. For chromatography, use a neutral or basified silica gel.

The following diagram illustrates the acid-catalyzed cleavage of the THF ether.

G Start 2-Bromo-3-((THF-3-yl)oxy)pyridine Protonation Protonation of Ether Oxygen Start->Protonation Protonated_Ether Protonated Intermediate Protonation->Protonated_Ether Nucleophilic_Attack Nucleophilic Attack (e.g., by H2O) Protonated_Ether->Nucleophilic_Attack Intermediate Hemiacetal-like Intermediate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product 2-Bromo-3-hydroxypyridine Deprotonation->Product Side_Product Tetrahydrofuran-derived byproduct Deprotonation->Side_Product H+ H+ Deprotonation->H+ Regenerates Acid Catalyst H+->Protonation

Caption: Mechanism of acid-catalyzed THF ether cleavage.

Question 3: In my Suzuki coupling reaction, I am observing a significant amount of a homocoupled byproduct of my boronic acid. What is causing this, and how can I minimize it?

Answer:

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a well-known side reaction in Suzuki couplings, often referred to as homocoupling.[6][7] This is particularly prevalent when molecular oxygen is present in the reaction mixture.[6]

Mechanistic Insights:

Homocoupling is often promoted by the presence of Pd(II) species in the reaction mixture.[7] If the pre-catalyst is Pd(II) (e.g., Pd(OAc)2), it can directly react with the boronic acid to form a diorganopalladium(II) species, which then undergoes reductive elimination to yield the homocoupled product and Pd(0). Oxygen can re-oxidize Pd(0) to Pd(II), perpetuating this undesired catalytic cycle. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species can also lead to homocoupling.

Troubleshooting Guide:

Parameter Problem Solution
Oxygen Contamination Presence of molecular oxygen promotes the oxidation of Pd(0) to Pd(II), which favors homocoupling.[6]Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Catalyst Pre-activation If using a Pd(II) precatalyst, incomplete reduction to Pd(0) can lead to homocoupling.Consider using a Pd(0) source directly (e.g., Pd(PPh3)4). If using a Pd(II) source, ensure conditions are suitable for its efficient reduction to Pd(0).
Stoichiometry An excess of the boronic acid can increase the statistical probability of homocoupling.Use a stoichiometry closer to 1:1, or a slight excess of the aryl bromide.
Reaction Time Prolonged reaction times, especially after the limiting reagent is consumed, can lead to side reactions.Monitor the reaction closely and quench it as soon as the starting material is consumed.

Experimental Protocol: Minimizing Boronic Acid Homocoupling

  • Rigorous Degassing: Place the reaction flask containing all solid reagents under high vacuum and backfill with an inert gas. Repeat this cycle at least three times. Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.

  • Inert Atmosphere: Maintain a slight positive pressure of Argon or Nitrogen throughout the entire course of the reaction, including during the addition of reagents and solvents.

  • Catalyst Choice: If homocoupling is a persistent issue, switch from a Pd(II) precatalyst to a Pd(0) catalyst.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.

  • Monitoring and Quenching: Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, GC-MS). Once the reaction is complete, cool it to room temperature and quench it to prevent further side reactions.

The diagram below illustrates the catalytic cycle for boronic acid homocoupling.

G Pd(II) Pd(II) Species Transmetalation1 First Transmetalation Pd(II)->Transmetalation1 Boronic_Acid1 Boronic Acid (Ar'-B(OH)2) Boronic_Acid1->Transmetalation1 Ar-Pd-X Ar'-Pd(II)-X Transmetalation1->Ar-Pd-X Transmetalation2 Second Transmetalation Ar-Pd-X->Transmetalation2 Boronic_Acid2 Boronic Acid (Ar'-B(OH)2) Boronic_Acid2->Transmetalation2 Ar-Pd-Ar Ar'-Pd(II)-Ar' Transmetalation2->Ar-Pd-Ar Reductive_Elimination Reductive Elimination Ar-Pd-Ar->Reductive_Elimination Homocoupled_Product Homocoupled Product (Ar'-Ar') Reductive_Elimination->Homocoupled_Product Pd(0) Pd(0) Reductive_Elimination->Pd(0) Pd(0)->Pd(II) Oxidation by O2 Oxygen O2 (re-oxidation) Oxygen->Pd(0)

Caption: Catalytic cycle for boronic acid homocoupling.

References

  • Benchchem. Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
  • YouTube. THP group for protecting alcohols.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).

Sources

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of complex biaryl and heteroaryl structures using this versatile building block. My aim is to move beyond simple procedural lists and offer a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

I. Troubleshooting Guide: A Symptom-Based Approach

When a Suzuki coupling reaction underperforms, a systematic approach to identifying the root cause is crucial. The following table outlines common issues, their probable causes, and actionable solutions tailored for reactions involving electron-rich, sterically demanding substrates like this compound.

Observed Problem Potential Causes Recommended Solutions & Rationale
Low or No Conversion 1. Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring is less reactive.[1][2] 2. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[3][4] 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system.[5]1. Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[6][7][8] These ligands accelerate the oxidative addition step and stabilize the active Pd(0) species.[2][9] 2. Catalyst System: Use a pre-catalyst like Pd₂(dba)₃ with a suitable ligand or a palladacycle.[10] For challenging substrates, consider Ni-catalyzed coupling which can be more cost-effective and efficient for heteroaromatics.[11] 3. Solvent System: Employ a solvent mixture that ensures complete dissolution of all components. Common choices include Dioxane/H₂O, Toluene/H₂O, or DMF.[3][5][10]
Significant Protodeboronation 1. Base-Mediated Decomposition: The boronic acid is unstable under the basic reaction conditions, leading to the replacement of the boron group with hydrogen.[12][13][14] This is a common side reaction, especially with heteroaryl boronic acids.[13][15][16] 2. Excess Water: While water is often a necessary co-solvent, too much can accelerate protodeboronation.1. Choice of Base: Use a milder base like K₃PO₄ or Cs₂CO₃.[3][10] In some cases, fluoride sources like KF can be effective, though they may slow the reaction rate.[5][6] The choice of base can significantly influence the reaction mechanism and rate-determining step.[17] 2. Boronic Ester: Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[14] 3. Controlled Addition: Add the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing decomposition.[13]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Dissolved oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[18][19][20][21] 2. Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid may have more opportunity to undergo homocoupling.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[8][20][22] 2. Use of Pd(0) Pre-catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step where Pd(II) species are present.[9][18] 3. Optimize Base and Ligand: A well-chosen base and ligand combination will facilitate efficient transmetalation, outcompeting the homocoupling pathway.[6][23]
Formation of Palladium Black 1. Catalyst Agglomeration: The active Pd(0) species can aggregate and precipitate out of the solution, effectively removing it from the catalytic cycle.[24] 2. Ligand Degradation: The phosphine ligand may be unstable at higher temperatures, leading to the formation of palladium black.1. Ligand Selection: Use more robust, sterically hindered ligands that stabilize the monomeric Pd(0) species.[1] 2. Lower Temperature: If the reaction allows, reducing the temperature may prevent catalyst decomposition. 3. Heterogeneous Catalyst: Consider using a supported catalyst like Pd/C, which can sometimes offer better stability and easier removal, though it may require different reaction conditions.[25]

II. Frequently Asked Questions (FAQs)

General Principles

Q1: Why is this compound a challenging substrate for Suzuki coupling?

This substrate presents a combination of electronic and steric challenges. The pyridine ring is an electron-rich heterocycle, which can make the C-Br bond less reactive towards oxidative addition.[1][2] Additionally, the nitrogen atom can coordinate with the palladium catalyst, potentially inhibiting its activity.[3] The bulky tetrahydrofuran-3-yloxy group at the 3-position can also create steric hindrance around the reaction center.

Q2: What is the fundamental role of the base in the Suzuki coupling?

The base plays a crucial role in the transmetalation step of the catalytic cycle.[6][23] It activates the organoboron species, typically by forming a more nucleophilic boronate complex (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[23][26] The choice and stoichiometry of the base can significantly impact reaction rates and selectivity.[17][26]

Catalyst and Ligand Selection

Q3: How do I choose the right palladium catalyst and ligand?

For electron-rich heteroaryl bromides like the topic substrate, the combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-donating phosphine ligand is often the most effective.[6][10] Ligands from the Buchwald family, such as SPhos and XPhos, are excellent starting points as they are known to facilitate the coupling of challenging substrates.[27][28] Pre-formed catalysts like Pd(dppf)Cl₂ are also a reliable option.[29]

Q4: Can I use a Pd(II) pre-catalyst like Pd(OAc)₂ directly?

Yes, Pd(II) pre-catalysts are commonly used. However, they must first be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[9][18] This reduction can sometimes be initiated by the phosphine ligand or by the homocoupling of a small amount of the boronic acid.[18] To avoid potential complications from this initial step, using a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous.[9]

Reaction Conditions

Q5: What is the importance of degassing, and what is the best way to do it?

Degassing is critical to remove dissolved oxygen from the reaction mixture. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid.[18][20][21] The most effective method is typically three to four cycles of freeze-pump-thaw. A simpler, often sufficient method is to sparge the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding it to the reaction flask, which has been purged with the inert gas.[8]

Q6: My reaction is not reproducible. What are the likely culprits?

Lack of reproducibility often points to subtle variations in experimental conditions. Key factors to scrutinize include:

  • Reagent Quality: The purity and stability of the boronic acid are paramount. Pyridine boronic acids, in particular, can be unstable and prone to decomposition.[13][29][30]

  • Water Content: The amount of water in the reaction can be critical. Ensure consistent solvent quality and consider if anhydrous conditions might be beneficial, although some water is often necessary.[31]

  • Inert Atmosphere: Inconsistent degassing or a poor seal on the reaction vessel can lead to variable results.[22]

  • Base Quality: The hydration state and purity of the base (e.g., K₃PO₄) can affect its activity.

III. Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and subject it to at least three cycles of vacuum backfill with argon or nitrogen.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

IV. Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst and proceeds through oxidative addition, transmetalation, and reductive elimination to yield the desired product and regenerate the catalyst.[2][32]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition R1X R¹-X (Aryl Halide) R1X->OA_Complex TM_Complex R¹-Pd(II)L₂-R² (Transmetalation Product) OA_Complex->TM_Complex Transmetalation R2BOH2 R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) R2BOH2->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->TM_Complex TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This decision tree provides a logical pathway for addressing common issues encountered during the optimization of your Suzuki coupling reaction.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Product Check_Reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace/Purify Reagents Reagents_OK->Replace_Reagents No Check_Conditions Review Reaction Conditions (Temp, Time, Degassing) Reagents_OK->Check_Conditions Yes Replace_Reagents->Start Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Adjust Temp/Time, Improve Degassing Conditions_OK->Optimize_Conditions No Screen_Catalyst Screen Catalyst System (Ligand, Base, Solvent) Conditions_OK->Screen_Catalyst Yes Optimize_Conditions->Start Ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) Screen_Catalyst->Ligand Base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Screen_Catalyst->Base Solvent Ensure Full Solubility (e.g., Dioxane/H₂O) Screen_Catalyst->Solvent Success Problem Solved Ligand->Success Base->Success Solvent->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

V. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 138(49), 15832–15835. [Link]

  • Barder, T. E., & Buchwald, S. L. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 4(18), 3433-3435. [Link]

  • Protodeboronation. In Wikipedia. [Link]

  • Vo, C. T., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 25(7), 1644–1654. [Link]

  • Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Chemistry – A European Journal, 28(1). [Link]

  • Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. All yields were determined by gas chromatography (GC) analysis using anthracene as the internal standard. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-79. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(21), 7244. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1441–1448. [Link]

  • Reeve, E., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4500–4505. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Thomas, A. A., et al. (2016). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Abstracts of Papers of the American Chemical Society, 252. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 513–516. [Link]

  • Hong, X., et al. (2014). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society, 136(43), 15349–15363. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1842. [Link]

  • Li, Y., et al. (2020). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Molecules, 25(17), 3843. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Nishida, M., & Tagata, T. (2013). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of the Japan Petroleum Institute, 56(2), 69-77. [Link]

  • Mathew, J. S., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 513-516. [Link]

  • Ghaffari, B., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 13(1), 598–606. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Le-Dévédec, F., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Tundel, R. E., et al. (2006). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 8(20), 4477–4480. [Link]

  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Goosen, L. J., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Organic Letters, 15(6), 1258–1261. [Link]

Sources

"2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS No. 1049023-88-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability, proper handling, and successful application of this key synthetic intermediate. This guide provides in-depth, experience-based insights into the compound's characteristics, potential challenges, and solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximal shelf-life, the compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The key is to minimize exposure to the three primary degradation catalysts: moisture, light, and oxygen. Store the container in a dark, cool, and dry location such as a designated laboratory refrigerator or cold room[1][2].

Q2: How does exposure to air and moisture affect the compound's stability?

A2: Exposure to air and moisture presents two significant risks. First, the tetrahydrofuran (THF) ether moiety is susceptible to autoxidation in the presence of oxygen, leading to the formation of potentially explosive hydroperoxides and peroxides[3]. Second, the ether linkage can be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the molecule into 2-bromopyridin-3-ol and tetrahydrofuran-3-ol[1][4]. The pyridine ring itself can also be a catalyst for certain hydrolysis reactions[5].

Q3: Is this compound sensitive to light?

A3: Yes. Brominated aromatic compounds, including bromopyridines, are known to be susceptible to photodegradation[1]. Exposure to UV or even ambient laboratory light can initiate a free-radical process, leading primarily to reductive debromination (loss of the bromine atom)[6][7]. This process not only reduces the purity of your material but can generate unknown impurities that may interfere with subsequent reactions. Always store the compound in an amber vial or a container wrapped in aluminum foil.

Q4: What are the primary chemical incompatibilities I should be aware of?

A4: Avoid storing or mixing this compound with strong oxidizing agents, strong acids, and strong bases[7][8].

  • Strong Oxidizers: Can lead to vigorous, potentially hazardous reactions and degradation of the pyridine and THF rings.

  • Strong Acids: Can catalyze the cleavage of the ether bond, especially with heating[1][9].

  • Strong Bases: Can promote elimination or other side reactions involving the bromo- and ether-functionalized pyridine ring.

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to identifying and resolving common problems encountered during the handling and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s) & Explanation
Appearance of a new, more polar spot/peak in TLC/LC-MS analysis of starting material. Hydrolysis of the ether linkage.The product of hydrolysis, 2-bromopyridin-3-ol, is significantly more polar due to the free hydroxyl group. This indicates moisture contamination. Use freshly dried solvents for your reaction and handle the compound under an inert atmosphere.
Reaction yields are inconsistent or lower than expected. 1. Degradation of starting material. 2. Peroxide contamination.1. Verify Purity: Before use, confirm the purity of your starting material using HPLC or ¹H NMR (see Protocol 2). If degraded, repurification may be necessary. 2. Test for Peroxides: Peroxides can quench catalysts and initiate unwanted side reactions. Test an aliquot of the compound for peroxides (see Protocol 1). If positive, treat to remove peroxides before use.
Compound has a yellowish or brownish tint, or appears cloudy. 1. Photodegradation or thermal stress. 2. Peroxide formation.A change in color often indicates decomposition. Cloudiness or the presence of wisp-like structures is a classic sign of peroxide formation in ethers[10][11]. Do not use. If crystals are visible, do not move the container and contact your institution's Environmental Health & Safety (EHS) office immediately, as solid peroxides can be shock-sensitive[10][12].
During reaction workup, an unexpected loss of the bromine atom is observed (e.g., by LC-MS). Reductive debromination.This can be caused by certain reaction conditions (e.g., some hydrogenation catalysts, strongly reducing agents) or by photodegradation of the starting material prior to the reaction. Protect the compound and reaction from light. Re-evaluate if your reaction conditions are compatible with an aryl bromide.
Logical Flow for Troubleshooting Stability Issues

G Start Problem Observed: Low Yield / Impurity Visual Visually Inspect Starting Material Start->Visual Appearance Is it a clear, colorless liquid? Visual->Appearance Peroxide_Test Perform Peroxide Test (Protocol 1) Appearance->Peroxide_Test Yes Dispose Contact EHS for Disposal Appearance->Dispose No (Cloudy/Crystals) Peroxide_Positive Peroxides Present? Peroxide_Test->Peroxide_Positive Purity_Test Check Purity by HPLC/NMR (Protocol 2) Peroxide_Positive->Purity_Test No Remove_Peroxides Remove Peroxides (Protocol 1) Peroxide_Positive->Remove_Peroxides Yes Purity_OK Purity >95%? Purity_Test->Purity_OK Consult Consult Reaction Conditions: - Moisture? - Light Exposure? - Incompatible Reagents? Purity_OK->Consult No Proceed Proceed with Reaction Purity_OK->Proceed Yes Repurify Repurify or Acquire New Material Consult->Repurify Remove_Peroxides->Purity_Test

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

Understanding the potential routes of degradation is critical for preventing impurity formation. The primary pathways are illustrated below.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_peroxide Autoxidation cluster_photo Photodegradation Main C₉H₁₀BrNO₂ Hydrolysis_Product 2-Bromopyridin-3-ol + Tetrahydrofuran-3-ol Main->Hydrolysis_Product H₂O / H⁺ Peroxide_Product Hydroperoxides / Peroxides (on THF ring) Main->Peroxide_Product O₂ / Light Photo_Product 3-((Tetrahydrofuran-3-yl)oxy)pyridine (Debromination) Main->Photo_Product hv (Light)

Caption: Major degradation pathways for the compound.

Experimental Protocols

Protocol 1: Detection and Removal of Peroxides

The THF moiety makes this compound a potential peroxide former. Peroxides must be tested for before any heating or concentration step[6].

A. Peroxide Detection (Qualitative Iodide Test)

  • To 1-2 mL of the compound in a test tube, add an equal volume of glacial acetic acid.

  • Add a few drops of a freshly prepared 5% aqueous potassium iodide (KI) solution and shake[11].

  • Interpretation:

    • Colorless/Pale Yellow: Peroxide concentration is low (<10 ppm). Safe for most uses.

    • Bright Yellow to Brown: Hazardous levels of peroxides are present[13]. Proceed to removal or contact EHS for disposal.

B. Peroxide Removal (Activated Alumina Method)

This method is effective for removing peroxides from ethers[13].

  • Prepare a small chromatography column or a filter pipette plugged with glass wool.

  • Add a 5-10 cm column of activated basic alumina.

  • Carefully pass the peroxide-containing compound through the alumina column, collecting the eluent.

  • Re-test the eluent for peroxides using the detection method above.

  • Crucial Safety Note: The alumina will retain the peroxides. Quench the alumina column by flushing it with a dilute acidic solution of ferrous sulfate before disposal to prevent a hazard[13].

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This protocol provides a standard method for assessing the purity of the compound and detecting polar or non-polar impurities.

A. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C
Detection Wavelength 254 nm[8]
Injection Volume 5 µL

B. Sample Preparation

  • Accurately prepare a stock solution of ~1.0 mg/mL in acetonitrile.

  • Dilute this stock solution to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column[8].

C. Data Interpretation

  • The main peak should correspond to this compound.

  • Earlier eluting peaks typically correspond to more polar impurities, such as the hydrolysis product 2-bromopyridin-3-ol.

  • Later eluting peaks may indicate less polar impurities or degradation byproducts. Purity is typically calculated by the area normalization method.

References

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Acid Hydrolysis of Ethers and Acetals. (n.d.). Homework.Study.com. [Link]

  • Peroxides in depth discussion.pdf. (n.d.). Environmental Health and Safety, University of Alabama at Birmingham. [Link]

  • How Can You Tell If Diethyl Ether Has Degraded?. (2025). Chemistry For Everyone - YouTube. [Link]

  • Ethers and peroxide forming compounds. (n.d.). Western Sydney University. [Link]

  • Synthesis & cleavage of THP ethers. (2019). Chem Help ASAP - YouTube. [Link]

  • Working Safely with Peroxide Forming Compounds. (2017). Safety & Risk Services, The University of British Columbia. [Link]

  • Peroxide-Forming Chemicals Procedures. (2023). Environmental Health and Safety, Western Washington University. [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]

  • Autoxidation of Ethers to Peroxides and Hydroperoxides. (2025). JoVE. [Link]

  • Appendix A Peroxide Test Protocol. (n.d.). Environmental Health and Safety, Missouri S&T. [Link]

  • Standard Operating Procedures (SOP) for peroxide forming compounds. (n.d.). University of Waterloo. [Link]

  • Peroxide Formation. (n.d.). Department of Chemistry and Biochemistry, The Ohio State University. [Link]

  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Common issues in "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions with this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound at 2-8°C.[1] This compound can be sensitive to heat and light, so storage in a cool, dark place is ideal to maintain its purity and stability.

Q2: What are the primary safety concerns when working with this compound?

A2: this compound is an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid breathing dust, fumes, or vapors.[2]

Reactivity and Synthesis

Q3: What types of reactions is this compound typically used for?

A3: This compound is a versatile intermediate commonly used in cross-coupling reactions. The bromine atom on the pyridine ring is susceptible to substitution, making it a valuable synthon for introducing the 3-((tetrahydrofuran-3-yl)oxy)pyridine moiety into more complex molecules. Common reactions include Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and other palladium-catalyzed C-C and C-N bond-forming reactions.[3]

Q4: Are there any known incompatibilities with other reagents?

A4: As a brominated pyridine derivative, it is incompatible with strong oxidizing agents and strong acids.[4] Reactions with strong bases should also be carefully considered, as they can potentially lead to side reactions or degradation of the starting material.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in two of the most frequent applications of this compound: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

A. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, reactions involving 2-bromopyridines can sometimes be challenging due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition.[5]

Issue 1: Low or No Conversion of Starting Material

If you are observing poor conversion of your this compound, consider the following troubleshooting steps.

Troubleshooting Workflow: Low Suzuki-Miyaura Conversion

start Low Conversion Observed catalyst Evaluate Catalyst System - Use bulky, electron-rich ligands (e.g., XPhos) - Consider a Pd(0) source directly start->catalyst base Re-evaluate Base and Solvent - Ensure base is finely powdered and dry - Confirm adequate solvent degassing catalyst->base If no improvement outcome Improved Conversion catalyst->outcome Success temp Optimize Reaction Temperature - Lower temperature to prevent catalyst decomposition base->temp If no improvement base->outcome Success reagents Check Reagent Quality - Verify purity of boronic acid/ester temp->reagents If no improvement temp->outcome Success reagents->outcome Success

Caption: Troubleshooting flowchart for low Suzuki-Miyaura conversion.

Detailed Protocol & Explanation
  • Catalyst and Ligand Choice: The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[5]

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald's XPhos or SPhos, or consider N-heterocyclic carbene (NHC) ligands. These ligands can promote the reductive elimination step and prevent catalyst deactivation.

    • Protocol: In a glovebox, to a dry flask, add this compound (1 eq), your boronic acid or ester (1.2 eq), a suitable base such as K₂CO₃ (3 eq), and your palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos, 1-5 mol%).

  • Base and Solvent System: The choice of base and its solubility are crucial. Inadequate degassing of the solvent can lead to catalyst deactivation and homocoupling of the boronic acid.[6]

    • Recommendation: Use a finely powdered, dry base like K₂CO₃ or Cs₂CO₃. For solvents, a mixture of an organic solvent like dioxane or toluene with water is common.

    • Protocol: Thoroughly degas your solvent mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Temperature: While elevated temperatures are often required, excessively high temperatures can lead to catalyst decomposition, observed as the formation of palladium black.[6][7]

    • Recommendation: If you observe catalyst decomposition, try running the reaction at a lower temperature (e.g., 80°C) for a longer duration.

Issue 2: Significant Homocoupling of the Boronic Acid

Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[7]

Mitigation Strategies for Homocoupling
StrategyRationale
Rigorous Degassing Minimizes dissolved oxygen, which promotes oxidative homocoupling.
Use a Pd(0) Source Direct use of a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce side reactions compared to the in situ reduction of Pd(II) sources.[7]
Lower Reaction Temperature Homocoupling can be kinetically disfavored at lower temperatures.[7]
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. Similar to Suzuki couplings, reactions with 2-bromopyridines can be challenging.[5]

Issue 1: Low Yield of Aminated Product

Low yields in Buchwald-Hartwig aminations with this substrate often point to issues with the catalyst system, base, or reaction conditions.

Troubleshooting Workflow: Low Buchwald-Hartwig Yield

start Low Yield Observed catalyst Screen Catalyst/Ligand Combinations - Try different generations of Buchwald ligands - Use a pre-catalyst for cleaner active species formation start->catalyst base Vary the Base - Strong, non-nucleophilic bases are key (e.g., NaOtBu, LHMDS) - Base choice is substrate dependent catalyst->base If no improvement outcome Improved Yield catalyst->outcome Success solvent Check Solvent - Ensure anhydrous conditions - Common solvents: Toluene, Dioxane, THF base->solvent If no improvement base->outcome Success inert Verify Inert Atmosphere - Reactions are oxygen-sensitive solvent->inert If no improvement solvent->outcome Success inert->outcome Success

Caption: Troubleshooting flowchart for low Buchwald-Hartwig amination yield.

Detailed Protocol & Explanation
  • Catalyst and Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich ligands are often necessary to facilitate the catalytic cycle.[5]

    • Recommendation: Screen a variety of phosphine ligands. While older generations may work, newer generation Buchwald ligands often provide better results. Using a pre-catalyst can lead to cleaner formation of the active catalytic species.[8]

    • Protocol: In a glovebox, combine this compound (1 eq), your amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq), and your palladium pre-catalyst/ligand system (1-5 mol%) in an anhydrous, degassed solvent like toluene or dioxane.

  • Base Selection: The base plays a critical role in deprotonating the amine.[9] The choice of base can be highly dependent on the specific amine being used.[5]

    • Recommendation: Strong, non-nucleophilic bases are typically required. If NaOtBu is not effective, consider other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

Issue 2: Observation of Hydrodehalogenation

Hydrodehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom.

Minimizing Hydrodehalogenation
  • Moisture Control: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction.[7]

  • Amine Purity: Use high-purity amines, as impurities can sometimes act as hydrogen donors.[7]

  • Base Screening: The choice of base can influence the rate of hydrodehalogenation. Screening different strong bases may be necessary to find one that minimizes this side reaction.[7]

III. Analytical Methods

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor reaction progress. A more quantitative assessment can be achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For HPLC, a C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[10]

Q6: What are the key considerations for purifying the final product?

A6: Purification is typically achieved by column chromatography on silica gel. However, depending on the properties of the final product, distillation under reduced pressure may also be a viable option.[11] It is important to note that some related compounds can be prone to decomposition on silica gel, so careful monitoring of the purification process is advised.[11]

IV. References

  • Kovács, L., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(15), 2789.

  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Appchem. (n.d.). 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Arkat USA. (2021, February 2). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Retrieved from

  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-3-(difluoromethoxy)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved from [Link]

Sources

Technical Support Center: 1H NMR Analysis of "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the 1H NMR analysis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the NMR analysis of this compound and its potential impurities.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum shows more peaks than expected for the target compound. What could be the cause?

A1: Unexpected peaks in your spectrum often indicate the presence of impurities. These can include residual starting materials, byproducts from the synthesis, or common laboratory contaminants. It is also possible that you are observing rotamers, which can arise from restricted bond rotation.[1]

Q2: The integration of my aromatic protons doesn't match the expected ratio. Why might this be?

A2: Inaccurate integration can stem from several factors, including poor shimming, sample inhomogeneity, or a sample that is too concentrated.[1] Additionally, if the baseline of your spectrum is not flat, it can lead to integration errors.[2] Ensure your sample is fully dissolved and the spectrometer is properly calibrated.

Q3: I'm seeing broad peaks in my spectrum, especially for the tetrahydrofuran moiety. What does this indicate?

A3: Broad peaks can be a result of several issues. Poor shimming of the NMR spectrometer is a common cause.[1] Other possibilities include an inhomogeneous sample due to poor solubility or the sample being too concentrated.[1] In some cases, chemical exchange or the presence of paramagnetic impurities can also lead to peak broadening.

Q4: There's a persistent singlet around 2.2 ppm in my spectrum. What is it?

A4: A singlet around 2.2 ppm is often indicative of residual acetone, a common solvent used for cleaning NMR tubes.[3] Even after drying, it can take several hours for all traces of acetone to be removed from an NMR tube.[1]

Q5: How can I confirm the presence of an alcohol impurity, such as 3-hydroxytetrahydrofuran?

A5: A simple method to identify exchangeable protons, like those in an alcohol's hydroxyl group, is to add a drop of deuterium oxide (D2O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the hydroxyl proton should disappear or significantly decrease in intensity.[1][4]

Troubleshooting Guide: Impurity Identification

The synthesis of this compound can sometimes lead to the formation of impurities. This guide will help you identify them through careful 1H NMR analysis.

Expected 1H NMR Chemical Shifts

The following table outlines the expected 1H NMR chemical shifts for the target molecule and common impurities. Chemical shifts are reported in parts per million (ppm) and are referenced to a standard solvent signal.

CompoundProtonsExpected Chemical Shift (ppm)Multiplicity
This compound Pyridine H~7.2 - 8.2m
THF CH-O~4.8 - 5.2m
THF CH2-O~3.8 - 4.2m
THF CH2~2.0 - 2.4m
2-Bromo-3-hydroxypyridine (Starting Material)Pyridine H~7.0 - 8.0m
OHVariable, broads
3-Hydroxytetrahydrofuran (Starting Material)CH-OH~4.4m
CH2-O~3.7 - 4.0m
CH2~1.9 - 2.1m
OHVariable, broads
Regioisomer: 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine Pyridine HDistinct pattern from targetm
THF CH-O~5.0 - 5.4m
THF CH2-O~3.9 - 4.3m
THF CH2~2.1 - 2.5m

Note: Chemical shifts can vary depending on the solvent and concentration.

Step-by-Step Impurity Analysis Workflow

This workflow provides a systematic approach to identifying impurities in your sample.

Caption: Troubleshooting workflow for impurity identification.

1. Initial Spectrum Evaluation:

  • Action: Carefully examine your 1H NMR spectrum for peaks that do not correspond to your target molecule, this compound.

  • Rationale: The first step is to differentiate between signals from your product and potential contaminants.

2. Identification of Common Laboratory Contaminants:

  • Action: Look for characteristic signals of common solvents and grease.

    • Acetone: Singlet around 2.17 ppm (in CDCl3).

    • Water: Broad singlet, chemical shift is solvent-dependent (e.g., ~1.56 ppm in CDCl3).[1]

    • Silicone Grease: Broad signals around 0 ppm.

  • Rationale: These are frequent contaminants in NMR samples and should be ruled out first.[3]

3. Comparison with Starting Material Spectra:

  • Action: Obtain or reference the 1H NMR spectra of the starting materials: 2-Bromo-3-hydroxypyridine[5] and 3-Hydroxytetrahydrofuran.[6][7][8][9][10] Compare the chemical shifts and multiplicities of any unknown peaks to these reference spectra.

  • Rationale: Incomplete reactions will result in the presence of unreacted starting materials.

4. Analysis for Regioisomers:

  • Action: Consider the possibility of the regioisomer, 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.[11] The substitution pattern on the pyridine ring will be different, leading to a distinct set of chemical shifts and coupling constants for the aromatic protons.

  • Rationale: The synthesis may not be completely regioselective, leading to the formation of isomers.

5. D2O Exchange for Labile Protons:

  • Action: If you suspect an alcohol impurity (like residual 3-hydroxytetrahydrofuran or 2-bromo-3-hydroxypyridine), add a drop of D2O to your NMR tube, shake well, and re-acquire the spectrum.

  • Rationale: The deuterium in D2O will exchange with the acidic protons of hydroxyl groups, causing their signals to disappear from the spectrum, thus confirming their presence.[1][4]

Advanced Troubleshooting: When Impurities Remain Unidentified

If the above steps do not resolve the identity of all unknown peaks, consider the following:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide valuable information about proton-proton and proton-carbon correlations, respectively. This can help in piecing together the structure of an unknown impurity.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can be used to separate the components of your mixture and provide the mass of each, which is a critical piece of information for identifying unknown structures.

  • Consider Degradation Products: Depending on the reaction and purification conditions, your target compound may have degraded. Consider plausible degradation pathways and the expected NMR signatures of the resulting products.

References

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available from: [Link]

  • (-)-3-Hydroxytetrahydrofuran. PubChem. Available from: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • NMR Artifacts. Max T. Rogers NMR Facility, Michigan State University. Available from: [Link]

  • Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. National Institutes of Health. Available from: [Link]

  • Artefacts in 1H NMR-based metabolomic studies on cell cultures. ResearchGate. Available from: [Link]

  • 1H NMR Spectroscopy Problems. Scribd. Available from: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. Available from: [Link]

  • 3-Hydroxytetrahydrofuran - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available from: [Link]

  • The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). ResearchGate. Available from: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. Available from: [Link]

  • Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. Available from: [Link]

  • 1H | THF-d8 | NMR Chemical Shifts. NMRS.io. Available from: [Link]

  • Pyridine - Some Industrial Chemicals. National Center for Biotechnology Information. Available from: [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. Available from: [Link]

  • H NMR Spectroscopy. University of Calgary. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available from: [Link]

  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. Appchem. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers and drug development professionals. Our goal is to equip you with the necessary insights to navigate the challenges of moving from lab-scale synthesis to larger-scale production.

The synthesis of this target molecule is primarily achieved via a Williamson ether synthesis, a robust and well-established reaction. However, scaling this process introduces challenges related to reaction kinetics, thermodynamics, and safety that must be carefully managed. This guide is structured to address these issues directly.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low or has dropped significantly after scale-up. What are the likely causes and how can I fix this?

Answer: Low yield is a common scale-up challenge. The root cause can typically be traced to one of several factors related to reagents, reaction conditions, or work-up procedures.

Potential Cause 1: Incomplete Deprotonation of 2-Bromo-3-hydroxypyridine The first step, the formation of the pyridinolate anion, is critical. Sodium hydride (NaH) is a common base for this transformation, but its reactivity can be influenced by its quality and dispersion.[1][2]

  • Suggested Solutions:

    • Verify NaH Activity: Use freshly opened or properly stored NaH. Older NaH can have a passivated surface of NaOH/Na2CO3, reducing its activity. A simple test is to add a small, carefully measured amount to a protic solvent (like isopropanol) under inert gas and observe the rate of hydrogen evolution.

    • Improve Dispersion: On a larger scale, the solid NaH (often supplied as a dispersion in mineral oil) may not mix as efficiently. Increase agitation speed to ensure good solid-liquid contact.

    • Consider Solvent: While THF is a common solvent, you may consider switching to a more polar aprotic solvent like DMF to improve the solubility of the pyridinolate salt. However, be aware that DMF has a high boiling point, which can complicate purification.[3]

    • Increase Equivalents: On a pilot scale, it may be necessary to slightly increase the equivalents of NaH (e.g., from 1.1 eq to 1.2-1.3 eq) to compensate for any deactivation by trace moisture in the starting materials or solvent.

Potential Cause 2: Competing Elimination (E2) Reaction The Williamson ether synthesis is an SN2 reaction. If your electrophile is a secondary halide or sulfonate (e.g., 3-tosyl-tetrahydrofuran), the strongly basic pyridinolate can act as a base, leading to an E2 elimination byproduct (dihydrofuran). This competition becomes more pronounced at elevated temperatures.[1][4]

  • Suggested Solutions:

    • Temperature Control: Maintain the lowest effective temperature for the SN2 reaction. Run initial trials to establish the optimal temperature profile. The addition of the electrophile should be done at a controlled rate to prevent temperature spikes.

    • Leaving Group Choice: While tosylates and mesylates are excellent leaving groups, they can also favor elimination. If elimination is a major issue, consider using 3-bromotetrahydrofuran as the electrophile.

Potential Cause 3: Degradation of Product or Starting Materials Highly basic or high-temperature conditions can sometimes lead to the degradation of the pyridine ring or other functional groups.

  • Suggested Solutions:

    • Reaction Monitoring: Use HPLC or GC-MS to monitor the reaction progress and check for the appearance of degradation products.[5]

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once the starting material is consumed (as determined by in-process controls), proceed with the work-up.

Question 2: I'm observing significant impurity peaks in my crude product analysis. How can I identify and mitigate them?

Answer: Impurity formation is a critical concern, especially in pharmaceutical synthesis. Identifying the source is the first step to mitigation.

Potential Cause 1: Unreacted Starting Materials This is the most common "impurity." It points to an incomplete reaction.

  • Suggested Solutions:

    • Re-evaluate Stoichiometry: Ensure the limiting reagent is fully consumed. It is common practice to use a slight excess (1.05-1.2 equivalents) of the electrophile (e.g., activated 3-hydroxytetrahydrofuran).

    • Increase Reaction Time/Temperature: If the reaction has stalled, a modest increase in temperature or allowing for a longer reaction time may be necessary. Monitor by HPLC to find the optimal balance and avoid degradation.

Potential Cause 2: Di-substituted Byproduct While less likely with this specific substrate, it's theoretically possible for the base to interact with other positions on the pyridine ring, although the hydroxyl group is by far the most acidic proton. A more plausible scenario is a reaction involving impurities in the starting materials.

  • Suggested Solutions:

    • Characterize the Impurity: Isolate the impurity by preparative HPLC or column chromatography and characterize it using NMR and MS.

    • Verify Starting Material Purity: Ensure the 2-Bromo-3-hydroxypyridine is free of other isomeric impurities.[6]

Potential Cause 3: Impurities from Mineral Oil If you are using a sodium hydride dispersion, the mineral oil must be removed before use or accounted for during purification.

  • Suggested Solutions:

    • Pre-wash NaH: The NaH dispersion can be washed with a dry, non-reactive solvent like hexane or heptane under an inert atmosphere to remove the mineral oil before adding the reaction solvent. This is a standard industrial practice.

    • Purification Strategy: Mineral oil can typically be removed during aqueous work-up or subsequent purification steps like crystallization or distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general synthetic protocol for scaling up this synthesis?

A1: The reaction is a Williamson ether synthesis. A robust, scalable protocol involves two main stages: deprotonation and nucleophilic substitution.

  • Deprotonation: Charge a suitable reactor with a dispersion of sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF under an inert atmosphere (Nitrogen or Argon). Wash the NaH with dry hexane to remove mineral oil if necessary. Cool the suspension to 0-5 °C.

  • Anion Formation: Slowly add a solution of 2-Bromo-3-hydroxypyridine in anhydrous THF to the NaH suspension. The addition rate should be controlled to manage the exotherm and hydrogen gas evolution. Allow the mixture to stir at a controlled temperature until gas evolution ceases.

  • Nucleophilic Substitution: Add the electrophile, such as 3-(tosyloxy)tetrahydrofuran or 3-bromotetrahydrofuran, to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated to 40-50 °C).

  • Monitoring and Work-up: Monitor the reaction to completion using HPLC or TLC. Once complete, carefully quench the reaction by the slow addition of a protic solvent (e.g., isopropanol) to destroy any excess NaH, followed by water or a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product into a suitable organic solvent, wash the organic layer, dry it, and concentrate it. The crude product can then be purified by crystallization, distillation, or column chromatography, with crystallization being the most scalable method.[5]

Q2: What are the most critical safety considerations when handling sodium hydride at scale?

A2: Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[7][8] Strict safety protocols are mandatory.

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen) to prevent contact with moisture and air.[8]

  • Personal Protective Equipment (PPE): Wear flame-retardant lab coats, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.[7]

  • Control of Exotherm and Gas Evolution: The deprotonation step is exothermic and releases hydrogen. Use a robust cooling system and ensure the reactor is equipped with proper venting to an exhaust system or a mineral oil bubbler to safely manage gas release. Add reagents slowly and monitor the internal temperature closely.

  • Quenching: The quenching of excess NaH is highly hazardous. It should be done slowly, at a low temperature, and by trained personnel. A less reactive quenching agent like isopropanol should be used before the addition of water.

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) readily available. DO NOT use water, CO2, or soda-acid extinguishers on a sodium hydride fire. [7]

Q3: Which analytical techniques are best for monitoring reaction progress and ensuring final product quality?

A3: A combination of chromatographic and spectroscopic methods is recommended.

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for monitoring the disappearance of the 2-Bromo-3-hydroxypyridine starting material and the appearance of the product. It can also be used to track the formation of impurities. Thin-Layer Chromatography (TLC) can be used as a faster, qualitative check.

  • Final Product Characterization:

    • Identity: 1H NMR and 13C NMR spectroscopy should be used to confirm the structure of the final product. Mass Spectrometry (MS) will confirm the molecular weight.

    • Purity: HPLC is the standard method for determining the purity of the final compound. Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable.

    • Residual Solvents: GC is used to quantify the amount of any residual solvents from the synthesis and purification process.

Data and Process Parameters

For successful scale-up, it is crucial to understand how key parameters change from the lab to a pilot plant setting.

Table 1: Key Reagent Properties and Stoichiometry

ReagentMW ( g/mol )RoleLab-Scale (Equiv.)Pilot-Scale (Equiv.)Key Safety Notes
2-Bromo-3-hydroxypyridine174.00Nucleophile Precursor1.01.0Harmful if swallowed, causes skin/eye irritation.[9]
Sodium Hydride (NaH)24.00Base1.1 - 1.21.2 - 1.3Flammable solid, reacts violently with water.[7][8]
3-(Tosyloxy)tetrahydrofuran242.28Electrophile1.05 - 1.11.05 - 1.15Skin and eye irritant.
Tetrahydrofuran (THF)72.11Solvent--Flammable liquid, can form peroxides.

Table 2: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLab-Scale (e.g., 10g)Pilot-Scale (e.g., 1kg)Rationale for Change
NaH Addition Manual addition of solidSlow addition of slurry or portion-wise solid additionTo control exotherm and H₂ evolution in a larger volume.
Reagent Addition Time 5-15 minutes1-3 hoursSlower addition is critical to manage heat transfer due to a lower surface-area-to-volume ratio.
Reaction Monitoring TLC every 30-60 minHPLC every 1-2 hoursProvides more accurate, quantitative data needed for process control at scale.
Work-up Quench Manual addition of water/sat. NH₄ClSlow, controlled pumping of quenching agentTo safely manage the quenching of larger amounts of residual NaH.
Purification Method Column ChromatographyCrystallization / DistillationChromatography is generally not economical or practical for large quantities.

Process and Troubleshooting Workflow

A logical workflow is essential for efficiently troubleshooting scale-up issues. The following diagram outlines a decision-making process when encountering low product yield.

Troubleshooting_Workflow start Problem: Low Yield of Target Compound check_sm Step 1: Verify Starting Material (SM) Integrity (NMR, Purity Check) start->check_sm sm_ok SMs are Pure & Correct check_sm->sm_ok Yes sm_bad Impurity or Degradation Detected check_sm->sm_bad No analyze_crm Step 2: Analyze Crude Reaction Mixture (CRM) (HPLC, LC-MS, NMR) high_sm High % of Unreacted SM? analyze_crm->high_sm eval_cond Step 3: Evaluate Reaction Conditions sm_ok->analyze_crm sol_purify Solution: Purify/Re-source Starting Materials sm_bad->sol_purify side_prod Major Side Product Detected? high_sm->side_prod No sol_incomplete Solution: - Increase Base/Electrophile Equiv. - Increase Reaction Time - Modestly Increase Temperature high_sm->sol_incomplete Yes degradation Evidence of Decomposition? side_prod->degradation No sol_side_prod Solution: - Isolate & Characterize Side Product - Lower Temperature to Disfavor E2 - Re-evaluate Solvent/Base side_prod->sol_side_prod Yes degradation->eval_cond No sol_degrade Solution: - Lower Reaction Temperature - Reduce Reaction Time - Use Milder Base if Possible degradation->sol_degrade Yes

Caption: Troubleshooting workflow for low yield.

References

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • CN111763194A - Preparation method of 2-bromothiophene.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine . (2016). International Journal of Simulation: Systems, Science and Technology, 17(46). [Link]

  • 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine . Appchem. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity . (2023). ChemRxiv. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

  • KR100877849B1 - Efficient preparation method of 3-hydroxytetrahydrofuran.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction . (2023). National Center for Biotechnology Information. [Link]

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation . (2015). ResearchGate. [Link]

  • Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis . (2018). ResearchGate. [Link]

  • Williamson Ether Synthesis Reaction Mechanism . (2018). YouTube. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]

  • Hazard Summary - Sodium Hydride . NJ.gov. [Link]

  • Williamson ether synthesis trouble . (2015). Reddit. [Link]

  • Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds . (2021). ChemRxiv. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer . (2023). RSC Publishing. [Link]

  • Williamson Ether Synthesis . Chemistry Steps. [Link]

  • Synthesis of 2-Heteroaryl-3-hydroxypyridines by Ring Expansion Reactions of 2-Acylfurans with Ammonia . (2007). ResearchGate. [Link]

  • Pyridine-substituted hydroxythiophenes. I. Preparation of o-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes . (1992). PubMed. [Link]

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines . (2011). ResearchGate. [Link]

  • Synthesis of Substituted 2-Bromopyridine Aldehydes . (2011). HETEROCYCLES, 83(9), 1989. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones . (2022). MDPI. [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and reaction condition optimization of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine . This document is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this specific transformation. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanism and the rationale behind optimizing key parameters.

The synthesis of this molecule, a key intermediate in various discovery programs, typically proceeds via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis or a related SNAr pathway.[1][2] This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific problems encountered during the synthesis. The primary synthetic route considered is the reaction between 2-bromo-3-hydroxypyridine and an activated form of (R/S)-3-hydroxytetrahydrofuran (e.g., a tosylate, mesylate, or halide) in the presence of a base.

Question 1: My reaction shows no conversion. TLC analysis indicates only starting materials (2-bromo-3-hydroxypyridine) are present. What went wrong?

Answer:

A complete lack of conversion typically points to a fundamental issue with reagent activation or reaction conditions. Let's break down the probable causes.

  • Ineffective Deprotonation of the Hydroxypyridine: The Williamson ether synthesis requires the formation of a pyridinolate anion to act as a nucleophile.[3] The pKa of a hydroxypyridine is significantly different from a simple phenol, and incomplete deprotonation is a common failure point.

    • Solution 1: Re-evaluate Your Base. If you are using a weak base like potassium carbonate (K₂CO₃), it may be insufficient to fully deprotonate the 2-bromo-3-hydroxypyridine. Consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[2][4] These will irreversibly deprotonate the hydroxyl group, driving the formation of the active nucleophile.[5]

    • Solution 2: Ensure Anhydrous Conditions. Strong bases like NaH are extremely sensitive to moisture. Ensure your solvent is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Any protic solvent, including residual water, will quench the base and the pyridinolate anion.

  • Poor Leaving Group on the Tetrahydrofuran Moiety: The reaction follows an SN2 mechanism, which requires a good leaving group on the electrophile.[1]

    • Solution: If you are using 3-chlorotetrahydrofuran, the reaction may be sluggish. Bromides are better leaving groups than chlorides. For optimal results, convert 3-hydroxytetrahydrofuran to a tosylate (OTs) or mesylate (OMs) derivative.[2] These are excellent leaving groups and will significantly accelerate the rate of substitution.

  • Insufficient Temperature: While SN2 reactions are often run at moderate temperatures, aryl ether syntheses can require heating to overcome the activation energy.

    • Solution: If you are running the reaction at room temperature, try heating it to 60-80 °C. Monitor by TLC to check for product formation versus decomposition.

Troubleshooting Workflow: No Product Formation

G start Problem: No Product Formed q1 Is the base strong enough? (e.g., NaH, KH) start->q1 sol1 Action: Switch to a stronger base (NaH, KH). [5] q1->sol1 No q2 Are conditions anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Use dry solvent and inert atmosphere. q2->sol2 No q3 Is the leaving group effective? (e.g., OTs, OMs, Br) q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Convert alcohol to tosylate or mesylate. [5] q3->sol3 No q4 Is temperature sufficient? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Action: Increase temperature (e.g., 60-80 °C). q4->sol4 No end_node Re-run experiment with optimized parameters. q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: A logical workflow for troubleshooting a failed reaction.

Question 2: My reaction is very slow and gives a low yield, with a significant amount of a side product. How can I improve this?

Answer:

Slow reactions and the formation of side products indicate that the desired reaction pathway is competing with an undesired one.[1]

  • Probable Cause 1: Elimination (E2) Competition. The pyridinolate is not only a nucleophile but also a base. If it attacks a proton on the carbon adjacent to the leaving group on the tetrahydrofuran ring, it will cause an E2 elimination reaction, forming 2,3-dihydrofuran.[3] This is particularly problematic with secondary alkyl halides.[2]

    • Optimization Strategy:

      • Temperature Control: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable SN2 rate can favor substitution over elimination. Try starting at room temperature and only gently warming if necessary.

      • Choice of Base/Solvent: Using a bulkier base to form the pyridinolate can sometimes hinder its ability to abstract a proton, though this is less of a factor here. More importantly, the choice of solvent can influence the nucleophilicity of the anion.

  • Probable Cause 2: Unfavorable Solvent. The solvent plays a critical role in an SN2 reaction.

    • Optimization Strategy: The ideal solvent for an SN2 reaction solvates the counter-ion (e.g., Na⁺) but not the nucleophile, leaving it "naked" and highly reactive. Polar aprotic solvents are perfect for this.[1][6] If you are using a protic solvent (like an alcohol), it will solvate and stabilize the pyridinolate through hydrogen bonding, drastically reducing its nucleophilicity.[7]

      • Recommended Solvents: Switch to DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or Acetonitrile.[1][4] These solvents will significantly accelerate the reaction rate.

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1 (Aggressive)Condition 2 (Moderate)Rationale
Electrophile 3-Tosyloxytetrahydrofuran3-BromotetrahydrofuranTosylates are superior leaving groups, ideal for difficult substitutions.[2]
Base Sodium Hydride (NaH), 1.2 eqCesium Carbonate (Cs₂CO₃), 1.5 eqNaH ensures complete deprotonation.[5] Cs₂CO₃ is a milder, effective base for aryl ethers.[4]
Solvent Anhydrous DMFAnhydrous AcetonitrileDMF is an excellent polar aprotic solvent that promotes SN2 rates.[1] Acetonitrile is a good alternative with a lower boiling point, simplifying work-up.
Temperature 0 °C to RT, then 60 °CRT, then 50 °CStart cold during deprotonation with NaH for safety, then warm to drive the reaction. Milder conditions are often sufficient with Cs₂CO₃.

Question 3: I've isolated my product, but it's contaminated with an impurity that is difficult to separate by column chromatography. What could it be?

Answer:

Besides elimination products, there are other potential impurities to consider.

  • C-Alkylation vs. O-Alkylation: The pyridinolate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the pyridine ring.[1][4] While O-alkylation is electronically favored, some C-alkylation at the positions ortho or para to the hydroxyl group can occur, leading to isomeric impurities.

    • Troubleshooting: C-alkylation is often influenced by the solvent and counter-ion. Harder cations (like Li⁺ or Na⁺) tend to associate more tightly with the oxygen, sometimes favoring C-alkylation. Using a larger, softer cation like K⁺ or Cs⁺ can increase the O-alkylation selectivity. Polar aprotic solvents generally favor O-alkylation.

  • Unreacted 2-bromo-3-hydroxypyridine: Due to its acidic proton, this starting material can be tricky to separate from the product on silica gel, often causing tailing.

    • Purification Tip: During the aqueous work-up, wash the organic layer with a dilute base (e.g., 1M NaOH) to extract any unreacted acidic starting material into the aqueous phase.[8] Be cautious, as your product's stability to base should be confirmed first.

  • Residual Pyridine-based Impurities: If pyridine was used as a solvent or base, it can be notoriously difficult to remove.

    • Purification Tip: Co-evaporation with toluene is a good first step. During work-up, washing the organic layer with a dilute aqueous solution of copper(II) sulfate can effectively remove pyridine by forming a water-soluble complex.[9] Alternatively, a dilute acid wash (e.g., 1M HCl) can protonate and extract the pyridine, but ensure your product is stable to acid.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic pathway for this reaction?

A1: The reaction is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The process involves two key steps:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-bromo-3-hydroxypyridine to form a potent nucleophile, the 2-bromo-pyridin-3-olate anion.

  • Nucleophilic Attack: The pyridinolate anion attacks the electrophilic carbon on the tetrahydrofuran ring (the one bearing the leaving group), displacing the leaving group in a single, concerted step.[1]

G R1 2-Bromo-3-hydroxypyridine I1 2-Bromo-pyridin-3-olate (Nucleophile) R1->I1 + R2 Base R2->I1 + R3 3-X-Tetrahydrofuran (X = OTs, Br) P1 This compound R3->P1 + I1->P1 + P2 Base-H⁺ P3 X⁻

Caption: Simplified Williamson ether synthesis pathway.

Q2: Can I use 3-hydroxytetrahydrofuran directly without converting it to a halide or tosylate?

A2: It is possible but generally inefficient for this specific transformation. The hydroxyl group (-OH) is a very poor leaving group.[10] To make it leave, it must be protonated by a strong acid to form -OH₂⁺ (water), which is an excellent leaving group. However, the strongly acidic conditions required for this are incompatible with the basic conditions needed to deprotonate the 2-bromo-3-hydroxypyridine. Therefore, the most reliable strategy is to convert the -OH into a good leaving group (like OTs, OMs, or Br) in a separate step before the coupling reaction.[10][11]

Q3: Is a palladium-catalyzed Buchwald-Hartwig C-O coupling a viable alternative?

A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and its principles can be extended to C-O bond formation for synthesizing aryl ethers. This would involve coupling 2,3-dibromopyridine with 3-hydroxytetrahydrofuran or 2-bromo-3-hydroxypyridine with a suitable tetrahydrofuran-based coupling partner. While potentially effective, this method introduces new variables to optimize, such as the choice of palladium precursor, ligand, and base.[12][13] For this specific target, the Williamson synthesis is often more straightforward and cost-effective, but Buchwald-Hartwig coupling is an excellent alternative to consider if the SN2/SNAr approaches fail, especially with sterically hindered substrates.

Standard Laboratory Protocols

Protocol 1: Synthesis via Tosylation and Williamson Etherification

Step A: Preparation of (Tetrahydrofuran-3-yl) 4-methylbenzenesulfonate

  • Dissolve (R/S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step B: Williamson Ether Synthesis

  • To a flame-dried flask under a nitrogen atmosphere, add anhydrous DMF.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and cool the suspension to 0 °C.

  • Slowly add a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF. Effervescence (H₂ gas) should be observed.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Add a solution of the crude tosylate from Step A (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C, monitoring by TLC until the starting pyridine is consumed.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the target compound.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions....
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ChemicalBook. (n.d.). This compound.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Organic-Chemistry.org. (n.d.). Alcohol to Bromide - Common Conditions.
  • ResearchGate. (2014).
  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions.

Sources

Technical Support Guide: Synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS No: 1049023-88-2).[1] The target molecule is typically synthesized via a Williamson ether synthesis, a robust and widely used SN2 reaction.[2][3][4] This process involves the reaction of the alkoxide generated from 2-bromo-3-hydroxypyridine with an electrophilic tetrahydrofuran derivative, such as 3-bromotetrahydrofuran. While conceptually straightforward, this synthesis presents specific challenges, primarily concerning reaction efficiency and regioselectivity, which this guide aims to address.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low conversion or has stalled completely. What are the primary factors to investigate?

A1: Low or no conversion in this Williamson ether synthesis typically points to issues with nucleophile generation, electrophile reactivity, or suboptimal reaction conditions.

Core Principles: The reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group of 2-bromo-3-hydroxypyridine acts as a nucleophile, attacking the electrophilic carbon of the 3-substituted tetrahydrofuran.[2][3] The efficiency of this process is highly dependent on the choice of base, solvent, and temperature.

Troubleshooting Steps:

  • Evaluate Your Base: The pKa of the hydroxyl group on the pyridine ring is critical. A base must be strong enough to achieve significant deprotonation.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often preferred for their milder nature but may require higher temperatures (e.g., 80-120 °C) and longer reaction times. They are less likely to cause degradation of sensitive starting materials.[5]

    • Strong Bases (e.g., NaH, KH): Sodium hydride ensures irreversible and complete deprotonation of the hydroxyl group, significantly increasing the concentration of the reactive nucleophile.[3][6] However, NaH is highly reactive and requires an anhydrous, inert atmosphere.

    • Cesium Carbonate (Cs₂CO₃): Often considered a superior choice for challenging Williamson syntheses. The large, soft cesium cation is thought to better coordinate with the alkoxide, increasing its nucleophilicity (the "cesium effect").

  • Assess the Solvent System: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are highly recommended. They effectively solvate the cation (e.g., Na⁺, K⁺) while leaving the alkoxide anion relatively "naked" and more nucleophilic, thereby accelerating the SN2 reaction.[3][7][8] Note that reactions in DMSO can sometimes have lower onset temperatures for decomposition, requiring careful temperature control.[9][10]

    • Protic Solvents (e.g., Ethanol, Methanol): These should generally be avoided as they can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[11]

  • Check Starting Material Quality:

    • 2-Bromo-3-hydroxypyridine: This solid should be a white to pale cream crystalline powder.[12] Ensure it is dry, as moisture will quench strong bases like NaH.

    • 3-Bromotetrahydrofuran: This is a reactive alkyl halide.[13][14] It should be used relatively fresh and stored under inert gas, as it can degrade over time. The presence of elimination byproducts (dihydrofurans) could be an issue.

Troubleshooting Flowchart for Low Conversion

start Low Conversion by TLC/LCMS? check_base Is the base strong enough? (e.g., NaH, Cs₂CO₃) start->check_base Yes check_base->check_base check_solvent Is the solvent polar aprotic? (DMF, DMSO) check_base->check_solvent Yes c1 Use stronger base (NaH) or more effective one (Cs₂CO₃) check_base->c1 check_base->c1 check_solvent->check_solvent check_sm Are starting materials pure and dry? check_solvent->check_sm Yes c2 Switch to DMF or DMSO check_solvent->c2 check_solvent->c2 check_sm->check_sm increase_temp Consider increasing temperature (e.g., from RT to 60-80 °C) check_sm->increase_temp Yes c3 Purify/dry starting materials check_sm->c3 check_sm->c3 result_ok Reaction Proceeds increase_temp->result_ok

Caption: A decision tree for troubleshooting low reaction conversion.

Q2: I'm observing a major byproduct with the same mass as my product. How can I identify and suppress it?

A2: The most probable byproduct is the N-alkylated isomer, 2-bromo-1-(tetrahydrofuran-3-yl)pyridin-3(1H)-one. This arises from the ambident nucleophilic nature of the deprotonated 2-bromo-3-hydroxypyridine.

Core Principles: 2-Hydroxypyridines exist in tautomeric equilibrium with their corresponding 2-pyridone forms. Deprotonation yields an ambident anion with nucleophilic character on both the oxygen and nitrogen atoms.[15][16] The ratio of O-alkylation (desired ether product) to N-alkylation (undesired pyridone product) is influenced by the solvent, the counterion from the base, and the nature of the electrophile.[15][17]

Strategies to Favor O-Alkylation:

  • Solvent Choice: As mentioned in A1, polar aprotic solvents like DMF and acetonitrile are known to favor O-alkylation over N-alkylation.[8][11]

  • Base/Counterion: Using a base with a large, soft cation, such as Cesium Carbonate (Cs₂CO₃), often enhances O-alkylation selectivity. The cesium ion preferentially associates with the harder oxygen atom, directing the alkylation to that site.

  • Leaving Group: While 3-bromotetrahydrofuran is common, using an equivalent with a "harder" leaving group, such as 3-((methylsulfonyl)oxy)tetrahydrofuran (a mesylate), may slightly favor reaction at the hard oxygen site according to Hard and Soft Acids and Bases (HSAB) theory.[18]

Distinguishing O- vs. N-Alkylated Isomers: NMR spectroscopy is the most effective tool for distinguishing between the two isomers.[16][17]

  • ¹³C NMR: The chemical shift of the methylene carbon on the tetrahydrofuran ring attached to the heteroatom is diagnostic. For the O-alkylated product, this carbon (C-O-Py) will appear further downfield (typically ~70-80 ppm ). For the N-alkylated product, the corresponding carbon (C-N-Py) will be more upfield (typically ~45-55 ppm ).[16]

  • ¹H NMR: The proton on the aforementioned carbon will show a corresponding shift difference. Additionally, long-range HMBC correlations between the tetrahydrofuran protons and the pyridine ring carbons can definitively establish connectivity.

cluster_0 Tautomeric Equilibrium & Ambident Nucleophile cluster_1 Alkylation Pathways OH_Py 2-Bromo-3-hydroxypyridine (Phenol form) NH_Py 2-Bromopyridin-3(1H)-one (Pyridone form) OH_Py->NH_Py Anion Ambident Anion NH_Py->Anion + Base - HB⁺ O_Product O-Alkylation (Desired) 2-Bromo-3-((THF-3-yl)oxy)pyridine Anion->O_Product Attack via Oxygen N_Product N-Alkylation (Side Product) 2-Bromo-1-(THF-3-yl)pyridin-3(1H)-one Anion->N_Product Attack via Nitrogen Electrophile R-X (3-Bromo-THF) Electrophile->O_Product Electrophile->N_Product

Caption: Competing N- and O-alkylation pathways.

Q3: What is the recommended procedure for work-up and purification?

A3: The work-up aims to remove inorganic salts and unreacted polar starting materials, while purification is typically achieved by column chromatography to separate the desired product from the N-alkylated isomer and other non-polar impurities.

Step-by-Step Protocol:

  • Reaction Quench:

    • If using NaH, the quench must be done cautiously at 0 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) or water dropwise until gas evolution ceases.

    • For reactions with carbonate bases, simply add water.

  • Liquid-Liquid Extraction:

    • Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove residual DMF or DMSO.

    • Follow with a wash using saturated aqueous sodium chloride (brine) to aid in drying.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexanes), is usually effective. The O-alkylated product is generally less polar than the N-alkylated pyridone and will elute first. Monitor fractions by TLC.

Summary Tables

Table 1: Starting Material Properties

CompoundCAS No.Mol. Weight ( g/mol )AppearanceMelting Point (°C)Key Considerations
2-Bromo-3-hydroxypyridine6602-32-0[12][19]174.00[20]White to pale cream powder[12]185-188[20]Must be anhydrous for reactions with NaH.
3-Bromotetrahydrofuran19311-37-6[14][21]151.00[13]Colorless to yellow liquid[13]N/AReactive, store under inert gas. Can undergo elimination.

Table 2: Recommended Reaction Conditions

ParameterRecommendationRationale
Base NaH (1.2 eq.) or Cs₂CO₃ (1.5 eq.)NaH ensures full deprotonation; Cs₂CO₃ improves O-alkylation selectivity.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents accelerate SN2 reactions and favor O-alkylation.[3][8][11]
Temperature 25 °C to 80 °CStart at room temperature with NaH. Gentle heating may be required for carbonate bases.
Atmosphere Inert (Nitrogen or Argon)Crucial when using hydride bases to prevent quenching by moisture and air.

Table 3: Product Characterization

PropertyExpected Value
CAS Number 1049023-88-2[1]
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09
¹H NMR (CDCl₃, est.) δ 7.8-8.0 (m, 1H), 7.1-7.3 (m, 2H), 4.9-5.1 (m, 1H, O-CH-THF), 3.8-4.2 (m, 4H, THF-CH₂), 2.2-2.4 (m, 2H, THF-CH₂)
¹³C NMR (CDCl₃, est.) δ 150-155, 140-145, 130-135, 120-125, 115-120 (Pyridine C's), ~78 (O-CH-THF), ~67 (O-CH₂-THF), ~32 (CH₂-THF)

References

  • 3-Bromotetrahydrofuran: Comprehensive Overview and Applic
  • 2-Bromo-3-hydroxypyridine synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia.
  • The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. (n.d.). Google Search.
  • CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents. (n.d.).
  • 2-Bromo-3-hydroxypyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.
  • 2-Bromo-3-hydroxypyridine - Protheragen. (n.d.). Protheragen.
  • Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (n.d.). Benchchem.
  • 3-BROMOTETRAHYDROFURAN | 19311-37-6 - ChemicalBook. (n.d.). ChemicalBook.
  • 2-Bromopyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Jubilant Ingrevia Limited.
  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate | Organic Process Research & Development. (n.d.).
  • US3467659A - Process for the reduction of pyridine n-oxides - Google Patents. (n.d.).
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
  • Reduction of Amine N-Oxides by Diboron Reagents - PMC. (n.d.). NIH.
  • 2-Bromopyridine - Wikipedia. (n.d.). Wikipedia.
  • 2-bromopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • Williamson Ether synthesis : r/OrganicChemistry - Reddit. (2025). Reddit.
  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate | Request PDF. (n.d.).
  • This compound - ChemShuttle. (n.d.). ChemShuttle.
  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Williamson Ether Synthesis - Edubirdie. (n.d.). Edubirdie.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.).
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (n.d.).
  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor.
  • 3-Bromotetrahydrofuran | C4H7BrO | CID 12929516 - PubChem. (n.d.). NIH.
  • (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE - Proceedings. (n.d.). AIChE.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. (2013). PubMed.
  • Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. (2016).
  • Williamson Ether Synthesis on Solid Support: Substitution versus Elimination | Request PDF. (n.d.).
  • US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents. (n.d.).
  • Pyridine N-Oxides - Baran Lab. (2012). Baran Lab.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021).
  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar. (1994). Semantic Scholar.
  • 3-Bromotetrahydrofuran 97% | CAS: 19311-37-6 | AChemBlock. (n.d.). AChemBlock.
  • This compound | 1049023-88-2 - ChemicalBook. (n.d.). ChemicalBook.
  • 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1289111-03-0 | C9H10BrNO2 - Appchem. (n.d.). Appchem.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
  • Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide. (2013). Green Chemistry (RSC Publishing).
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Biological Potential of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide delves into the prospective biological significance of a specific, yet underexplored subclass: derivatives of "2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine."

While direct experimental data on this particular scaffold is nascent, a comprehensive analysis of its constituent moieties—the brominated pyridine ring and the tetrahydrofuran group—provides a strong foundation for predicting its therapeutic potential. This document serves as a comparative framework for researchers, offering insights into potential biological activities, methodologies for their evaluation, and a forward-look into promising avenues of drug discovery.

The Core Scaffold: A Synthesis of Promising Features

The "this compound" scaffold integrates several key features that are attractive for medicinal chemistry:

  • The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring is a common motif in FDA-approved drugs.[2] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a privileged scaffold for designing molecules that can effectively bind to biological targets.[4]

  • The Bromo Substituent: The presence of a bromine atom at the 2-position offers a versatile handle for synthetic modification. It can be readily displaced or participate in cross-coupling reactions, allowing for the facile generation of a diverse library of derivatives. Furthermore, halogen bonding is an increasingly recognized interaction that can contribute to ligand-protein binding affinity.

  • The Tetrahydrofuran (THF) Moiety: This five-membered saturated ether ring is another feature of interest. The THF group can enhance solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor.[5] The stereochemistry of the THF ring can also be explored to optimize interactions with chiral biological targets.

Comparative Analysis of Potential Biological Activities

Based on the extensive literature on related pyridine and tetrahydrofuran derivatives, we can extrapolate and compare the potential biological activities of "this compound" analogs.

Anticancer Activity

Pyridine derivatives have been extensively investigated for their antiproliferative effects against various cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer progression.

Comparative Data for Structurally Related Compounds:

Compound ClassTarget Cell Line(s)Reported IC50Reference
Thieno[2,3-b]pyridine derivativesHepG2, MCF7Not specified[6]
1H-pyrrolo[2,3-b]pyridine derivatives4T1 (breast cancer)4h: FGFR1 IC50 = 7 nM[7]
Quinoxaline/Quinoline derivativesVariousXK469, SH80 highly active[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

MTT_Assay A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H MIC_Assay A Prepare serial two-fold dilutions of the test compound in broth B Inoculate each well with a standardized microbial suspension A->B C Include positive (no drug) and negative (no microbes) controls B->C D Incubate at the appropriate temperature and duration C->D E Visually inspect for turbidity D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Causality: This assay provides a quantitative measure of a compound's potency against a specific microorganism. The absence of turbidity indicates that the compound has inhibited microbial growth. This is a crucial first step in evaluating the potential of a new antimicrobial agent.

Neurological Activity

Derivatives of pyridine have been investigated for a range of effects on the central nervous system, including anticonvulsant, anxiolytic, and sedative properties. [4][9]The structural features of the "this compound" scaffold could allow for interactions with various neurological targets.

Comparative Data for Structurally Related Compounds:

Compound ClassReported ActivityAnimal Model/AssayReference
2-substituted-pyridinesAnticonvulsantMaximal electroshock (MES) and pentylenetetrazole (scMet)[9]
6-amino-2-thioalkyl-4-phenylnicotinate derivativesAnxiolyticNot specified[4]
Tetrahydrothieno[2,3-c]pyridine derivativesmGluR1 antagonists (neuropathic pain)In vitro and in vivo pain models[10]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

Workflow:

MES_Test cluster_0 Pre-treatment cluster_1 Induction cluster_2 Observation cluster_3 Analysis A Administer test compound or vehicle to rodents (e.g., mice) B Deliver a brief electrical stimulus via corneal or ear-clip electrodes A->B C Observe for the presence or absence of the tonic hindlimb extension phase of the seizure B->C D Protection is defined as the abolition of the tonic hindlimb extension C->D

Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant activity.

Causality: The MES-induced seizure is characterized by a specific pattern of motor activity. The ability of a compound to prevent the tonic hindlimb extension phase is indicative of its potential to suppress the spread of seizure activity in the brain, a hallmark of effective anticonvulsant drugs.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies for "this compound" derivatives are yet to be conducted, we can infer potential relationships from existing literature on pyridine analogs. For instance, the position and nature of substituents on the pyridine ring have been shown to significantly impact biological activity. [2][11] Hypothetical SAR Exploration:

SAR_Hypothesis cluster_0 Modifications at C2 (Bromo position) cluster_1 Modifications on the Pyridine Ring cluster_2 Modifications of the THF Moiety Core This compound C2_Aryl Aryl/Heteroaryl groups (Suzuki coupling) Core->C2_Aryl Potential for increased potency via pi-stacking C2_Amine Amines (Buchwald-Hartwig amination) Core->C2_Amine Introduction of H-bond donors/acceptors Ring_Subst Electron-donating/withdrawing groups at C4, C5, C6 Core->Ring_Subst Modulation of electronic properties and target binding THF_Stereo Stereoisomers (R/S) Core->THF_Stereo Chiral recognition by target THF_Subst Substituents on the THF ring Core->THF_Subst Improved solubility and PK properties

Caption: Potential avenues for SAR studies on the core scaffold.

Future research should focus on the synthesis of a diverse library of derivatives based on this scaffold. High-throughput screening against a panel of cancer cell lines, microbial strains, and neurological targets would be a logical first step. Promising hits can then be further optimized by exploring the structure-activity relationships outlined above.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the known biological activities of its constituent pyridine and tetrahydrofuran moieties, researchers can strategically design and synthesize derivatives with a high probability of exhibiting interesting pharmacological profiles. The comparative data and experimental protocols provided in this guide offer a solid foundation for initiating such a research program, paving the way for the discovery of new drugs with potential applications in oncology, infectious diseases, and neurology.

References

  • ChemicalBook. This compound | 1049023-88-2.
  • Villa-Reyna, A. L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Benchchem. 4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1142194-55-5.
  • Gualtieri, F., et al. (1993). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco, 48(11), 1545-1559. [Link]

  • Shi, D. F., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & Medicinal Chemistry, 13(4), 1069-1081. [Link]

  • Deane, C. L., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry, 12(6), 940-946. [Link]

  • Szeliga, J., & Obniska, J. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • Villa-Reyna, A. L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Appchem. 3-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | 1289111-03-0.
  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 150, 107435. [Link]

  • Odate, T., et al. (2018). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters, 9(8), 808-812. [Link]

  • Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]

  • Yilmaz, I., & Ceylan, S. (2020). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

  • Wei, W., et al. (2024). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 15(7), 1989-2001. [Link]

  • Kumar, A., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(23), 7338. [Link]

  • Kim, M. J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 25(11), 2373-2378. [Link]

  • Al-Ostath, A. I., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Sharma, P., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3). [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 213, 113170. [Link]

Sources

A Comparative Guide to Cross-Coupling Reactivity: 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine vs. its Chloro-Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridine scaffolds are indispensable building blocks for a vast array of therapeutic agents. Their functionalization via transition-metal-catalyzed cross-coupling reactions is a cornerstone of drug discovery, enabling the rapid generation of molecular diversity.[1] A common strategic choice in synthesis design revolves around the selection of the appropriate halide on the pyridine core, typically between a bromide and a chloride. This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine and its corresponding chloro-analog, 2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine , in cornerstone cross-coupling reactions.

While direct, side-by-side comparative studies for these specific molecules are not extensively documented in publicly available literature, this guide synthesizes established principles of organometallic chemistry and leverages experimental data from closely related 2-halopyridine systems to provide a robust framework for experimental design and decision-making.

The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond

The generally observed higher reactivity of aryl and heteroaryl bromides over their corresponding chlorides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the energetics of the catalytic cycle's initial, and often rate-determining, step: oxidative addition .[2] During this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the pyridine ring.

The critical factor governing the ease of this step is the bond dissociation energy (BDE) of the C-X bond. A weaker bond requires less energy to cleave, facilitating a faster and more efficient oxidative addition, which in turn drives the overall catalytic cycle. The established trend for C-X BDEs is:

C-Cl (~339 kJ/mol) > C-Br (~276 kJ/mol) > C-I (~228 kJ/mol)

This significant difference in bond strength is the primary reason that 2-bromopyridines are typically more reactive substrates than 2-chloropyridines, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. For 2-halopyridines, the pyridine nitrogen can also play a role, potentially influencing the mechanism of oxidative addition, but the C-X bond strength remains the dominant factor.[2]

cluster_reactivity Factors Influencing Reactivity cluster_halogens Halogen Comparison BDE Bond Dissociation Energy (BDE) OA Rate of Oxidative Addition BDE->OA determines ease of RR Overall Reaction Rate OA->RR often rate-limiting for FasterOA Faster Oxidative Addition SlowerOA Slower Oxidative Addition CBr C-Br Bond (weaker, ~276 kJ/mol) CBr->FasterOA Leads to CCl C-Cl Bond (stronger, ~339 kJ/mol) CCl->SlowerOA Leads to caption Relationship between Bond Energy and Reactivity

Figure 1. Causality of Halogen Reactivity in Cross-Coupling

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected performance of 2-bromo- and 2-chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The quantitative data is compiled from studies on structurally similar 2-halopyridines to serve as a practical guide for what researchers can anticipate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds between an organoboron reagent and an organic halide, is arguably the most widely used cross-coupling reaction. For this transformation, the reactivity difference between bromides and chlorides is pronounced. 2-Bromopyridines consistently outperform their chloro counterparts, requiring less forcing conditions.[3]

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halopyridines

Aryl Halide (Analog) Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%) Reference
2-Bromo-3-methoxypyridine Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80-100 12-16 85-95% [4]
2-Chloropyridine derivative Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 100 18 70-90% [3]
2-Chloropyridine-3-boronic acid* Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 100 12-24 60-75% [3]
2-Chloropyridine-3-boronic acid* Phenylboronic acid XPhos Pd G3 K₃PO₄ Toluene 80-100 2-8 >90% [3]

Data for the reverse coupling (pyridylboronic acid with aryl halide) is included to show that modern, bulky phosphine ligands (e.g., SPhos, XPhos) are essential for achieving high yields with chloropyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[5] Similar to Suzuki coupling, the oxidative addition of the C-X bond is a key step, and thus 2-bromopyridines are generally more reactive. Achieving high yields with 2-chloropyridines often necessitates the use of more specialized, sterically hindered, and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) developed by the Buchwald and Hartwig groups.[6][7]

Table 2: Representative Data for Buchwald-Hartwig Amination of 2-Halopyridines

Aryl Halide (Analog) Amine Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%) Reference
3-Bromo-2-aminopyridine Morpholine Pd₂(dba)₃ / RuPhos LiHMDS THF 65 16 83% [6]
5-Chloro-2-aminopyridine Morpholine Pd₂(dba)₃ / XPhos LiHMDS THF 65 16 High (implied) [6]

| 2-Bromopyridine derivative | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98% |[8] |

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[9] This reaction follows the same general reactivity trend (I > Br > Cl), with the oxidative addition to the C-X bond being the critical step.[10] Couplings involving 2-bromopyridines are common and generally high-yielding, while those with 2-chloropyridines are more challenging and less frequently reported, often requiring higher temperatures and more active catalyst systems.

Table 3: Representative Data for Sonogashira Coupling of 2-Halopyridines

Aryl Halide (Analog) Alkyne Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%) Reference
2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N DMF 100 3 91% [9]
6-Bromo-3-fluoro-2-cyanopyridine Various Alkynes Pd(PPh₃)₄ / CuI Et₃N THF RT 16 85-93% [11]

| Generic Aryl Chloride | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] | (none) | EtOH | 80 | 24 | Moderate |[3] |

Experimental Workflow & Protocols

The following section provides detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These protocols are based on established procedures for analogous 2-halopyridine substrates and should serve as a robust starting point for the functionalization of 2-bromo- or 2-chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine.

start Select Halopyridine (Bromo or Chloro) reagents Assemble Reagents: - Coupling Partner (Boronic Acid, Amine, Alkyne) - Pd Catalyst & Ligand - Base - Anhydrous, Degassed Solvent start->reagents setup Reaction Setup under Inert Atmosphere (e.g., Argon or Nitrogen) reagents->setup addition Add Reagents to Flask: 1. Halopyridine 2. Coupling Partner 3. Base 4. Catalyst/Ligand 5. Solvent setup->addition heating Heat Reaction to Optimized Temperature (e.g., 65-110 °C) with Stirring addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated, Pure Product purification->product caption General Experimental Workflow for Cross-Coupling

Figure 2. Generalized Workflow for Palladium-Catalyzed Cross-Coupling
Protocol 1: Representative Suzuki-Miyaura Coupling

(Adapted from procedures for 2-bromo-3-methoxypyridine)[4]

Materials:

  • 2-Halo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • For Bromo-analog: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • For Chloro-analog: SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-halopyridine, arylboronic acid, base, and palladium catalyst.

  • Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Via syringe, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with the bromo-analog are typically complete within 4-12 hours, while the chloro-analog may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-((tetrahydrofuran-3-yl)oxy)pyridine.

Protocol 2: Representative Buchwald-Hartwig Amination

(Adapted from procedures for 3-halo-2-aminopyridines)[6]

Materials:

  • 2-Halo-3-((tetrahydrofuran-3-yl)oxy)pyridine (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • For Bromo-analog: RuPhos Pd G3 Precatalyst (2-4 mol%)

  • For Chloro-analog: BrettPhos Pd G3 Precatalyst (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv)

  • Toluene or Tetrahydrofuran (THF) (anhydrous, degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the base and palladium precatalyst to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Add the 2-halopyridine and the anhydrous, degassed solvent.

  • Add the amine coupling partner.

  • Seal the vial or flask and heat the mixture to the desired temperature (typically 65-100 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

  • For initial discovery and route scouting: The bromo-derivative is the superior choice. Its higher reactivity allows for milder conditions, broader substrate scope with various coupling partners, and generally higher and more reliable yields. This facilitates the rapid synthesis of analogs for structure-activity relationship (SAR) studies.

  • For process development and large-scale synthesis: The chloro-analog becomes a more attractive option due to its significantly lower cost and wider commercial availability. However, its use will likely require substantial optimization to identify a highly active catalyst system (e.g., those employing bulky, electron-rich biarylphosphine ligands) and potentially more forcing reaction conditions to achieve comparable efficiency to the bromo-analog.

Ultimately, the choice between the bromo- and chloro-pyridine is a strategic one, balancing the need for reactivity and speed in early-stage research against the economic and logistical advantages of using chlorides in late-stage development and manufacturing.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Prasad, S. B. B., Kumar, Y. C. S., Kumar, C. S. A., Sadashiva, C. T., Vinaya, K., & Rangappa, K. S. (2012). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of Drug Development and Research, 4(3), 232-239. [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal, 24(52), 13868-13872. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. (2008). Method for producing coupling product by carbon-carbon bond-producing reaction. JP2008063260A.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Google Patents. (2023).
  • Google P
  • Google Patents. (2012).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18139-18152. [Link]

  • Karami, B., Farahi, M., & Ghasemi, Z. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. ARKIVOC, 2020(part v), 1-13. [Link]

  • Google Patents. (2015). United States Patent. [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal, 24(52), 13868-13872. [Link]

  • Perez, F. E., Seo, S., Paras, N. A., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(12), 3178–3181. [Link]

  • Ikram, M., Rauf, A., Rehman, A. U., Al-Rashida, M., & Raza, R. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Blakey, S., & MacMillan, D. W. C. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(16), 8753–8775. [Link]

  • Google Patents. (2012). Preparing method of 2-chloro-3-fluoropyridine. CN102584689A.
  • ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]

  • Google Patents. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. US9399629B2.
  • Milestone. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. [Link]

  • Google Patents. (1981). Synthesis of tetrahydrofuran. US4261901A.
  • Jiang, G., Chen, J., Reddy, V. P., & Min, G. S. (2021). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis, 11(13), 7858–7865. [Link]

  • Google Patents. (2007). Process for the manufacture of 2,3-dichloropyridine. US20070161797A1.

Sources

The Strategic Advantage of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine in Modern Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] The strategic functionalization of this privileged heterocycle is paramount in fine-tuning the pharmacological properties of drug candidates. Among the myriad of building blocks available, 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine emerges as a reagent of significant interest, offering a unique combination of reactivity and structural complexity.

This technical guide provides an in-depth comparative analysis of the efficacy of this compound in key synthetic transformations, namely the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While direct, peer-reviewed experimental data for this specific molecule is nascent, this guide will leverage established principles and data from structurally analogous compounds to provide a robust predictive comparison. We will explore the synthesis of this key intermediate, provide detailed experimental protocols for its application, and objectively evaluate its performance against relevant alternatives.

Synthesis of this compound: An Accessible Route to a Valuable Intermediate

The synthesis of this compound is readily achievable from the commercially available precursor, 2-bromo-3-hydroxypyridine. The key transformation is a Williamson ether synthesis, a reliable and well-established method for the formation of ether linkages.

cluster_synthesis Synthesis of this compound 2-bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine Mitsunobu_Reaction Mitsunobu Reaction (DEAD, PPh3, THF) 2-bromo-3-hydroxypyridine->Mitsunobu_Reaction 3-hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran 3-hydroxytetrahydrofuran->Mitsunobu_Reaction Target_Molecule This compound Mitsunobu_Reaction->Target_Molecule

Caption: Synthetic pathway to the target molecule.

Experimental Protocol: Synthesis via Mitsunobu Reaction

A common and effective method for the O-alkylation of phenols with secondary alcohols is the Mitsunobu reaction, which proceeds with inversion of configuration at the alcohol stereocenter.

Materials:

  • 2-Bromo-3-hydroxypyridine

  • (R)- or (S)-3-Hydroxytetrahydrofuran

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of 2-bromo-3-hydroxypyridine (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add the desired enantiomer of 3-hydroxytetrahydrofuran (1.2 eq.).

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Efficacy in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of 2-bromopyridines in this transformation is well-documented, and the electronic nature of the substituent at the 3-position can significantly influence the reaction outcome.[3][4]

cluster_suzuki Suzuki-Miyaura Coupling Workflow Start Start Reactants Combine this compound, Boronic Acid, Base, and Solvent Start->Reactants Degas Degas Mixture Reactants->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Generalized Suzuki-Miyaura workflow.

Comparative Performance Analysis
SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)Reference/Notes
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90-100Good to Excellent (Predicted) Predicted based on analogues; steric hindrance may require slightly longer reaction times or more active catalysts.
2-Bromo-3-methoxypyridinePhenylboronic acidPd(PPh₃)₄ (2-5 mol%)Na₂CO₃DME/H₂O80-90Good to Excellent[3]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100Moderate to Good[3]
3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O90-100Good to Excellent (Predicted) Isomeric alternative; electronic effects are similar, but steric environment around the C-Br bond is different.

Expertise & Experience: The choice of a bulky ligand such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ could be beneficial in overcoming any potential steric hindrance from the tetrahydrofuran group, potentially leading to higher yields and faster reaction times compared to traditional catalysts like Pd(PPh₃)₄.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • In a dry Schlenk tube, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals.[5] The success of this reaction with 2-bromopyridines is highly dependent on the choice of ligand and base.

cluster_buchwald Buchwald-Hartwig Amination Workflow Start Start Reactants Combine Palladium Precatalyst, Ligand, Base, this compound, and Amine in a Sealed Tube Start->Reactants Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

A Comparative Guide to Structural Analogs of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the structural analogs of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine, a heterocyclic scaffold of increasing interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and protocols. Our objective is to furnish a valuable resource that informs rational drug design and accelerates the discovery of novel therapeutics.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block in the design of molecules targeting a wide range of biological targets. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific class of substituted pyridines: bromo-((tetrahydrofuran-3-yl)oxy)pyridines, with this compound as our central reference compound.

Core Compound Profile: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
CAS Number1049023-88-2N/A
Molecular FormulaC9H10BrNO2N/A
Molecular Weight244.09 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in DMSO, MethanolN/A

Structural Analogs: A Comparative Analysis

The strategic modification of the this compound scaffold can lead to significant changes in biological activity. Here, we compare our core compound with its key structural analogs, focusing on positional isomers and derivatives with alternative substituents.

Positional Isomers

The position of the bromo and tetrahydrofuranoxy substituents on the pyridine ring profoundly influences the molecule's electronic distribution and steric profile, which in turn affects its interaction with biological targets.

Table 1: Comparison of Positional Isomers

Compound NameStructureKey Differentiating Properties (Hypothesized)
This compound Reference compound.
3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine Altered dipole moment and hydrogen bonding capabilities due to the proximity of the ether oxygen to the pyridine nitrogen. May exhibit different kinase selectivity.
5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine The bromine at the 5-position may offer a vector for further functionalization and can influence metabolic stability.
4-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine The para-positioning of the bromo substituent relative to the nitrogen may impact its electronic properties and potential for halogen bonding.
Derivatives with Modified Substituents

Replacing the bromo or tetrahydrofuranoxy groups with other functionalities can drastically alter the compound's biological activity, solubility, and metabolic stability.

Table 2: Biological Activity of Representative Pyridine Analogs

Compound/Analog ClassTarget/ActivityExperimental Data (IC50/Ki)Reference
5-Substituted Pyridine AnaloguesNeuronal Nicotinic Acetylcholine Receptor BindingKi values ranging from 0.055 to 0.69 nM[2]
Pyrido[2,3-d]pyrimidine DerivativesFibroblast Growth Factor Receptor (FGFr) Tyrosine KinaseIC50 = 0.060 µM[3]
4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidineEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseIC50 = 0.08 nM[4]
Pyridine-based Kinase InhibitorsVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Varies with substitution[5]
Furo[2,3-b]pyridine AnalogsAnticancer Activity (Various cell lines)Varies with substitution[6]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis and biological evaluation of these compounds.

General Synthesis of Bromo-((tetrahydrofuran-3-yl)oxy)pyridine Analogs

The synthesis of the title compound and its analogs typically involves a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction. A representative synthetic scheme is outlined below.

G cluster_0 Synthetic Pathway Start Starting Material (e.g., Dihalopyridine) Intermediate1 Monosubstitution (e.g., with Tetrahydrofuran-3-ol) Start->Intermediate1 NaH, THF Product Final Product (Bromo-((tetrahydrofuran-3-yl)oxy)pyridine) Intermediate1->Product Further functionalization or isolation

Caption: General synthetic workflow for bromo-((tetrahydrofuran-3-yl)oxy)pyridine analogs.

Step-by-Step Protocol:

  • Preparation of the Alkoxide: To a solution of tetrahydrofuran-3-ol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Nucleophilic Aromatic Substitution: To the resulting alkoxide solution, add the corresponding dihalopyridine (e.g., 2,3-dibromopyridine) and stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired bromo-((tetrahydrofuran-3-yl)oxy)pyridine analog.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common fluorescence-based assay to determine the inhibitory activity of the compounds against a specific kinase.[5]

G cluster_1 Kinase Inhibition Assay Workflow Compound_Prep Prepare serial dilutions of test compounds Reaction_Setup Incubate kinase, substrate, and compound Compound_Prep->Reaction_Setup Initiation Initiate reaction with ATP Reaction_Setup->Initiation Detection Measure fluorescence to determine ATP consumption Initiation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Specific peptide substrate

  • ATP

  • Assay buffer

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the VEGFR-2 enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period.

  • Stop the reaction and measure the fluorescence, which is inversely proportional to the amount of ATP consumed.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.

Structure-Activity Relationship (SAR) Insights

The analysis of the available data on pyridine derivatives provides valuable insights into the structure-activity relationships governing their biological effects.

  • Position of Substituents: The relative positions of the bromo and alkoxy groups on the pyridine ring are critical for activity. For instance, in some kinase inhibitor series, a specific substitution pattern is required for optimal binding to the ATP pocket.

  • Nature of the Alkoxy Group: The tetrahydrofuran moiety provides a combination of hydrophilicity and steric bulk that can influence solubility and binding affinity. Modifications to this group, such as ring size or the introduction of additional functional groups, can be explored to optimize properties.

  • Role of the Bromo Substituent: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. It also serves as a handle for further chemical modifications via cross-coupling reactions to explore additional chemical space. The antiproliferative activity of pyridine derivatives has been observed to be affected by the presence of halogen atoms.[1]

Future Directions and Conclusion

The this compound scaffold and its analogs represent a promising starting point for the development of novel therapeutic agents. The comparative data and experimental protocols presented in this guide are intended to facilitate the rational design and synthesis of new derivatives with improved potency, selectivity, and drug-like properties.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of the effects of various substituents at different positions of the pyridine ring.

  • Exploration of diverse biological targets: Screening these compounds against a broader range of kinases and other relevant biological targets.

  • In vivo evaluation: Advancing the most promising compounds to in vivo models to assess their efficacy and pharmacokinetic profiles.

By leveraging the insights provided in this guide, researchers can more effectively navigate the chemical space around this versatile scaffold and unlock its full therapeutic potential.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017 Jan 27;22(2):185. [Link]

  • Lin, N. H., et al. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters. 2001 Mar 12;11(5):631-3. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2024 Jul 11;25(14):7640. [Link]

  • Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry. 2024 May 5;271:116391. [Link]

  • Doherty, A. M., et al. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. 1996 Nov 22;39(24):4857-73. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). 2021 Apr 11;14(4):354. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals (Basel). 2022 Dec 28;16(1):49. [Link]

  • Rewcastle, G. W., et al. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry. 1998 Feb 26;41(5):742-51. [Link]

  • US Patent No. 8829195. Regulations.gov. [Link]

  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • PYRROLOPYRIDINE DERIVATIVES - Patent 1753764. EPO. [Link]

  • WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.

Sources

A Comparative Guide to Catalysis in the Functionalization of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of therapeutics. The targeted functionalization of substituted pyridines is therefore a critical endeavor for researchers and scientists. This guide provides an in-depth comparative analysis of catalytic systems for key cross-coupling reactions of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine , a versatile building block for the synthesis of novel chemical entities.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their catalyst selection and reaction optimization. Every protocol is designed as a self-validating system, grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

The Strategic Importance of this compound

The title compound serves as a valuable starting material due to the orthogonal reactivity of its functionalities. The bromine atom at the 2-position is primed for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. The tetrahydrofuran ether moiety at the 3-position can influence the molecule's solubility, conformational properties, and potential for hydrogen bonding, all of which are critical parameters in drug design.

This guide will focus on a comparative study of catalysts for the most prevalent and synthetically useful transformations of 2-bromo-3-alkoxypyridines, providing a strong predictive framework for the successful reaction of this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount to the success of any cross-coupling reaction. The electronic nature of the pyridine ring, with its inherent electron deficiency and the coordinating ability of the ring nitrogen, presents unique challenges that necessitate careful catalyst selection. The electron-donating nature of the 3-alkoxy substituent further modulates the reactivity of the C-Br bond.

Below, we compare the performance of various catalytic systems for five key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann reactions.

Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of 2-Bromo-3-alkoxypyridines with Arylboronic Acids
Catalyst System (Precatalyst/Ligand)Catalyst Loading (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Key Considerations
Pd(OAc)₂ / PPh₃1-2 / 2-4K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic, cost-effective system, though longer reaction times may be required.[1]
Pd(PPh₃)₄2-5Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA reliable and commonly used catalyst, offering good yields under relatively mild conditions.[1]
Pd₂(dba)₃ / SPhos1-2 / 2-4K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands like SPhos are highly effective for challenging substrates, often improving yields and shortening reaction times.[1]
PdCl₂(dppf)2-3Cs₂CO₃ (2)DMF1008-16Good to ExcellentA versatile catalyst, effective for a broad range of substrates.[1]
Table 2: Comparative Performance of Catalysts in Buchwald-Hartwig Amination of 2-Bromopyridines
Catalyst System (Precatalyst/Ligand)Catalyst Loading (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Key Considerations
Pd(OAc)₂ / dppp2 / 4NaOtBu (1.2)Toluene8012-2455-98Effective for a range of volatile amines; secondary amines generally give higher yields.[2]
Pd₂(dba)₃ / BINAP1-2 / 2-4Cs₂CO₃ (1.5)Toluene1008-16Good to ExcellentBidentate phosphine ligands like BINAP are crucial for coupling with primary amines.[3]
Pd₂(dba)₃ / XPhos1-2 / 2-4K₃PO₄ (2)Dioxane1006-12ExcellentBulky, electron-rich ligands like XPhos are often the catalysts of choice for difficult couplings.
[Pd(allyl)Cl]₂ / t-BuXPhos1 / 2NaOtBu (1.2)Toluene10012-24>95 (conversion)Highly active system for amination with a variety of heterocyclic amines.[4]
Table 3: Comparative Performance of Catalysts in Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
Catalyst System (Precatalyst/Ligand/Co-catalyst)Catalyst Loading (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Key Considerations
Pd(CF₃COO)₂ / PPh₃ / CuI2.5 / 5 / 5Et₃N (2)DMF100372-96A highly efficient system for the rapid coupling of various terminal alkynes.[5]
Pd(PPh₃)₂Cl₂ / CuI2-5 / 2-5Et₃N (2)THF606-12GoodA classic Sonogashira catalyst system, often requiring milder temperatures.
Pd(OAc)₂ / SPhos / CuI1-2 / 2-4 / 2-4K₂CO₃ (2)Dioxane804-8ExcellentThe use of a Buchwald ligand can enhance catalyst performance and stability.
Table 4: Representative Conditions for Heck Reaction of 3-Bromopyridine with Olefins
Catalyst System (Precatalyst/Ligand)Catalyst Loading (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Key Considerations
Pd(OAc)₂ / P(o-tol)₃1 / 2Et₃N (1.1)Acetonitrile1009657Reaction of 3-bromopyridine with 4-vinylpyridine, demonstrating heteroaryl-heteroaryl coupling.[6]
Pd(OAc)₂2K₂CO₃ (2)DMF601296Ligand-free conditions can be highly effective, particularly with activated olefins like styrene.[7]
Table 5: Comparative Performance of Catalysts in Ullmann Diaryl Ether Synthesis
Catalyst System (Precatalyst/Ligand)Catalyst Loading (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Key Considerations
Cu₂O10Cs₂CO₃ (1.5)Acetonitrile8012-24ExcellentA mild and efficient system for coupling aryl bromides with phenols.[8]
CuI / PPh₃5 / 10K₂CO₃ (2)Toluene10024ModerateA classic copper-phosphine system, effective in non-polar solvents.[9]
CuCl / TMHD10 / 20Cs₂CO₃ (2)NMP12012-24Good to ExcellentThe use of ligands like TMHD can accelerate the reaction and improve yields.[10]
BINAM–Cu(OTf)₂5K₂CO₃ (2)Toluene11024GoodA chiral ligand-copper complex that effectively catalyzes the formation of diaryl ethers.[11]

Experimental Protocols

The following protocols are generalized procedures for the cross-coupling reactions of a 2-bromo-3-alkoxypyridine substrate. Optimization of specific parameters may be necessary for the target molecule, this compound.

Protocol 1: Suzuki-Miyaura Coupling

Rationale: This protocol utilizes a robust palladium catalyst system with a bulky, electron-rich phosphine ligand (SPhos), which is known to be effective for challenging heteroaryl couplings by promoting both oxidative addition and reductive elimination steps in the catalytic cycle.[1]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add an additional 3 mL of 1,4-dioxane and 1 mL of water to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Rationale: This protocol employs a palladium acetate precatalyst with 1,3-bis(diphenylphosphino)propane (dppp), a bidentate phosphine ligand that can stabilize the palladium catalyst and facilitate the C-N bond-forming reductive elimination. Sodium tert-butoxide is a strong base essential for deprotonating the amine and regenerating the active catalyst.[2]

Step-by-Step Methodology:

  • In a glovebox, charge a sealed tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), dppp (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.2 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.1 mmol) to the tube.

  • Add 5 mL of anhydrous, degassed toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

Rationale: This protocol utilizes a palladium/copper co-catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne for transmetalation. Triphenylphosphine is a common and effective ligand for this transformation.[5]

Step-by-Step Methodology:

  • To a Schlenk flask under an argon atmosphere, add Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add 2 mL of anhydrous DMF and stir for 30 minutes.

  • Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizing the Catalytic Processes

To further elucidate the experimental and mechanistic logic, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, and Base catalyst Add Pd Precatalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat with Stirring degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench and Aqueous Extraction monitor->quench dry Dry and Concentrate Organic Phase quench->dry purify Column Chromatography dry->purify Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)-R(L₂) pd_complex->transmetal Transmetalation (R-B(OR)₂) transmetal->pd0 product Ar-R transmetal->product Reductive Elimination

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The successful functionalization of this compound hinges on the rational selection of a suitable catalytic system. For Suzuki-Miyaura and Sonogashira reactions, palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, offer high efficiency and broad substrate scope. The Buchwald-Hartwig amination also benefits significantly from such advanced ligand systems, enabling the formation of C-N bonds with a variety of amines. For the formation of diaryl ethers, the classic copper-catalyzed Ullmann condensation remains a robust and cost-effective choice, with modern ligand development allowing for milder reaction conditions. The Heck reaction provides a valuable route for C-C bond formation with olefins, and ligand-free palladium systems can be surprisingly effective.

This guide provides a comprehensive, data-supported framework to aid researchers in navigating the complexities of catalyst selection for this important class of molecules. By understanding the interplay between the substrate, catalyst, and reaction conditions, scientists can accelerate the discovery and development of novel chemical entities with therapeutic potential.

References

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ResearchGate. (n.d.). Ullmann ether synthesis. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PubMed. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. [Link]

  • ResearchGate. (n.d.). An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Reactions with Olefins of Organic Halides. [Link]

  • National Institutes of Health. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

Sources

A Comparative Benchmarking Guide to 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine and its Halogenated Congeners in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of synthetic intermediates is a critical determinant of the efficiency, scalability, and overall success of a synthetic campaign. Among the vast arsenal of building blocks available to chemists, substituted halopyridines represent a cornerstone for the construction of complex molecular architectures, particularly those destined for biological evaluation.[1] This guide provides an in-depth comparative analysis of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine , benchmarking its performance as a synthetic intermediate against its chloro and iodo analogs. The focus of this evaluation will be on the widely employed palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a transformative tool for the formation of carbon-carbon bonds.[2] Through a synthesis of established chemical principles, data from analogous systems, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Executive Summary: The Halogen Dance in Pyridine Functionalization

The choice of the halogen atom on a pyridine ring is far from a trivial decision. It dictates a delicate balance between reactivity, stability, cost, and availability of the starting material. The established trend for carbon-halogen (C-X) bond dissociation energies is C-Cl > C-Br > C-I.[3] This fundamental property underpins the generally accepted reactivity order in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[3] The weaker C-I bond facilitates a more rapid oxidative addition to the palladium(0) catalyst, often the rate-determining step of the catalytic cycle, allowing for milder reaction conditions and shorter reaction times. Conversely, chloro-pyridines are typically less reactive and may necessitate more specialized and robust catalytic systems to achieve comparable yields.[3][4]

The subject of this guide, the 3-((tetrahydrofuran-3-yl)oxy)pyridine scaffold, is of significant interest in pharmaceutical research. The tetrahydrofuran (THF) moiety is a prevalent feature in a number of FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to engage in favorable interactions with biological targets.[5][6]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

General Reactivity Profile

The electron-donating nature of the 3-alkoxy group can influence the reactivity of the adjacent 2-halo substituent. However, the overarching trend of halogen reactivity (I > Br > Cl) is expected to be maintained.

dot

Caption: Relative reactivity of 2-halo-3-((tetrahydrofuran-3-yl)oxy)pyridines.

Projected Performance Data

The following table projects the expected performance of the three halogenated intermediates in a standard Suzuki-Miyaura coupling with a generic arylboronic acid, based on data from analogous 2-halo-3-alkoxypyridine systems.

IntermediateHalogenRelative ReactivityExpected YieldTypical Reaction TimeTypical TemperatureNotes
2-Iodo -3-((tetrahydrofuran-3-yl)oxy)pyridineIodoHighExcellent (>90%)1-4 hours60-80 °CMost reactive, ideal for sensitive substrates, but potentially higher cost and lower stability.
2-Bromo -3-((tetrahydrofuran-3-yl)oxy)pyridineBromoModerateGood to Excellent (75-95%)4-12 hours80-100 °CA good balance of reactivity, stability, and cost. Widely used and a reliable choice for many applications.
2-Chloro -3-((tetrahydrofuran-3-yl)oxy)pyridineChloroLowModerate to Good (50-85%)12-24 hours100-120 °CLeast reactive, often requiring more specialized and expensive catalysts/ligands and harsher conditions.[4] Cost-effective starting material.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a generic Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimization for specific substrates is often necessary.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for the coupling of 2-bromo-3-alkoxypyridines.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Arylboronic acid - Base (K₂CO₃) - Catalyst (Pd(OAc)₂/PPh₃) Glassware Dry Glassware Reagents->Glassware Inert Assemble under Inert Gas Glassware->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Considerations for Chloro and Iodo Analogs
  • 2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine: More forcing conditions are likely required. This may include higher temperatures (110-120 °C), a stronger base (e.g., K₃PO₄ or Cs₂CO₃), and more sophisticated catalyst systems. Buchwald ligands such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ are often effective for the coupling of less reactive aryl chlorides.[7]

  • 2-Iodo-3-((tetrahydrofuran-3-yl)oxy)pyridine: Milder conditions should be sufficient. The reaction may proceed at a lower temperature (e.g., 60-80 °C) and with a less active catalyst system. In some cases, a simple catalyst like Pd(PPh₃)₄ may be effective.

Alternative Synthetic Intermediates

While the 2-halo-3-((tetrahydrofuran-3-yl)oxy)pyridine series offers a direct route to the desired biaryl structures, other synthetic strategies can be employed.

  • 2-Amino-3-((tetrahydrofuran-3-yl)oxy)pyridine: This intermediate can be converted to the corresponding diazonium salt and subsequently subjected to Sandmeyer-type reactions to install various functionalities at the 2-position.

  • Pyridine N-oxides: The N-oxide of 3-((tetrahydrofuran-3-yl)oxy)pyridine can be activated for nucleophilic substitution at the 2-position.

  • Potassium Pyridyltrifluoroborates: These reagents can act as the nucleophilic partner in Suzuki-Miyaura couplings with aryl halides.

Conclusion

The selection of a 2-halo-3-((tetrahydrofuran-3-yl)oxy)pyridine intermediate for Suzuki-Miyaura cross-coupling is a strategic decision that hinges on a careful evaluation of reactivity, cost, and the specific demands of the synthetic target.

  • This compound emerges as a versatile and reliable intermediate, offering a favorable balance of reactivity and stability. It is an excellent starting point for most synthetic campaigns.

  • 2-Iodo-3-((tetrahydrofuran-3-yl)oxy)pyridine is the substrate of choice when high reactivity and mild reaction conditions are paramount, particularly when dealing with sensitive functional groups.

  • 2-Chloro-3-((tetrahydrofuran-3-yl)oxy)pyridine represents the most cost-effective option, but its lower reactivity necessitates the use of more advanced and often more expensive catalytic systems.

By understanding the principles outlined in this guide and utilizing the provided experimental protocols as a foundation for optimization, researchers can confidently navigate the "halogen dance" in pyridine functionalization to efficiently access their target molecules.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available from: [Link]

  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry. 2018;61(24):10996-11020. Available from: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available from: [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. MedChemComm. 2024. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. 2017. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. 2019;21(19):5276-5283. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):199. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. 2018. Available from: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. 2016. Available from: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. 2007. Available from: [Link]

  • (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. PubChem. Available from: [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank. 2025;2025(4):M2098. Available from: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. 2010. Available from: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. 2016;21(4):481. Available from: [Link]

  • Suzuki cross-coupling reaction. YouTube. 2020. Available from: [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters. 2011;13(8):1984-1987. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie. 2019;352(8):e1900024. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. 2022;13(10):1165-1181. Available from: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available from: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. 2022;27(19):6613. Available from: [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Current Medicinal Chemistry. 2025. Available from: [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. 2017;82(24):13515-13527. Available from: [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. 2020. Available from: [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry. 2014;57(12):5365-5378. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS No. 1049023-88-2). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Chemical Profile

This compound is a halogenated organic compound containing a pyridine ring and a tetrahydrofuran ether moiety. A thorough understanding of its chemical properties is the foundation of its safe disposal.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Structural Features and Inferred Reactivity:

  • Brominated Pyridine: The presence of a bromine atom on the pyridine ring classifies this compound as a halogenated organic. Such compounds are typically designated for specific, segregated waste streams to ensure proper treatment, usually via incineration at a licensed facility. The pyridine ring itself is basic and can react with acids.

  • Tetrahydrofuran Ether: Ethers as a class have the potential to form explosive peroxides over time, especially when exposed to air and light. While the risk is generally associated with pure ethers, it is a prudent consideration in the long-term storage of any ether-containing compound.

Personal Protective Equipment (PPE) for Handling and Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn.

Protection TypeSpecific RequirementRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.To prevent eye irritation from accidental splashes.[1]
Hand Protection Nitrile gloves.To protect against skin contact and irritation.[1]
Body Protection Standard laboratory coat.To prevent contamination of personal clothing.[1]
Respiratory Protection All handling and preparation for disposal should be conducted in a certified chemical fume hood.To avoid inhalation of potentially harmful vapors, which can cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

  • Designate as Halogenated Waste: This is the most critical step. Due to the bromine atom, this compound must be segregated into a dedicated "Halogenated Organic Waste" stream. Mixing it with non-halogenated waste can complicate and significantly increase the cost of disposal for the entire container.

  • Maintain Segregation: Do not mix this waste with incompatible chemicals.

Step 2: Selecting the Appropriate Waste Container

  • Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. If the original container is intact and can be securely sealed, it is often the best option.

  • Condition: The container must be in good condition, free from cracks or leaks, and have a tightly sealing cap.

Step 3: Labeling the Waste Container

  • Clarity is Key: The container must be clearly labeled as "Hazardous Waste."

  • Full Chemical Name: Write out the full chemical name: "this compound". Avoid using abbreviations or chemical formulas alone.

  • Hazard Identification: Clearly indicate the hazards associated with the waste, such as "Irritant."

  • Date of Accumulation: Mark the date when the first drop of waste is added to the container.

Step 4: Storage of Waste in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.

  • Away from Incompatibles: Ensure the storage area is away from strong acids, bases, and oxidizing agents.

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.

Chemical Incompatibility: What Not to Mix

Mixing incompatible chemicals in a waste container can lead to dangerous reactions, including the generation of heat, toxic gases, or even explosions. Based on the functional groups present in this compound, avoid mixing it with the following:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates)

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid)[2]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)

The following diagram illustrates the decision-making process for waste segregation.

G start Waste Generated: This compound is_halogenated Does it contain a halogen (F, Cl, Br, I)? start->is_halogenated halogenated_waste Segregate into 'Halogenated Organic Waste' is_halogenated->halogenated_waste  Yes non_halogenated_waste Segregate into 'Non-Halogenated Organic Waste' is_halogenated->non_halogenated_waste No   incompatible_check Check for Incompatibilities (Strong Acids, Bases, Oxidizers) halogenated_waste->incompatible_check safe_storage Store in a labeled, sealed container in a Satellite Accumulation Area incompatible_check->safe_storage  Segregated final_disposal Arrange for pickup by EHS for disposal at an approved facility safe_storage->final_disposal

Caption: Waste segregation decision-making process.

Contingency Plan for Spills and Exposures

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with the spill cleanup materials and dispose of it as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

In all cases of exposure, consult the Safety Data Sheet (SDS) and seek medical advice.[1]

References

  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

  • PEC Safety. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of Louisville. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine (CAS No. 1049023-88-2). As a compound utilized in advanced research and drug development, a thorough understanding of its properties is paramount to ensure laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

The signal word for this chemical is "Warning".[1] The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful if swallowed or absorbed through the skin.[2]

Chemical Structure and Inherent Risks:

Understanding the molecule's structure—a brominated pyridine ring linked to a tetrahydrofuran (THF) moiety via an ether linkage—is key to anticipating its reactivity and hazards.

  • Brominated Pyridine: Halogenated aromatic compounds can be toxic and environmentally persistent.[3] They require dedicated waste streams for disposal.

  • Ether Linkage: Ethers, particularly cyclic ethers like THF, are prone to forming explosive peroxides over time when exposed to air and light.[4][5] While the risk is lower for this specific derivative compared to pure liquid ethers, it is a potential long-term storage hazard to be aware of.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE, with explanations rooted in the compound's known and potential hazards.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves for incidental contact. For extended handling or risk of splash, use a heavier-duty glove such as neoprene or butyl rubber over a nitrile inner glove.Nitrile gloves offer good splash protection for many chemicals but have poor resistance to prolonged exposure to halogenated hydrocarbons and ethers.[6][7] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated.
Eye and Face Protection ANSI-approved safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are necessary. A full face shield should be used when handling larger quantities.Protects against splashes that can cause serious eye irritation.[1] A face shield offers broader protection for the entire face.
Body Protection A standard laboratory coat, fully buttoned. For significant quantities, a chemically resistant apron over the lab coat is recommended.Prevents skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges should be used if working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dusts.Protects against inhalation of vapors or aerosols that may cause respiratory irritation.[1][8] The choice of an OV cartridge is based on the organic nature of the compound.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] The storage area should be a designated, locked cabinet.[1]

  • Container Integrity: Keep the container tightly closed when not in use.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened. This is crucial for monitoring potential peroxide formation over the long term, a known hazard for ethers.[4][5]

Handling and Use
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in the handling area.[10]

  • Aerosol and Dust Avoidance: Avoid procedures that could generate dust or aerosols. If the compound is a solid, handle it carefully to prevent it from becoming airborne.[10]

Workflow for Safe Handling

The following diagram illustrates the key decision points and safety measures in the handling workflow.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_weigh Weigh/Measure in Hood prep_materials->handle_weigh Proceed to handling handle_reaction Perform Reaction/Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Procedure complete cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.